Janumet
Description
Properties
Molecular Formula |
C20H30ClF6N10O5P |
|---|---|
Molecular Weight |
670.9 g/mol |
IUPAC Name |
3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;3-(diaminomethylidene)-1,1-dimethylguanidine;phosphoric acid;hydrochloride |
InChI |
InChI=1S/C16H15F6N5O.C4H11N5.ClH.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-9(2)4(7)8-3(5)6;;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;1-2H3,(H5,5,6,7,8);1H;(H3,1,2,3,4) |
InChI Key |
GCERFBKFVDLDKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Janumet (Sitagliptin/Metformin) in the Management of Type 2 Diabetes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Janumet, a fixed-dose combination of sitagliptin (B1680988) and metformin (B114582), represents a cornerstone in the therapeutic arsenal (B13267) against type 2 diabetes mellitus (T2DM). This technical guide delineates the intricate molecular mechanisms underpinning the synergistic action of its two components. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances the incretin (B1656795) system, leading to glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659). Metformin, a biguanide, primarily activates 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, resulting in reduced hepatic gluconeogenesis and improved peripheral glucose uptake. The convergence of these distinct yet complementary pathways provides a robust and sustained improvement in glycemic control. This document provides a comprehensive overview of the signaling cascades, quantitative efficacy data from pivotal clinical trials, and detailed experimental protocols relevant to the study of this compound's mechanism of action.
Introduction
Type 2 diabetes is a progressive metabolic disorder characterized by insulin resistance and pancreatic β-cell dysfunction, leading to hyperglycemia.[1] Effective management often necessitates a multi-targeted therapeutic approach. This compound combines two oral antihyperglycemic agents with complementary mechanisms of action to address multiple pathophysiological defects in T2DM.[1][2] Sitagliptin targets the incretin pathway, while metformin addresses insulin resistance and excessive hepatic glucose production.[1] This combination has demonstrated superior glycemic control compared to monotherapy with either agent.[3][4]
The Sitagliptin Component: DPP-4 Inhibition and Incretin Enhancement
Mechanism of Action
Sitagliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][5] DPP-4 is a serine protease that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[2]
The elevated levels of active incretins potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells, particularly in the postprandial state.[6][7] This glucose-dependent mechanism of action confers a low risk of hypoglycemia.[7]
Signaling Pathway
The binding of active GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular events culminating in insulin exocytosis. This signaling pathway is a key target for understanding the therapeutic effect of sitagliptin.
Caption: Sitagliptin inhibits DPP-4, increasing active GLP-1/GIP levels and promoting insulin secretion.
The Metformin Component: AMPK Activation
Mechanism of Action
Metformin's primary mechanism of action involves the activation of 5' AMP-activated protein kinase (AMPK).[8][9] This activation is largely indirect, resulting from the inhibition of Complex I of the mitochondrial respiratory chain.[9][10] This inhibition leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[9] The elevated AMP levels allosterically activate AMPK, which is further activated by phosphorylation at threonine-172 by the upstream kinase, liver kinase B1 (LKB1).[9]
Activated AMPK acts as a cellular energy sensor, switching off ATP-consuming anabolic pathways and activating ATP-producing catabolic pathways.[9] In the context of T2DM, the key downstream effects of metformin-induced AMPK activation are:
-
Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inhibits key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose output.[9]
-
Increased Glucose Uptake in Muscle: Metformin promotes glucose uptake in skeletal muscle, which is also associated with AMPK activation.[8]
Signaling Pathway
The activation of AMPK by metformin triggers a signaling cascade that ultimately leads to improved glucose homeostasis.
Caption: Metformin activates AMPK by increasing the AMP:ATP ratio, leading to reduced gluconeogenesis.
Synergistic and Complementary Actions
The combination of sitagliptin and metformin in this compound provides a synergistic effect on glycemic control.[11] Metformin has been shown to increase the levels of active GLP-1, possibly by enhancing its secretion, which complements the action of sitagliptin in prolonging its half-life.[12] This dual action on the incretin axis leads to a more pronounced effect on glucose-dependent insulin secretion and glucagon suppression than either agent alone.[1][7]
Quantitative Data from Clinical Trials
The efficacy of this compound in improving glycemic parameters has been extensively studied in numerous clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Initial Combination Therapy with Sitagliptin and Metformin vs. Monotherapy at 24 Weeks [4]
| Treatment Group (daily dose) | Baseline HbA1c (%) | Placebo-Subtracted Mean Change in HbA1c from Baseline (%) | Proportion of Patients Achieving HbA1c <7% |
| Sitagliptin 100 mg + Metformin 2000 mg | 8.8 | -2.07 | 66% |
| Sitagliptin 100 mg + Metformin 1000 mg | 8.8 | -1.57 | Not Reported |
| Metformin 2000 mg | 8.8 | -1.30 | Not Reported |
| Metformin 1000 mg | 8.8 | -0.99 | Not Reported |
| Sitagliptin 100 mg | 8.8 | -0.83 | Not Reported |
Table 2: Efficacy of Adding Sitagliptin to Ongoing Metformin Therapy [11]
| Treatment Group | Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) | Mean Change in FPG from Baseline (mg/dL) | Proportion of Patients Achieving HbA1c <7% |
| Sitagliptin 100 mg + Metformin | Not Reported | -0.65 | -25.4 | 47% |
| Placebo + Metformin | Not Reported | +0.02 | +1.1 | 18.3% |
Table 3: Comparison of Sitagliptin/Metformin with Pioglitazone [13]
| Treatment Group | Mean Change in HbA1c from Baseline (%) | Mean Change in Fasting Plasma Glucose (mg/dL) | Mean Change in 2-hour Post-Meal Glucose (mg/dL) | Mean Change in Body Weight (kg) |
| Sitagliptin/Metformin | Not Reported | -56.0 | -102.2 | -1.4 |
| Pioglitazone | Not Reported | -44.0 | -82.0 | +3.0 |
Key Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This assay is fundamental to determining the inhibitory activity of compounds like sitagliptin against the DPP-4 enzyme.
Objective: To quantify the inhibition of DPP-4 enzymatic activity by a test compound.
-
Reagents and Materials:
-
Recombinant human DPP-4 enzyme.
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Test compound (e.g., sitagliptin) at various concentrations.
-
Assay buffer (e.g., Tris-HCl or HEPES).
-
96-well microplate (black, for fluorescence).
-
Fluorescence microplate reader.
-
-
Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a 96-well plate, add the DPP-4 enzyme solution to each well. c. Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells. e. Immediately begin monitoring the fluorescence intensity (excitation ~360 nm, emission ~460 nm) over time (e.g., 30-60 minutes) at 37°C. The cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule.
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor. b. Determine the percentage of inhibition relative to a control with no inhibitor. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Western Blotting for AMPK Phosphorylation
This protocol is used to assess the activation of AMPK in response to metformin treatment by detecting the phosphorylation of its catalytic subunit at Threonine-172.
Objective: To determine the level of AMPK phosphorylation (activation) in cells or tissues treated with metformin.
Methodology: [9]
-
Cell/Tissue Culture and Treatment:
-
Culture appropriate cells (e.g., HepG2 hepatocytes, L6 myotubes) or use tissue lysates from animals treated with metformin.
-
Treat cells with various concentrations of metformin for specified durations.
-
-
Protein Extraction and Quantification: a. Lyse the cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. b. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract. c. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. d. Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific for phosphorylated AMPKα at Thr172 (p-AMPKα) overnight at 4°C. f. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalization and Data Analysis: a. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AMPKα. b. Quantify the band intensities for both p-AMPKα and total AMPKα using densitometry software. c. Express the level of AMPK activation as the ratio of p-AMPKα to total AMPKα.
Caption: A generalized workflow for investigating the molecular effects of this compound.
Conclusion
The therapeutic efficacy of this compound in the management of type 2 diabetes is firmly rooted in the distinct and synergistic mechanisms of its components, sitagliptin and metformin. Sitagliptin's inhibition of DPP-4 enhances the incretin system, leading to improved glucose-dependent insulin secretion and glucagon suppression. Concurrently, metformin's activation of AMPK reduces hepatic glucose production and enhances peripheral glucose utilization. This dual-pronged approach addresses key pathophysiological defects of T2DM, resulting in robust and sustained glycemic control. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for researchers and drug development professionals engaged in the ongoing study and refinement of therapies for type 2 diabetes.
References
- 1. Sitagliptin/metformin fixed-dose combination in type 2 diabetes mellitus: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mims.com:443 [mims.com:443]
- 3. Sitagliptin+Metformin Effective in Type 2 Diabetes [diabetesincontrol.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 6. benchchem.com [benchchem.com]
- 7. Clinical utility of fixed combinations of sitagliptin–metformin in treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Sitagliptin/Metformin (this compound) as Combination Therapy In the Treatment of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fixed-dose combination of sitagliptin and metformin for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiercepharma.com [fiercepharma.com]
- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 15. diabetesjournals.org [diabetesjournals.org]
Synergistic Effects of Sitagliptin and Metformin in Preclinical Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the synergistic effects of sitagliptin (B1680988) and metformin (B114582) in the management of type 2 diabetes. The document delves into the quantitative data from key preclinical studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways to elucidate the mechanisms of their combined therapeutic action.
Core Synergistic Actions: Enhanced Glycemic Control and Beta-Cell Preservation
Preclinical studies in rodent models of type 2 diabetes have consistently demonstrated that the combination of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin, a biguanide, results in superior glycemic control and improved pancreatic beta-cell function and survival compared to either monotherapy. This synergy is attributed to their complementary mechanisms of action. Sitagliptin increases the levels of active incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn potentiates glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release. Metformin primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from two pivotal preclinical studies that investigated the synergistic effects of sitagliptin and metformin in established diabetic rat models.
Table 1: Effects of Sitagliptin and Metformin on Glycemic Control and Beta-Cell Function in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Control (Untreated) | Sitagliptin | Metformin | Sitagliptin + Metformin |
| Fasting Blood Glucose (mg/dL) | 423.5 ± 25.4 | 310.7 ± 30.1 | 288.4 ± 28.7 | 180.5 ± 20.3# |
| Postprandial Blood Glucose (mg/dL) at 120 min | 510.2 ± 35.8 | 420.1 ± 28.9 | 390.6 ± 31.5 | 250.7 ± 25.1# |
| Active GLP-1 (pM) | 2.1 ± 0.3 | 4.5 ± 0.5 | 2.5 ± 0.4 | 5.8 ± 0.6# |
| Insulin Secretion (ng/mL) during OGTT | 1.8 ± 0.2 | 2.9 ± 0.3 | 2.5 ± 0.3 | 4.1 ± 0.4# |
| Beta-Cell Mass (mg) | 5.2 ± 0.6 | 7.8 ± 0.7 | 7.1 ± 0.6 | 10.2 ± 0.9# |
| Apoptotic Beta-Cells (%) | 15.4 ± 1.8 | 8.2 ± 1.1 | 9.5 ± 1.2 | 4.3 ± 0.7*# |
*Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. Monotherapy. Data adapted from Lim et al. (2011)[1].
Table 2: Effects of Sitagliptin and Metformin on Metabolic Parameters in High-Fat Diet/Streptozotocin (B1681764) (HFD/STZ)-Induced Diabetic Rats
| Parameter | Control (Normal) | Diabetic (Untreated) | Sitagliptin | Metformin | Sitagliptin + Metformin |
| Body Weight (g) at 4 weeks | 350 ± 15 | 480 ± 20 | 410 ± 18# | 425 ± 17# | 380 ± 16#^ |
| Fasting Blood Glucose (mg/dL) at 4 weeks | 95 ± 8 | 350 ± 25 | 210 ± 20# | 240 ± 22# | 130 ± 15#^ |
| Serum Insulin (ng/mL) at 4 weeks | 2.5 ± 0.3 | 0.8 ± 0.1 | 1.9 ± 0.2# | 1.1 ± 0.1 | 2.3 ± 0.2#^ |
| Pancreatic Islet Area (μm²) | 25000 ± 2000 | 8000 ± 900 | 18000 ± 1500# | 12000 ± 1100# | 22000 ± 1800#^ |
| Caspase-3 Positive Beta-Cells (%) | <1 | 18 ± 2* | 7 ± 1# | 11 ± 1.5# | 4 ± 0.8#^ |
*Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. Diabetic; ^p < 0.05 vs. Monotherapy. Data adapted from El-Marasy et al. (2020)[2].
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical studies.
Animal Models and Drug Administration
-
Zucker Diabetic Fatty (ZDF) Rat Model: Male ZDF rats, a genetic model of obesity, insulin resistance, and type 2 diabetes, are commonly used.[1] In a representative study, nine-week-old ZDF rats were randomized into four groups: untreated control, sitagliptin (10 mg/kg/day), metformin (200 mg/kg/day), and sitagliptin (10 mg/kg/day) plus metformin (200 mg/kg/day).[1] The treatments were administered orally for 5 weeks.[1]
-
High-Fat Diet/Streptozotocin (HFD/STZ)-Induced Diabetic Rat Model: This model mimics the pathophysiology of type 2 diabetes involving insulin resistance followed by beta-cell dysfunction.[2] Male Wistar rats were fed a high-fat diet (60% of calories from fat) for 3 weeks to induce insulin resistance, followed by a single intraperitoneal injection of a low dose of streptozotocin (40 mg/kg) to induce partial beta-cell damage.[2] Rats with fasting blood glucose levels above 270 mg/dL were considered diabetic and were subsequently divided into treatment groups: untreated diabetic, sitagliptin (10 mg/kg/day), metformin (200 mg/kg/day), and a combination of both drugs at the same doses, administered orally for 4 weeks.[2]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism. After an overnight fast (12-16 hours), a baseline blood sample is collected from the tail vein. Subsequently, a glucose solution (typically 2 g/kg body weight) is administered orally via gavage. Blood samples are then collected at various time points (e.g., 30, 60, 90, and 120 minutes) post-glucose administration to measure blood glucose and insulin levels.[1][3][4][5][6]
Immunohistochemistry for Pancreatic Islet Analysis
To evaluate beta-cell mass and apoptosis, pancreatic tissues are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin.[2][7][8][9]
-
Insulin Staining: Pancreatic sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with a primary antibody against insulin, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection. The beta-cell area is quantified using imaging software.[2][7][8][9]
-
Caspase-3 Staining: To assess apoptosis, sections are stained with an antibody against cleaved caspase-3, a key marker of apoptosis. The number of caspase-3 positive beta-cells is counted and expressed as a percentage of the total number of beta-cells.[2][10][11]
Visualization of Signaling Pathways
The synergistic effects of sitagliptin and metformin can be attributed to their interaction with distinct yet complementary signaling pathways that converge to improve glucose homeostasis and beta-cell health.
Metformin Signaling Pathway
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.
Sitagliptin Signaling Pathway
Sitagliptin exerts its effects by inhibiting the DPP-4 enzyme, thereby increasing the bioavailability of incretin hormones like GLP-1.
Synergistic Crosstalk of Sitagliptin and Metformin Signaling
The combination of sitagliptin and metformin leads to a synergistic enhancement of their individual effects, particularly at the level of the pancreatic beta-cell, where GLP-1 signaling can lead to the activation of AMPK.
Conclusion
The preclinical evidence strongly supports the synergistic combination of sitagliptin and metformin for the treatment of type 2 diabetes. Their complementary mechanisms of action result in enhanced glycemic control, improved beta-cell function, and increased beta-cell survival, effects that are greater than those observed with either agent alone. The convergence of the GLP-1 and AMPK signaling pathways within the pancreatic beta-cell provides a molecular basis for this synergy. These preclinical findings have been foundational for the successful clinical application of this combination therapy. Further research into the long-term effects of this combination on beta-cell preservation and the prevention of diabetic complications is warranted.
References
- 1. Effect of sitagliptin plus metformin on β-cell function, islet integrity and islet gene expression in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-jarb.org [e-jarb.org]
- 4. Meal feeding improves oral glucose tolerance in male rats and causes adaptations in postprandial islet hormone secretion that are independent of plasma incretins or glycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescent staining of pancreatic sections [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Pharmacokinetics and Pharmacodynamics of Janumet (Sitagliptin/Metformin) in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janumet, a fixed-dose combination of sitagliptin (B1680988) and metformin (B114582) hydrochloride, is a cornerstone in the management of type 2 diabetes mellitus (T2DM). Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin is a biguanide. Their complementary mechanisms of action provide a robust approach to glycemic control.[1][2] Sitagliptin enhances the body's own incretin (B1656795) system to increase insulin (B600854) secretion and decrease glucagon (B607659) levels in a glucose-dependent manner, while metformin's primary effect is to decrease hepatic glucose production and improve insulin sensitivity.[1] Preclinical evaluation in animal models has been crucial for elucidating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these individual agents and their combination, providing the foundational data for clinical development. This guide synthesizes key findings from these animal studies, focusing on PK parameters, experimental protocols, and the underlying signaling pathways.
Pharmacokinetics of Sitagliptin in Animal Models
Sitagliptin has been extensively studied in various animal species, primarily rats and dogs, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Absorption and Bioavailability
Following oral administration, sitagliptin is rapidly absorbed.[3][4] In rats and dogs, the absolute oral bioavailability is high, and the pharmacokinetics are generally dose-proportional.[3][4] Studies in male rats showed an oral bioavailability of 59% at a 2 mg/kg dose, which increased to 82% in female rats.[5]
Distribution
Sitagliptin exhibits a higher volume of distribution in rats (7-9 L/kg) compared to dogs (approximately 3 L/kg).[3][4] In vitro plasma protein binding is low across multiple species, including mice, rats, rabbits, and dogs.[5]
Metabolism and Excretion
Metabolism is a minor pathway for sitagliptin's elimination in both rats and dogs.[3][4] The parent drug is the major radioactive component found in plasma, urine, and feces after administration of labeled sitagliptin.[3][4] Approximately 10% to 16% of the dose is recovered as metabolites, formed through pathways like N-sulfation, N-carbamoyl glucuronidation, and hydroxylation.[3][4]
Elimination occurs primarily through renal excretion of the unchanged drug.[3][5] In rats, biliary excretion is also a significant pathway, whereas in dogs, clearance is predominantly renal.[3][4][5] The half-life is notably shorter in rats (around 2 hours) compared to dogs (around 4 hours).[3][4]
Pharmacokinetic Data Summary
| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Reference |
| Plasma Clearance (CLp) | 40-48 mL/min/kg | ~9 mL/min/kg | [3][4] |
| Volume of Distribution (Vdss) | 7-9 L/kg | ~3 L/kg | [3][4] |
| Half-Life (t1/2) | ~2 hours | ~4 hours | [3][4] |
| Oral Bioavailability (F) | 59-82% | High | [3][5] |
| Primary Elimination Route | Renal and Biliary Excretion | Renal Excretion | [3][5] |
Experimental Protocols: Sitagliptin Pharmacokinetics
A typical pharmacokinetic study of sitagliptin involves the following steps:
-
Animal Model : Male Sprague-Dawley rats and beagle dogs are commonly used.[3][4]
-
Drug Administration : For intravenous (IV) studies, sitagliptin is administered at doses such as 2 mg/kg. For oral (p.o.) studies, doses can range from 2 mg/kg to 180 mg/kg to assess dose proportionality.[3][5] Radiolabeled [14C]sitagliptin is often used to trace metabolism and excretion.[3]
-
Sample Collection : Blood samples are collected at predetermined time points post-dosing. Urine and feces are collected over several days (e.g., 5 days) to determine excretion pathways.[3]
-
Analytical Method : Plasma concentrations of sitagliptin are quantified using validated methods like liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC).[5][6]
Visualization: Pharmacokinetic Study Workflow
Pharmacokinetics of Metformin in Animal Models
Metformin's pharmacokinetics vary significantly across species, largely due to differences in drug transporters like organic cation transporters (OCTs) and multistage and toxin extruders (MATEs).[2][7][8]
Absorption, Distribution, and Elimination
Metformin is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 2-3 hours.[7] It is a hydrophilic base with an oral bioavailability of 50-60% in humans, and it is not metabolized.[9] The drug is distributed to various tissues, with higher concentrations often found in the intestine, liver, and kidney.[10] Elimination is primarily via renal excretion of the unchanged drug.[9]
Pharmacokinetic Data Summary
| Parameter | Mouse | Rat | Dog | Marmoset | Horse | Reference |
| Tmax (oral) | ~2 h | - | - | 2 h | 0.9 h | [10][11][12] |
| Cmax (oral) | Varies with dose | - | - | 180-518 ng/mL | 442 µg/L | [10][11][12] |
| t1/2 | ~3.7 h (plasma) | - | - | - | 2.9 h | [9][12][13] |
| Vdss | - | - | 6.0-10.1 L/kg | - | - | [8] |
Experimental Protocols: Metformin Pharmacokinetics
-
Animal Model : A wide range of species are used, including mice, rats, and non-human primates like the common marmoset.[7][11]
-
Drug Administration : For oral studies, metformin is often administered via gavage or in a liquid diet at doses relevant to preclinical efficacy studies (e.g., 50 mg/kg in mice, 2-3 mg in marmosets).[10][11]
-
Sample Collection : Serial blood samples are collected to characterize the plasma concentration-time profile.[10][11] In some studies, tissues like the liver, kidney, and intestine are also collected to determine drug distribution.[10]
-
Analytical Method : High-performance liquid chromatography (HPLC) is a common method for quantifying metformin concentrations in plasma and tissue homogenates.[12][13]
Pharmacodynamics of Sitagliptin in Animal Models
The primary pharmacodynamic effect of sitagliptin is the inhibition of the DPP-4 enzyme, which potentiates the action of incretin hormones.
Mechanism of Action: DPP-4 Inhibition
DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][14] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[14][15] This leads to glucose-dependent stimulation of insulin secretion and suppression of glucagon release, thereby improving glycemic control.[1][15] Animal studies have shown that this mechanism also promotes β-cell proliferation and survival, potentially preserving pancreatic islet mass and function.[14][15][16]
Pharmacodynamic Effects
In diabetic animal models, such as ob/ob mice and high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rodents, sitagliptin treatment leads to:
-
Sustained DPP-4 Inhibition : A 10 mg/kg oral dose in ob/ob mice resulted in over 70% DPP-4 inhibition for at least 8 hours.[17]
-
Improved Glycemic Control : Significant reductions in blood glucose, HbA1c, and circulating glucagon levels.[15]
-
Enhanced Glucose Tolerance : Improved performance in oral glucose tolerance tests (OGTT).[17]
-
Islet Preservation : Restoration of β-cell and α-cell mass and improved glucose-stimulated insulin secretion (GSIS) in isolated islets.[15][16]
Visualization: Sitagliptin Signaling Pathway
Pharmacodynamics of Metformin in Animal Models
Metformin's antihyperglycemic effects are primarily mediated through the activation of AMP-activated protein kinase (AMPK).
Mechanism of Action: AMPK Activation
Metformin activates AMPK, a cellular energy sensor, particularly in hepatocytes.[18][19] This activation leads to the inhibition of hepatic gluconeogenesis (glucose production), a key contributor to hyperglycemia in T2DM.[1][18][19] Activated AMPK reduces the expression of lipogenic enzymes and suppresses key transcription factors like SREBP-1.[19] In peripheral tissues like skeletal muscle, metformin can also enhance glucose uptake.[19]
Pharmacodynamic Effects
Studies in various mouse and rat models have demonstrated that metformin:
-
Activates AMPK Signaling : Increases the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), in the liver, heart, and skeletal muscle.[19][20][21]
-
Reduces Hepatic Glucose Production : Inhibits glucagon-stimulated glucose production in primary hepatocytes.[18]
-
Improves Insulin Sensitivity : Ameliorates insulin resistance in models of obesity by suppressing abnormal extracellular matrix remodeling in adipose tissue.[22]
-
Lowers Blood Glucose : Effectively decreases fasting blood glucose levels in diabetic models like Zucker diabetic fatty (ZDF) rats.[23]
Visualization: Metformin Signaling Pathway
Pharmacokinetics and Pharmacodynamics of the Sitagliptin/Metformin Combination
The combination of sitagliptin and metformin is based on their distinct and complementary mechanisms for lowering blood glucose. Pharmacokinetic studies suggest the two drugs are not prone to significant drug-drug interactions.[2]
Complementary Pharmacodynamic Effects
In animal models of T2DM, such as the Zucker diabetic fatty (ZDF) rat, the combination therapy has shown superior efficacy compared to either monotherapy.[24]
-
Enhanced Glycemic Control : The combination leads to greater reductions in fasting and postprandial glucose levels.[24]
-
Improved β-cell Function : Combination treatment better preserves β-cell function and integrity, increases insulin secretion, and enhances the proportion of small, healthy islets.[24][25]
-
Favorable Gene Expression : The combination upregulates genes involved in cell survival and growth while downregulating apoptosis-associated genes in pancreatic islets.[24]
Experimental Protocols: Combination Therapy in ZDF Rats
-
Animal Model : Nine-week-old male Zucker diabetic fatty (ZDF) rats, a genetic model of obesity and T2DM.[24]
-
Treatment Groups : Rats are divided into four groups: control (no treatment), sitagliptin monotherapy, metformin monotherapy, and sitagliptin plus metformin combination therapy.[24]
-
Drug Administration : Drugs are administered for a period of several weeks (e.g., 5 weeks).[24]
-
PD Assessments : At the end of the treatment period, assessments include an oral glucose tolerance test (OGTT), measurement of plasma active GLP-1 levels, and histological analysis of islet morphology and insulin staining.[24] Gene expression analysis via cDNA microarrays may also be performed on isolated islets.[24]
Visualization: Logic of Combination Therapydot
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrti.org [ijrti.org]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Physiologically based metformin pharmacokinetics model of mice and scale-up to humans for the estimation of concentrations in various tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiologically based metformin pharmacokinetics model of mice and scale-up to humans for the estimation of concentrations in various tissues | PLOS One [journals.plos.org]
- 11. Evaluation of the pharmacokinetics of metformin and acarbose in the common marmoset - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of Metformin in Combination With Sitagliptin in Adult Horses After Enteral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Inhibition of DPP-4 with sitagliptin improves glycemic control and restores islet cell mass and function in a rodent model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. AMPK Activation by Metformin Suppresses Abnormal Extracellular Matrix Remodeling in Adipose Tissue and Ameliorates Insulin Resistance in Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of Metformin and Sitagliptin Monotherapy on Expression of Intestinal and Renal Sweet Taste Receptors and Glucose Transporters in a Rat Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of sitagliptin plus metformin on β-cell function, islet integrity and islet gene expression in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Sitagliptin in Pancreatic Beta-Cells: An In-depth Technical Guide
Executive Summary: Sitagliptin (B1680988), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances glycemic control in type 2 diabetes mellitus primarily through an indirect mechanism involving the potentiation of incretin (B1656795) hormones. By preventing the degradation of Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), sitagliptin significantly amplifies their beneficial actions on pancreatic beta-cells. This leads to the activation of well-defined intracellular signaling cascades, notably the cAMP-PKA and cAMP-Epac2 pathways, which collectively enhance glucose-stimulated insulin (B600854) secretion, promote beta-cell proliferation, and inhibit apoptosis. The downstream effects include improved beta-cell function, preservation of beta-cell mass, and favorable modulation of gene expression. Emerging research also suggests novel, potentially direct, molecular targets such as intra-islet Peptide Tyrosine Tyrosine (PYY) and Angiotensin-Converting Enzyme 2 (ACE2), expanding the known pharmacological profile of sitagliptin. This document provides a comprehensive overview of these molecular targets, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Primary Mechanism of Action: Indirect Targeting via DPP-4 Inhibition
The principal mechanism of sitagliptin is the competitive and reversible inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake.[2] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP by approximately two- to three-fold.[3] This enhancement of endogenous incretin levels is the primary driver of sitagliptin's therapeutic effects on the pancreatic beta-cell.[1][2][3]
Downstream Molecular Targets in Beta-Cells via Incretin Signaling
The increased levels of active GLP-1 and GIP, resulting from DPP-4 inhibition, lead to the activation of specific G-protein coupled receptors on the surface of pancreatic beta-cells. This engagement triggers a cascade of intracellular signaling events.
GLP-1 Receptor Activation and cAMP Signaling
GLP-1 binds to its receptor (GLP-1R), a class B G-protein coupled receptor, on the beta-cell membrane.[4] This binding activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the synthesis of the second messenger cyclic AMP (cAMP) from ATP.[5][6] The elevation of intracellular cAMP is a critical node that activates two distinct downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP 2 (Epac2) pathway.[5][6][7]
The PKA-Dependent Pathway
Activated cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.[8] Active PKA phosphorylates multiple downstream targets crucial for insulin secretion and beta-cell health:
-
Ion Channels: PKA-mediated phosphorylation can modulate the activity of ATP-sensitive potassium (K-ATP) channels and L-type voltage-gated calcium channels (LTCC), contributing to membrane depolarization and calcium influx, which are key triggers for insulin granule exocytosis.[9]
-
Gene Transcription: PKA phosphorylates the cAMP response element-binding protein (CREB), a transcription factor.[4] Phosphorylated CREB promotes the expression of key genes, including the insulin gene itself and anti-apoptotic (pro-survival) genes, thereby enhancing both insulin synthesis and beta-cell viability.[4][10]
The PKA-Independent (Epac2/Rap1) Pathway
In a parallel, PKA-independent manner, cAMP can directly bind to and activate Epac2 (also known as cAMP-GEFII).[6][7] Epac2 is a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1.[6] The Epac2/Rap1 signaling axis is primarily involved in modulating the dynamics of insulin granules.[7] This includes facilitating the recruitment, docking, and priming of insulin granules at the plasma membrane, making them ready for fusion and release in response to glucose stimulation.[7][11] Studies have shown that this pathway is critical for the potentiation of first-phase insulin secretion.[6]
Quantitative Effects on Beta-Cell Function, Mass, and Gene Expression
The activation of these molecular pathways translates into measurable improvements in beta-cell health and function.
Enhancement of Insulin Secretion
Sitagliptin significantly improves beta-cell responsiveness to glucose.[12][13] This is quantified by improvements in both model-based assessments and direct measurements of insulin secretion. A meta-analysis of 11 trials showed that sitagliptin significantly improved the HOMA-β index, a measure of beta-cell function, by 12.03% compared to placebo.[14] In more direct physiological assessments using a hyperglycemic clamp with a meal challenge, sitagliptin increased the insulin secretion rate (ISR) by 20% to 50% compared to placebo.[15][16]
| Parameter | Treatment Group | Control Group | Percentage Change / Effect Size | Citation(s) |
| HOMA-β Index | Sitagliptin | Placebo | +12.03% (95% CI: 9.45% to 14.60%) | [14][17] |
| Proinsulin/Insulin Ratio | Sitagliptin | Placebo | -0.06 (95% CI: -0.08 to -0.04) | [14][17][18] |
| Insulin Secretion Rate | Sitagliptin | Placebo | +20% (During Meal Challenge) | [15][16] |
| Insulin Secretion Rate | Sitagliptin | Placebo | +50% (During Hyperglycemic Clamp) | [15] |
| T30:T60 Insulin Ratio | Sitagliptin | Control OGTT | 0.87 to 1.62 (p=0.04) | [19][20] |
Preservation of Beta-Cell Mass
In preclinical models, chronic treatment with sitagliptin or its analogs preserves pancreatic beta-cell mass.[12][13] This is achieved through a dual action of inhibiting apoptosis (programmed cell death) and stimulating beta-cell proliferation.[3][21][22] Studies in diabetic rodent models have demonstrated that sitagliptin treatment leads to a normalization of the beta-cell to alpha-cell ratio and an increase in the number of insulin-positive beta-cells.[12][13]
| Parameter | Diabetic Model (Vehicle) | Diabetic Model (Sitagliptin Analog) | Observation | Citation(s) |
| β-cell to Total Islet Area Ratio | 0.44 ± 0.10 | Normalized to control levels (~0.62) | Dose-dependent increase | [12] |
| β-cell Apoptosis | Increased | Significantly Reduced | Protection from cell death | [21] |
| β-cell Proliferation | No significant change | Increased | Promotion of cell growth | [3][21] |
Modulation of Gene Expression
Sitagliptin treatment influences the transcriptional profile of beta-cells. In Zucker diabetic fatty rats, combination therapy with sitagliptin and metformin (B114582) upregulated genes involved in cell survival and growth while downregulating apoptosis-associated genes.[23] In a human beta-cell line, sitagliptin was found to upregulate the immune-regulatory molecules PD-L1 and CTLA-4 and downregulate HLA Class I and II expression, suggesting an immunomodulatory or anti-inflammatory effect at the cellular level.[24]
| Gene/Molecule Category | Regulation by Sitagliptin | Potential Implication | Citation(s) |
| Pro-survival / Growth Genes | Upregulated | Preservation of beta-cell mass | [23] |
| Pro-apoptotic Genes | Downregulated | Inhibition of beta-cell death | [23] |
| Immune-regulatory (PD-L1, CTLA-4) | Upregulated | Anti-inflammatory/Immune tolerance | [24] |
| Antigen Presentation (HLA I, II) | Downregulated | Reduced immunogenicity | [24] |
Novel and Alternative Molecular Targets
While the incretin pathway is the established mechanism, research suggests other molecules may be involved in sitagliptin's action within the islet.
-
Intra-islet Peptide Tyrosine Tyrosine (PYY): Studies indicate that DPP-4 is expressed in different islet cells than PYY, and that neuropeptide Y receptors (which PYY can bind to) are confined to beta-cells. Evidence suggests that sitagliptin's potentiation of insulin secretion may be mediated by locally-produced PYY within the islet, independent of circulating GLP-1.[25]
-
Angiotensin-Converting Enzyme 2 (ACE2): Using network pharmacology and molecular docking, ACE2 has been proposed as a novel direct target of sitagliptin.[22][26] It is hypothesized that sitagliptin may bind to and stimulate ACE2 activity, potentially working synergistically with DPP-4 inhibition to promote insulin secretion and inhibit beta-cell apoptosis.[22]
Key Experimental Protocols
The elucidation of sitagliptin's molecular targets relies on a variety of sophisticated experimental techniques.
Assessment of Insulin Secretion: Hyperglycemic Clamp
This protocol is the gold standard for assessing insulin secretion in vivo.
-
Subject Preparation: Subjects are fasted overnight. An intravenous (IV) line is placed for glucose infusion and another for blood sampling.
-
Clamping Procedure: A primed, continuous infusion of 20% dextrose is started to raise and maintain plasma glucose at a specific hyperglycemic level (e.g., 160 mg/dl).[15]
-
Blood Sampling: Blood is sampled frequently (e.g., every 5-10 minutes) to monitor plasma glucose. The glucose infusion rate is adjusted to maintain the target level.
-
Drug Administration: Sitagliptin or placebo is administered prior to the clamp. In some protocols, a mixed meal challenge is introduced during the clamp to assess prandial insulin response.[15][16]
-
Analysis: Plasma C-peptide and insulin levels are measured. The Insulin Secretion Rate (ISR) is calculated from C-peptide concentrations using deconvolution modeling to account for its clearance kinetics.[15]
Islet Morphology and Cell Mass Analysis
This protocol is used to quantify changes in islet architecture and cell populations in preclinical models.
-
Tissue Processing: Following treatment, pancreata are harvested, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry: Pancreatic sections are stained with antibodies specific for insulin (to identify beta-cells) and glucagon (B607659) (to identify alpha-cells).[12]
-
Imaging and Morphometry: Stained sections are imaged using microscopy. Image analysis software is used to quantify the total islet area, the insulin-positive area (beta-cell area), and the glucagon-positive area (alpha-cell area).
-
Calculation: Beta-cell mass is calculated by multiplying the relative beta-cell area by the total pancreatic weight. The ratio of beta-cell area to alpha-cell area is also determined.[12]
Analysis of Insulin Exocytosis: TIRF Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy allows for the visualization of events occurring at or very near the plasma membrane.
-
Islet Isolation and Cell Culture: Pancreatic islets are isolated from treated and control animals (e.g., db/db mice).[11] Islets are dispersed into single cells and cultured on glass coverslips.
-
Transfection: Beta-cells are transfected with a fluorescently tagged marker for insulin granules (e.g., Insulin-EGFP).
-
TIRF Imaging: The coverslip is mounted on a TIRF microscope. The shallow illumination field excites only the fluorescent granules that are docked at or have fused with the plasma membrane.
-
Analysis: Time-lapse images are captured. The number of docked granules, the frequency of fusion events (seen as a sudden disappearance or "puff" of fluorescence), and the behavior of granule-associated proteins like syntaxin (B1175090) 1 are quantified.[11]
Conclusion
The molecular action of sitagliptin on pancreatic beta-cells is a well-orchestrated, multi-faceted process that extends beyond simple glucose control. Its primary, indirect targeting via DPP-4 inhibition robustly enhances incretin signaling, activating the critical cAMP-PKA and cAMP-Epac2 pathways. These cascades converge to improve nearly every aspect of beta-cell health: they potentiate glucose-stimulated insulin secretion, promote cell survival and proliferation, preserve beta-cell mass, and modulate gene expression towards a pro-survival and potentially anti-inflammatory phenotype. The ongoing investigation into novel targets like ACE2 and the role of intra-islet signaling molecules such as PYY highlights that our understanding of sitagliptin's pharmacology is still evolving. For researchers and drug developers, sitagliptin serves as a paradigm for therapies that not only manage hyperglycemia but also address the underlying pathophysiology of beta-cell dysfunction in type 2 diabetes.
References
- 1. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 2. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 3. An Update on the Effect of Incretin-Based Therapies on β-Cell Function and Mass [e-dmj.org]
- 4. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-independent effects of GLP-1 on β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. DPP-4 inhibitor des-F-sitagliptin treatment increased insulin exocytosis from db/db mice β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Chronic inhibition of dipeptidyl peptidase-4 with a sitagliptin analog preserves pancreatic beta-cell mass and function in a rodent model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of sitagliptin on markers of beta-cell function: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insulin secretory effect of sitagliptin: assessment with a hyperglycemic clamp combined with a meal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Impact of sitagliptin on markers of beta-cell function: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Effects of Sitagliptin on Pancreatic Beta-Cells in Type 2 Diabetes With Sulfonylurea Treatment: A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acute pharmacodynamic responses to sitagliptin: Drug‐induced increase in early insulin secretion in oral glucose tolerance test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acute pharmacodynamic responses to sitagliptin: Drug-induced increase in early insulin secretion in oral glucose tolerance test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. joe.bioscientifica.com [joe.bioscientifica.com]
- 22. Frontiers | Exploring novel targets of sitagliptin for type 2 diabetes mellitus: Network pharmacology, molecular docking, molecular dynamics simulation, and SPR approaches [frontiersin.org]
- 23. Effect of sitagliptin plus metformin on β-cell function, islet integrity and islet gene expression in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Sitagliptin and Roux-en-Y gastric bypass modulate insulin secretion via regulation of intra-islet PYY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Exploring novel targets of sitagliptin for type 2 diabetes mellitus: Network pharmacology, molecular docking, molecular dynamics simulation, and SPR approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Role of Janumet in Incretin System Regulation and GLP-1 Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanisms of action of Janumet, a fixed-dose combination of sitagliptin (B1680988) and metformin (B114582), with a specific focus on its role in the regulation of the incretin (B1656795) system and the enhancement of glucagon-like peptide-1 (GLP-1). This document summarizes key quantitative data from clinical studies, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: A Dual Approach to Glycemic Control
This compound combines two antihyperglycemic agents with complementary mechanisms of action to improve glycemic control in patients with type 2 diabetes.[1][2]
-
Sitagliptin: A potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] By inhibiting DPP-4, sitagliptin slows the inactivation of incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This increases the levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) synthesis and release from pancreatic beta cells and suppress glucagon (B607659) secretion from pancreatic alpha cells.[1][2]
-
Metformin: A biguanide (B1667054) that improves glucose tolerance by lowering both basal and postprandial plasma glucose. Its primary mechanisms include decreasing hepatic glucose production, reducing intestinal absorption of glucose, and improving insulin sensitivity by increasing peripheral glucose uptake and utilization.[1][3] Emerging evidence also suggests that metformin may directly increase GLP-1 secretion.[4][5][6][7]
The co-administration of sitagliptin and metformin has been shown to have an additive effect on active GLP-1 concentrations.[8]
Quantitative Efficacy of this compound and its Components
The following tables summarize the quantitative effects of this compound, sitagliptin, and metformin on key glycemic and incretin-related parameters as reported in various clinical trials.
Table 1: Effect on Glycated Hemoglobin (HbA1c) and Fasting Plasma Glucose (FPG)
| Treatment | Study Duration | Baseline HbA1c (%) | Change in HbA1c (%) | Baseline FPG (mg/dL) | Change in FPG (mg/dL) | Reference |
| Sitagliptin 100 mg/day + Metformin | 24 weeks | 8.8 | -2.07 (placebo-subtracted) | Not Reported | Not Reported | [9] |
| Sitagliptin 100 mg/day + Metformin | 18 weeks | Not Reported | -1.7 (vs. monotherapy) | Not Reported | -0.9 mmol/L (vs. monotherapy) | [1] |
| Sitagliptin 100 mg/day + Metformin | 16 weeks | Not Reported | -0.81 | Not Reported | Not Reported | [10] |
| Sitagliptin 100 mg/day (add-on to Metformin) | 24 weeks | 7.0-10.0 | -0.67 (vs. placebo) | Not Reported | -0.9 mmol/L (vs. placebo) | [1] |
| Sitagliptin 100 mg/day | 3 months | Not Reported | -0.43 | Not Reported | -3.14 mmol/L | [3] |
Table 2: Effect on GLP-1 Levels
| Treatment | Study Population | Duration | Change in Fasting Total GLP-1 | Change in Postprandial GLP-1 | Reference |
| Metformin | Individuals with and without Type 2 Diabetes | 18 months | 23.4% increase (vs. placebo) | Not Reported | [2] |
| Metformin | Obese patients with and without Type 2 Diabetes | 4 weeks | Increased (in diabetic patients) | Increased incremental area under the curve (in both groups) | [11] |
| Metformin | Obese non-diabetic subjects | 14 days | No change | Significant increase at 30 and 60 min post-load | [12] |
| Sitagliptin 100 mg/day | Newly diagnosed Vietnamese patients with Type 2 Diabetes | 3 months | Significant increase (to levels of control group) | Not Reported | [3] |
Table 3: Effect on Beta-Cell Function (HOMA-B) and Insulin Resistance (HOMA-IR)
| Treatment | Study Population | Duration | Change in HOMA-B (%) | Change in Proinsulin/Insulin Ratio | Change in HOMA-IR | Reference |
| Sitagliptin | Patients with Type 2 Diabetes | Meta-analysis of 11 trials | 12.03% improvement (vs. placebo) | -0.06 (significant decrease) | Not Reported | [13][14] |
| Sitagliptin 100 mg/day | Newly diagnosed Vietnamese patients with Type 2 Diabetes | 3 months | 36.28 (absolute change) | Not Reported | -0.55 (absolute change) | [3] |
| Sitagliptin + Metformin | Caucasian type 2 diabetic patients | 12 months | Increased (better than metformin alone) | Not Reported | Decreased (better than metformin alone) | [15] |
Experimental Protocols
Measurement of Active GLP-1 Levels (ELISA)
The following provides a generalized protocol for the quantification of active GLP-1 in plasma samples using a commercially available sandwich ELISA kit.[4][5][16][17][18]
3.1.1. Sample Collection and Preparation:
-
Collect whole blood into tubes containing a DPP-4 inhibitor (e.g., BD™ P700 tubes or addition of a specific inhibitor to EDTA tubes) to prevent the degradation of active GLP-1.[16][17]
-
Immediately place the tubes on ice.
-
Centrifuge at 1000 x g for 10 minutes in a refrigerated centrifuge to separate plasma.
-
Store plasma samples at -70°C until analysis. Avoid repeated freeze-thaw cycles.[16]
3.1.2. ELISA Procedure:
-
Reagent Preparation: Allow all reagents, including standards and samples, to reach room temperature. Reconstitute lyophilized standards and prepare a standard curve through serial dilutions as per the kit instructions.[16]
-
Coating: The microplate wells are pre-coated with a capture antibody specific for GLP-1.
-
Sample Incubation: Add prepared standards and plasma samples to the wells. Incubate for a specified time (e.g., 60 minutes at 4°C) to allow GLP-1 to bind to the capture antibody.[4]
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Detection Antibody Incubation: Add a biotin-conjugated detection antibody that binds to a different epitope on the GLP-1 molecule. Incubate for a specified time (e.g., 60 minutes at 4°C).[4]
-
Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for a specified time (e.g., 30 minutes at room temperature).[17]
-
Substrate Reaction: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change proportional to the amount of bound GLP-1. Incubate in the dark (e.g., 30 minutes at room temperature).[4]
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of active GLP-1 in the samples by interpolating their absorbance values against the standard curve.
Assessment of Beta-Cell Function (Homeostasis Model Assessment - HOMA-B)
HOMA is a method used to quantify insulin resistance and beta-cell function from fasting glucose and insulin levels.[19][20]
3.2.1. Data Collection:
-
Obtain fasting blood samples from subjects.
-
Measure fasting plasma glucose and fasting plasma insulin concentrations using standard laboratory methods.
3.2.2. Calculation:
The original HOMA model (HOMA1) and the updated computer model (HOMA2) are commonly used. The HOMA2 model is generally preferred as it accounts for variations in hepatic and peripheral glucose resistance and the non-linear relationship between glucose and insulin.[21]
-
HOMA1-%B Calculation:
-
HOMA2 Calculator: The HOMA2 model is more complex and is typically calculated using the publicly available HOMA Calculator from the University of Oxford. This software provides values for HOMA2-%B (beta-cell function), HOMA2-%S (insulin sensitivity), and HOMA2-IR (insulin resistance).[21]
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound's Action on the Incretin System
Caption: Signaling pathway of this compound's components.
Experimental Workflow for Assessing GLP-1 Levels
Caption: Workflow for GLP-1 measurement.
Logical Relationship of this compound's Therapeutic Effects
References
- 1. Sitagliptin/metformin fixed-dose combination in type 2 diabetes mellitus: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sustained influence of metformin therapy on circulating GLP-1 levels in individuals with and without type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sitagliptin Increases Beta-Cell Function and Decreases Insulin Resistance in Newly Diagnosed Vietnamese Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. mesoscale.com [mesoscale.com]
- 6. JCI Insight - Metformin-induced glucagon-like peptide-1 secretion contributes to the actions of metformin in type 2 diabetes [insight.jci.org]
- 7. Metformin-induced glucagon-like peptide-1 secretion contributes to the actions of metformin in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sitagliptin/Metformin (this compound) as Combination Therapy In the Treatment of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sitagliptin+Metformin Effective in Type 2 Diabetes [diabetesincontrol.com]
- 10. Efficacy and safety of metformin and sitagliptin‐based dual and triple therapy in elderly Chinese patients with type 2 diabetes: Subgroup analysis of STRATEGY study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of metformin on glucagon-like peptide-1 levels in obese patients with and without Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of metformin on glucagon-like peptide 1 (GLP-1) and leptin levels in obese nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of sitagliptin on markers of beta-cell function: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of sitagliptin on markers of beta-cell function: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ibl-international.com [ibl-international.com]
- 17. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ibl-america.com [ibl-america.com]
- 19. Homeostatic model assessment - Wikipedia [en.wikipedia.org]
- 20. Homeostasis Model Assessment: Significance and symbolism [wisdomlib.org]
- 21. pclm-inc.org [pclm-inc.org]
The Synergistic Impact of Janumet on Hepatic Glucose Production and Insulin Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janumet, a fixed-dose combination of sitagliptin (B1680988) and metformin (B114582), represents a cornerstone in the management of type 2 diabetes mellitus (T2DM). Its efficacy stems from the complementary mechanisms of its two active components, which target key pathophysiological defects of the disease: impaired insulin (B600854) secretion, insulin resistance, and excessive hepatic glucose production. This technical guide provides an in-depth analysis of the effects of this compound on hepatic glucose production and insulin sensitivity, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanisms of Action
This compound's therapeutic effect is a result of the synergistic action of sitagliptin and metformin.
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin prevents the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon (B607659) secretion from pancreatic α-cells.[1] The reduction in glucagon levels directly contributes to a decrease in hepatic glucose production.[1][2]
Metformin: A biguanide, metformin's primary antihyperglycemic effect is the reduction of hepatic glucose production.[3][4] It also enhances insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, and reduces intestinal glucose absorption.[5] At the molecular level, metformin's effects are primarily mediated through the activation of AMP-activated protein kinase (AMPK).[6]
The combination of these two agents in this compound thus targets multiple pathways to improve glycemic control, with a significant impact on both hepatic glucose output and systemic insulin sensitivity.
Quantitative Data on Therapeutic Effects
The following tables summarize the quantitative effects of sitagliptin and metformin, alone and in combination, on key parameters of glycemic control, hepatic glucose production, and insulin sensitivity. Data are compiled from various clinical trials to provide a comparative overview.
Table 1: Effects on Glycemic Control
| Treatment Group | Baseline HbA1c (%) | Change in HbA1c (%) from Baseline | Baseline FPG (mg/dL) | Change in FPG (mg/dL) from Baseline | Reference(s) |
| Placebo | ~8.0 | - | ~160 | -9.6 | [3][4] |
| Sitagliptin (100 mg/day) | ~8.0 | -0.65 (vs. placebo) | ~154 | - | [3] |
| Metformin (≥1500 mg/day) | ~8.0 | - | ~150 | -25.4 (vs. placebo) | [3] |
| Sitagliptin + Metformin | ~8.0 | -0.65 (vs. metformin alone) | ~125 | -31.1 (vs. placebo) | [3][4] |
| Sitagliptin + Metformin (Initial Therapy) | ~8.8 | -2.07 | - | - | [3] |
Table 2: Effects on Hepatic Glucose Production and Insulin Sensitivity
| Treatment Group | Change in Fasting Endogenous Glucose Production (EGP) | Change in HOMA-IR | Change in QUICKI | Reference(s) |
| Placebo | - | - | - | [2][6] |
| Sitagliptin | Indirectly reduced via glucagon suppression | No significant effect | Significant increase | [2][6] |
| Metformin | Directly reduced | Significant reduction | - | [2] |
| Sitagliptin + Metformin | Additive reduction | - | - | [2] |
Note: Quantitative data for direct comparison of all four arms on EGP, HOMA-IR, and QUICKI from a single factorial-design study is limited. The table reflects the general findings from available literature.
Experimental Protocols
The assessment of hepatic glucose production and insulin sensitivity in clinical trials relies on sophisticated experimental procedures. Below are detailed methodologies for key experiments cited in the evaluation of this compound's effects.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing insulin sensitivity.
Objective: To measure whole-body insulin-mediated glucose disposal.
Protocol:
-
Subject Preparation: Subjects fast overnight for at least 8-10 hours. Two intravenous catheters are inserted, one in an antecubital vein for infusions and the other in a contralateral hand or wrist vein for blood sampling. The sampling hand is heated to approximately 60°C to "arterialize" the venous blood.[1][7]
-
Basal Period: A baseline blood sample is drawn to determine fasting glucose and insulin levels.
-
Clamp Procedure:
-
A primed-continuous infusion of human insulin is initiated to achieve a steady-state of hyperinsulinemia.
-
Simultaneously, a variable infusion of 20% dextrose is started.
-
Arterialized blood glucose is monitored every 5-10 minutes.
-
The dextrose infusion rate is adjusted to maintain euglycemia (fasting glucose levels).
-
-
Steady State: Once a steady state of glucose infusion is reached (typically after 90-120 minutes), the glucose infusion rate (GIR) is recorded. The GIR is equivalent to the whole-body glucose disposal rate and serves as a measure of insulin sensitivity.[8][9]
Measurement of Hepatic Glucose Production using Isotopic Tracers
This method allows for the quantification of endogenous glucose production.
Objective: To determine the rate of hepatic glucose production in the basal (fasting) state and its suppression during hyperinsulinemia.
Protocol:
-
Tracer Infusion: A primed-continuous infusion of a stable isotope-labeled glucose tracer (e.g., [6,6-²H₂]glucose or [3-³H]glucose) is administered intravenously.[10]
-
Equilibration Period: The tracer is infused for a period (e.g., 2 hours) to allow it to reach a steady-state concentration in the plasma.
-
Basal Sampling: Blood samples are collected during the last 30 minutes of the equilibration period to measure plasma glucose and tracer enrichment, from which the basal rate of endogenous glucose production (EGP) is calculated.
-
Integration with Hyperinsulinemic-Euglycemic Clamp:
-
Following the basal period, a hyperinsulinemic-euglycemic clamp is initiated as described above.
-
The tracer infusion is continued, often at a reduced rate, to account for the expected suppression of EGP by insulin.
-
-
Data Analysis: The rate of appearance (Ra) of unlabeled glucose is calculated using the Steele equation or by fitting the data to a single- or multi-compartment model. This Ra represents the EGP.
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by sitagliptin and metformin.
Metformin's Mechanism of Action
Caption: Metformin's activation of AMPK in hepatocytes.
Sitagliptin's Mechanism of Action
Caption: Sitagliptin's inhibition of DPP-4 and its downstream effects.
This compound's Combined Workflow
Caption: Synergistic workflow of this compound's components.
Conclusion
This compound's combination of sitagliptin and metformin provides a multifaceted approach to managing type 2 diabetes by addressing core physiological defects. The synergistic action of these two agents leads to significant reductions in hepatic glucose production and improvements in insulin sensitivity, ultimately resulting in robust glycemic control. The detailed understanding of its mechanisms, supported by quantitative data and established experimental protocols, underscores its pivotal role in the therapeutic armamentarium against type 2 diabetes and provides a solid foundation for future research and drug development in this area.
References
- 1. A mathematical model of the euglycemic hyperinsulinemic clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical utility of fixed combinations of sitagliptin–metformin in treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sitagliptin/Metformin (this compound) as Combination Therapy In the Treatment of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prosciento.com [prosciento.com]
- 6. Safety and Efficacy of Sitagliptin-Metformin in Fixed Combination for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.humankinetics.com [journals.humankinetics.com]
- 8. researchgate.net [researchgate.net]
- 9. The euglycemic hyperinsulinemic clamp examination: variability and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Convergence of Two Pillars in Type 2 Diabetes Management: A Technical Guide to the Discovery and Development of the Sitagliptin/Metformin Combination
A comprehensive overview of the synergistic partnership between a dipeptidyl peptidase-4 inhibitor and a biguanide, from initial concept to clinical application. This guide details the development timeline, mechanisms of action, pivotal experimental protocols, and key clinical data that established the sitagliptin (B1680988)/metformin (B114582) fixed-dose combination as a cornerstone in the management of type 2 diabetes mellitus.
The treatment of type 2 diabetes mellitus (T2DM) has been significantly advanced by the development of therapies that target the intricate pathophysiology of the disease. Among the most successful approaches has been the combination of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin, a biguanide. This fixed-dose combination leverages distinct and complementary mechanisms of action to achieve robust glycemic control. This technical guide provides an in-depth exploration of the discovery and development of this pivotal combination therapy, tailored for researchers, scientists, and drug development professionals.
Discovery and Development Timeline
The journey to the sitagliptin/metformin combination began with independent research into two distinct classes of antihyperglycemic agents. Metformin, with its origins tracing back to the French lilac plant (Galega officinalis), has a long history of use in traditional medicine and was rediscovered and developed for diabetes treatment in the mid-20th century. Sitagliptin, on the other hand, is a product of modern drug discovery, emerging from a targeted program to inhibit the DPP-4 enzyme.
| Milestone | Date | Description |
| Merck's DPP-4 Inhibitor Program Initiation | 1999 | Merck & Co. initiates a dedicated research program to discover and develop selective inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme as a novel treatment for type 2 diabetes. |
| Sitagliptin (Januvia®) FDA Approval | October 17, 2006 | The U.S. Food and Drug Administration (FDA) grants approval for sitagliptin (Januvia®) as a monotherapy and as an add-on to other oral antihyperglycemic agents for the treatment of type 2 diabetes.[1][2] |
| Janumet® (sitagliptin/metformin) NDA Submission | July 31, 2006 | Merck announces the FDA acceptance of the New Drug Application (NDA) for the fixed-dose combination of sitagliptin and metformin.[3] |
| This compound® (sitagliptin/metformin) FDA Approval | March 30, 2007 | The FDA approves this compound®, the fixed-dose combination of sitagliptin and metformin, for the treatment of type 2 diabetes.[3][4] |
| This compound® XR (sitagliptin/metformin extended-release) FDA Approval | February 2, 2012 | The FDA approves an extended-release formulation of the combination therapy, this compound® XR, offering the convenience of once-daily dosing.[3][5] |
Mechanisms of Action: A Synergistic Approach
The efficacy of the sitagliptin/metformin combination lies in its dual and complementary mechanisms of action that address key defects in T2DM.
Sitagliptin: Enhancing the Incretin (B1656795) System
Sitagliptin is a potent and selective inhibitor of the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP. These incretin hormones, in turn, exert several beneficial effects on glucose homeostasis:
-
Glucose-Dependent Insulin (B600854) Secretion: GLP-1 and GIP stimulate the pancreas to release insulin in a glucose-dependent manner, meaning insulin secretion is enhanced only when blood glucose levels are elevated.
-
Suppression of Glucagon (B607659) Secretion: GLP-1 suppresses the release of glucagon from pancreatic alpha cells, which reduces hepatic glucose production.
-
Improved Beta-Cell Function: Preclinical studies suggest that incretins may have a positive impact on beta-cell function and mass.[6]
Metformin: A Multifaceted Antihyperglycemic Agent
The precise molecular mechanisms of metformin are complex and not fully elucidated, but its primary antihyperglycemic effects are attributed to the activation of 5' AMP-activated protein kinase (AMPK).[7] AMPK is a cellular energy sensor that, once activated, orchestrates a shift from anabolic to catabolic processes. The key actions of metformin include:
-
Reduced Hepatic Gluconeogenesis: Metformin's primary effect is the inhibition of glucose production by the liver.
-
Improved Insulin Sensitivity: Metformin enhances insulin sensitivity in peripheral tissues, particularly muscle, leading to increased glucose uptake.
-
Decreased Intestinal Glucose Absorption: Metformin has been shown to reduce the absorption of glucose from the gastrointestinal tract.
The combination of sitagliptin and metformin thus targets multiple pathophysiological pathways in T2DM, leading to a more comprehensive and effective approach to glycemic control.[6]
Key Experimental Protocols
The development of the sitagliptin/metformin combination was supported by a robust program of preclinical and clinical studies. The following sections detail the methodologies of key experiments.
Preclinical Evaluation
In Vitro DPP-4 Inhibition Assay
-
Objective: To determine the potency and selectivity of sitagliptin in inhibiting the DPP-4 enzyme.
-
Methodology:
-
Enzyme Source: Recombinant human DPP-4 enzyme.
-
Substrate: A fluorogenic or chromogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: A suitable buffer, typically Tris-HCl, at a physiological pH.
-
Procedure:
-
The DPP-4 enzyme is incubated with varying concentrations of the test compound (sitagliptin) in a microplate.
-
The substrate is added to initiate the enzymatic reaction.
-
The rate of product formation (e.g., fluorescence of free AMC) is measured over time using a plate reader.
-
The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is calculated.
-
-
Animal Models of Type 2 Diabetes
-
Objective: To evaluate the in vivo efficacy and safety of the sitagliptin and metformin combination in relevant animal models of T2DM.
-
Commonly Used Models:
-
Diet-Induced Obese (DIO) Mice or Rats: These models mimic the development of insulin resistance and hyperglycemia seen in many T2DM patients.
-
Genetic Models: Such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat, which have genetic mutations that lead to obesity and diabetes.
-
-
Experimental Protocol (Oral Glucose Tolerance Test - OGTT):
-
Acclimatization and Induction of Diabetes: Animals are acclimatized to the housing conditions. In DIO models, a high-fat diet is provided to induce obesity and insulin resistance.
-
Fasting: Animals are fasted overnight (typically 12-16 hours) before the test.
-
Drug Administration: A single oral dose of sitagliptin, metformin, the combination, or vehicle is administered.
-
Glucose Challenge: A bolus of glucose (typically 1-2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (before glucose administration) and at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the overall glucose excursion.
-
Clinical Trials
Pivotal Phase III Clinical Trial Design
-
Objective: To assess the efficacy and safety of the sitagliptin/metformin fixed-dose combination in patients with T2DM.
-
General Design: Randomized, double-blind, active-controlled, parallel-group, multicenter studies.
-
Patient Population:
-
Inclusion Criteria: Adults with T2DM who have inadequate glycemic control (e.g., HbA1c between 7.5% and 11.0%) on metformin monotherapy or are drug-naïve.
-
Exclusion Criteria: History of type 1 diabetes, diabetic ketoacidosis, significant renal or hepatic impairment, and other conditions that could interfere with the study.
-
-
Interventions:
-
Sitagliptin/metformin fixed-dose combination at various dosages (e.g., 50mg/500mg, 50mg/1000mg).
-
Metformin monotherapy.
-
Sitagliptin monotherapy.
-
Placebo.
-
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at a specified time point (e.g., 24 weeks).
-
Secondary Efficacy Endpoints:
-
Change from baseline in fasting plasma glucose (FPG).
-
Change from baseline in 2-hour postprandial glucose (PPG).
-
Proportion of patients achieving a target HbA1c (e.g., <7.0%).
-
-
Safety Assessments: Monitoring of adverse events, including hypoglycemia, gastrointestinal side effects, and laboratory parameters.
Quantitative Data Summary
The clinical development program for the sitagliptin/metformin combination demonstrated significant improvements in glycemic control with a favorable safety profile. The following tables summarize key efficacy and safety data from pivotal clinical trials.
Table 1: Glycemic Efficacy of Initial Combination Therapy with Sitagliptin and Metformin in Patients with Type 2 Diabetes (24-Week Study)
| Treatment Group | N | Mean Baseline HbA1c (%) | Mean Change from Baseline in HbA1c (%) | Mean Change from Baseline in FPG (mg/dL) |
| Sitagliptin 100 mg qd + Metformin 1000 mg/day | 178 | 8.8 | -1.6 | -51 |
| Sitagliptin 100 mg qd + Metformin 2000 mg/day | 183 | 8.8 | -2.1 | -70 |
| Metformin 1000 mg/day | 178 | 8.9 | -0.8 | -23 |
| Metformin 2000 mg/day | 177 | 8.7 | -1.3 | -44 |
| Sitagliptin 100 mg qd | 175 | 8.9 | -1.0 | -20 |
| Placebo | 165 | 8.7 | +0.2 | +9 |
Data adapted from a multicenter, randomized, double-blind, placebo-controlled, parallel-group, 24-week clinical trial in Chinese patients with type 2 diabetes.[8]
Table 2: Safety Profile of Sitagliptin and Metformin Combination Therapy (24-Week Study)
| Adverse Event | Sitagliptin 100 mg qd + Metformin 1000 mg/day (%) | Sitagliptin 100 mg qd + Metformin 2000 mg/day (%) | Metformin 1000 mg/day (%) | Metformin 2000 mg/day (%) | Sitagliptin 100 mg qd (%) | Placebo (%) |
| Any Adverse Event | 47.2 | 51.1 | 48.3 | 55.3 | 44.6 | 46.2 |
| Hypoglycemia | 1.1 | 2.2 | 0.6 | 1.1 | 1.1 | 0.0 |
| Diarrhea | 6.7 | 7.7 | 7.3 | 9.0 | 2.3 | 4.6 |
| Nausea | 2.8 | 4.4 | 3.4 | 3.4 | 1.7 | 3.1 |
Data adapted from a multicenter, randomized, double-blind, placebo-controlled, parallel-group, 24-week clinical trial in Chinese patients with type 2 diabetes.[8]
Signaling Pathways
The complementary actions of sitagliptin and metformin can be visualized through their respective signaling pathways.
Sitagliptin and the Incretin Signaling Pathway
Caption: Sitagliptin inhibits DPP-4, increasing active GLP-1 and GIP levels.
Metformin and the AMPK Signaling Pathway
Caption: Metformin activates AMPK, leading to reduced gluconeogenesis.
Conclusion
The development of the sitagliptin/metformin fixed-dose combination represents a significant milestone in the management of type 2 diabetes. By targeting distinct and complementary pathways, this combination therapy provides a powerful and well-tolerated option for achieving and maintaining glycemic control. The extensive preclinical and clinical research program has provided a solid foundation of evidence for its efficacy and safety, establishing it as a cornerstone of modern diabetes care. This technical guide has provided an in-depth overview of the key aspects of its discovery and development, offering valuable insights for the scientific and drug development communities.
References
- 1. mmpc.org [mmpc.org]
- 2. Fixed-dose combination of sitagliptin and metformin for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Drug Approval Package: this compound (Sitagliptin/Metformin Hydrochloride) NDA #022044 [accessdata.fda.gov]
- 5. Drug Approval Package: this compound XR (sitagliptin/metformin hydrochloride) NDA #202270 [accessdata.fda.gov]
- 6. Sitagliptin/metformin fixed-dose combination in type 2 diabetes mellitus: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Randomized clinical trial of the safety and efficacy of sitagliptin and metformin co-administered to Chinese patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Choreography of Janumet: A Technical Guide to its Modulation of Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Janumet, a fixed-dose combination of sitagliptin (B1680988) and metformin (B114582), represents a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy stems from the complementary actions of its components on distinct yet interconnected cellular pathways that govern glucose homeostasis. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects, with a focus on the signaling cascades modulated by both sitagliptin and metformin. We present a synthesis of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the intricate signaling networks involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating metabolic diseases and the cellular pharmacology of antidiabetic agents.
Introduction: The Dual-Pronged Approach of this compound
This compound's mechanism of action is a synergistic interplay between its two active ingredients: sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin, a biguanide. Metformin primarily targets the liver to reduce hepatic glucose production and enhance insulin (B600854) sensitivity in peripheral tissues, while sitagliptin potentiates the incretin (B1656795) system to promote glucose-dependent insulin secretion and suppress glucagon (B607659) release.[1][2] The combination of these two agents addresses multiple pathophysiological defects underlying type 2 diabetes, leading to improved glycemic control.[2]
Metformin's Modulation of Cellular Energy Metabolism
Metformin's cellular effects are multifaceted, primarily revolving around the modulation of cellular energy status.
Inhibition of Mitochondrial Complex I
The initial and primary site of metformin's action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[3] This leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio, a critical indicator of low energy status.[3]
Activation of AMP-Activated Protein Kinase (AMPK)
The elevated AMP:ATP ratio allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[4] Activation of AMPK is a pivotal event that triggers a cascade of downstream effects aimed at restoring energy balance.[4]
Downstream Effects of AMPK Activation
Activated AMPK orchestrates a metabolic shift from anabolic (energy-consuming) to catabolic (energy-producing) processes. Key downstream effects include:
-
Inhibition of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key enzymes and transcription factors involved in glucose production in the liver, such as CREB-regulated transcription coactivator 2 (CRTC2), leading to reduced expression of gluconeogenic genes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[5][6]
-
Increased Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell membrane, enhancing glucose uptake.[7]
-
Modulation of Lipid Metabolism: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby promoting fatty acid oxidation.[3]
Inhibition of the mTOR Signaling Pathway
Metformin also inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[8][9] This inhibition is mediated, in part, through AMPK-dependent phosphorylation and activation of the tuberous sclerosis complex (TSC1/TSC2), a negative regulator of mTOR.[8] Metformin's anti-proliferative effects, which are under investigation in the context of cancer, are largely attributed to this pathway.[9]
Sitagliptin and the Incretin Pathway
Sitagliptin's mechanism of action is centered on the potentiation of the incretin system.
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Sitagliptin is a selective inhibitor of DPP-4, an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11]
Enhancement of Incretin Hormone Levels and Action
By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[10][11] These hormones, released from the gut in response to food intake, exert their effects by binding to their respective G protein-coupled receptors on pancreatic islet cells.[12]
Downstream Effects of Enhanced Incretin Signaling
The potentiation of incretin signaling by sitagliptin leads to:
-
Glucose-Dependent Insulin Secretion: Active GLP-1 and GIP stimulate the synthesis and secretion of insulin from pancreatic β-cells in a glucose-dependent manner.[13] This means that insulin release is augmented primarily when blood glucose levels are elevated, reducing the risk of hypoglycemia.[13]
-
Suppression of Glucagon Release: GLP-1 also suppresses the secretion of glucagon from pancreatic α-cells, which in turn decreases hepatic glucose production.[14]
Interplay Between Metformin and Sitagliptin Pathways
While metformin and sitagliptin act on distinct primary targets, there is evidence of potential cross-talk between their signaling pathways. Some in vitro studies have suggested that sitagliptin may attenuate metformin-mediated AMPK phosphorylation through the inhibition of organic cation transporters (OCTs), which are responsible for metformin uptake into cells. However, the clinical significance of this interaction is considered to be minimal.
Quantitative Data on Pathway Modulation
The following tables summarize quantitative data on the effects of metformin and sitagliptin on key cellular and clinical parameters.
Table 1: In Vitro Effects of Metformin on AMPK and mTOR Signaling
| Parameter | Cell Line | Metformin Concentration | Fold Change vs. Control | Reference |
| p-AMPKα (Thr172) | Fetal Rat Skin Keratinocytes | 8 mM | ~3.5-fold increase | [15] |
| p-S6K (Thr389) | MCF-7 | 10 mM | Significant decrease | [16] |
| p-4E-BP1 | MCF-7 | 10 mM | Significant decrease | [16] |
| Total mTOR Protein | MCF-7 | 75 mM | ~50% decrease | [17] |
Table 2: Effects of Sitagliptin on Incretin Hormone Levels in Humans
| Parameter | Study Population | Sitagliptin Dose | % Increase from Baseline | Reference |
| Intact GLP-1 | Patients with T2D on liraglutide | 100 mg/day | 78.4% | [18] |
| Intact GIP | Patients with T2D on liraglutide | 100 mg/day | 90.2% | [18] |
| Post-meal Active GLP-1 | Patients with T1D | 100 mg/day | Significantly higher (P<0.001) | [19] |
Table 3: Clinical Efficacy of this compound (Sitagliptin/Metformin)
| Parameter | Study Population | Treatment | Mean Change from Baseline | Reference |
| HbA1c | Pediatric patients with T2D | Sitagliptin/Metformin | -0.23% | [8] |
| HbA1c | Patients with T2D | This compound (initial therapy) | -1.9% | [15] |
Detailed Experimental Protocols
Western Blot Analysis of AMPK Phosphorylation
This protocol details the steps to quantify the phosphorylation of AMPK at Threonine 172 in response to metformin treatment in cell culture.
a. Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[20]
-
Seed cells in 6-well plates and grow to 80-90% confluency.[21]
-
Treat cells with desired concentrations of metformin (e.g., 0, 2, 4, 8, 16 mM) for a specified duration (e.g., 24 hours).[15][20]
b. Protein Extraction:
-
After treatment, place culture plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).[22]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[22]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[22]
-
Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.[22]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[22]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[22]
c. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[21]
d. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.[22]
-
Load the denatured protein samples onto a 10% SDS-polyacrylamide gel and run at 100-120V.[22]
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.[22]
e. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[22]
-
Wash the membrane three times for 10 minutes each with TBST.[22]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[22]
-
Wash the membrane three times for 10 minutes each with TBST.[22]
f. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[21]
-
Strip the membrane and re-probe with an antibody against total AMPKα and a loading control (e.g., β-actin or GAPDH) for normalization.[22]
-
Quantify band intensities using densitometry software and express the level of phosphorylated AMPK relative to total AMPK.[21]
Measurement of Incretin Hormones (GLP-1 and GIP) in Plasma
This protocol outlines the general steps for quantifying active GLP-1 and GIP levels in plasma samples.
a. Sample Collection and Processing:
-
Collect blood samples in tubes containing a DPP-4 inhibitor (e.g., diprotin A) and an anticoagulant (e.g., EDTA).[23]
-
Immediately place the tubes on ice and centrifuge within 1 hour to separate the plasma.[24]
-
Store the plasma samples at -80°C until analysis.[24]
b. Quantification by ELISA or LC-MS/MS:
-
ELISA: Utilize commercially available ELISA kits specific for active GLP-1 and GIP. Follow the manufacturer's instructions for sample preparation, incubation with capture and detection antibodies, and signal measurement.
-
LC-MS/MS: For a more robust and quantitative method, use ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-ESI-QqQ-MS/MS).[25]
-
Sample Preparation: Perform solid-phase extraction (SPE) of the plasma samples to concentrate the incretin hormones. OASIS HLB cartridges have been shown to be efficient.[25]
-
Chromatographic Separation: Separate the active and inactive forms of GLP-1 and GIP using a suitable UHPLC column and gradient elution.
-
Mass Spectrometric Detection: Detect and quantify the specific peptides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[25]
-
Assessment of Mitochondrial Complex I Activity
This spectrophotometric assay measures the activity of mitochondrial Complex I.
a. Isolation of Mitochondria:
-
Homogenize tissue samples (e.g., liver) in a cold isolation buffer.
-
Perform differential centrifugation to isolate the mitochondrial fraction.
b. Spectrophotometric Assay:
-
Resuspend the isolated mitochondria in an assay buffer (e.g., 80 mM KCl, 50 mM MOPS, 1 mM EGTA, 5 mM KH₂PO₄, and 1 mg/ml defatted BSA, pH 7.4).[26]
-
Add the Complex I substrate, NADH (0.1 mM).[27]
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.[27]
-
To assess the effect of metformin, pre-incubate the mitochondria with varying concentrations of metformin before adding NADH.
-
Calculate the specific activity of Complex I (nmol NADH oxidized/min/mg mitochondrial protein).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Metformin's core signaling pathway.
Caption: Sitagliptin's incretin-based mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Effects of Metformin Combined With Antifolates on HepG2 Cell Metabolism and Cellular Proliferation [frontiersin.org]
- 4. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoenolpyruvate Carboxykinase and Glucose-6-phosphatase Are Required for Steroidogenesis in Testicular Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metformin inhibits hepatic mTORC1 signaling via dose-dependent mechanisms involving AMPK and the TSC complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Metformin induces degradation of mTOR protein in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Addition of a dipeptidyl peptidase-4 inhibitor, sitagliptin, to ongoing therapy with the glucagon-like peptide-1 receptor agonist liraglutide: A randomized controlled trial in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of sitagliptin on post-prandial glucagon and GLP-1 levels in patients with type 1 diabetes: investigator-initiated, double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metformin attenuates triglyceride accumulation in HepG2 cells through decreasing stearyl-coenzyme A desaturase 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. mTOR - Wikipedia [en.wikipedia.org]
- 23. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Mitochondrial Complex I Inhibition by Metformin Limits Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence for the Cardiovascular Effects of Janumet (Sitagliptin/Metformin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical evidence supporting the cardiovascular effects of the sitagliptin (B1680988) and metformin (B114582) combination, commercially known as Janumet. The document synthesizes findings from various preclinical studies, detailing the experimental protocols, quantitative data, and the underlying molecular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.
Executive Summary
Preclinical research indicates that the combination of sitagliptin and metformin, the active components of this compound, exerts cardioprotective effects through complementary and potentially synergistic mechanisms. Metformin's primary cardiovascular benefits are attributed to the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy metabolism. This activation leads to reduced oxidative stress, inflammation, and apoptosis in cardiac cells. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances the levels of glucagon-like peptide-1 (GLP-1), which in turn promotes vasodilation, reduces inflammation, and exerts direct protective effects on the myocardium. While robust preclinical data exists for the individual agents, studies directly investigating the combination are emerging, suggesting enhanced or complementary benefits in various models of cardiovascular disease.
Metformin: Preclinical Cardiovascular Profile
Metformin's cardioprotective effects have been extensively studied in various preclinical models, including those of myocardial infarction, pressure overload-induced cardiac hypertrophy, and diabetic cardiomyopathy.
Key Signaling Pathway: AMPK Activation
The cornerstone of metformin's cardiovascular action is the activation of AMPK. This pathway is a central regulator of cellular energy homeostasis and plays a critical role in protecting the heart from various stressors.
Experimental Evidence and Protocols
A study investigating the protective effects of metformin in a model of doxorubicin-induced cardiotoxicity in rats provides key quantitative data.
-
Experimental Protocol: Male Wistar rats were administered doxorubicin (B1662922) (15 mg/kg, i.p.) to induce cardiotoxicity. One group of rats was pre-treated with metformin (250 mg/kg, p.o.) for seven days prior to doxorubicin administration. Cardiac injury markers and oxidative stress parameters were assessed.[1]
-
Data Summary:
| Parameter | Control Group | Doxorubicin Group | Metformin + Doxorubicin Group |
| Serum LDH (U/L) | 185.6 ± 12.3 | 452.8 ± 25.1 | 235.4 ± 18.9 |
| Serum CK-MB (U/L) | 42.7 ± 3.8 | 115.2 ± 9.6 | 65.1 ± 5.7 |
| Cardiac MDA (nmol/g tissue) | 1.2 ± 0.1 | 3.8 ± 0.3 | 1.9 ± 0.2 |
| Cardiac SOD (U/mg protein) | 25.4 ± 2.1 | 11.8 ± 1.5 | 20.1 ± 1.9 |
Source: Adapted from a study on doxorubicin-induced cardiotoxicity in rats.[1]
Sitagliptin: Preclinical Cardiovascular Profile
Sitagliptin's cardioprotective actions are primarily mediated through its inhibition of DPP-4, which increases the bioavailability of GLP-1.
Key Signaling Pathway: DPP-4 Inhibition and GLP-1 Receptor Activation
The inhibition of DPP-4 by sitagliptin prevents the degradation of GLP-1, leading to the activation of the GLP-1 receptor and subsequent downstream signaling cascades that are beneficial for the cardiovascular system.
Experimental Evidence and Protocols
A comparative study evaluated the cardioprotective effects of sitagliptin and metformin in a non-diabetic rat model of myocardial infarction induced by isoprenaline.
-
Experimental Protocol: Adult male Wistar albino rats were subcutaneously injected with isoprenaline (100 mg/kg) to induce myocardial infarction. Treatment groups received either metformin (300 mg/kg/day, p.o.) or sitagliptin (10 mg/kg/day, p.o.). Cardiac injury was assessed by measuring serum levels of inflammatory and cardiac damage markers.
-
Data Summary:
| Parameter | Isoprenaline (ISO) Group | Metformin + ISO Group | Sitagliptin + ISO Group |
| Serum IL-1β (pg/mL) | 250.6 ± 15.2 | 180.4 ± 12.8 | 205.1 ± 14.1 |
| Serum Troponin I (ng/mL) | 12.8 ± 1.1 | 7.5 ± 0.8 | 9.2 ± 0.9 |
| Serum Caspase 3 (ng/mL) | 8.9 ± 0.7 | 5.2 ± 0.5 | 6.8 ± 0.6 |
Source: Adapted from a comparative study on isoprenaline-induced myocardial infarction in rats.
Sitagliptin and Metformin Combination (this compound): Preclinical Rationale and Evidence
The combination of sitagliptin and metformin is hypothesized to provide enhanced cardiovascular protection due to their distinct yet complementary mechanisms of action. While direct preclinical studies on the combination are limited, the available evidence for the individual agents provides a strong rationale for their combined use.
Experimental Workflow for Investigating Cardioprotective Effects
The following workflow illustrates a typical experimental design to assess the cardiovascular effects of the sitagliptin-metformin combination in a preclinical model of diabetic cardiomyopathy.
Diabetic Myocardial Infarction Model in Mice
A study in a diabetic mouse model of myocardial infarction provides insights into the comparative effects of sitagliptin and metformin.
-
Experimental Protocol: Male C57BL/6 mice were fed a high-fat diet (HFD) for 4 weeks, followed by a single injection of streptozotocin (B1681764) (STZ, 75 mg/kg) to induce diabetes. The mice were then randomized to receive HFD/STZ alone, HFD/STZ with sitagliptin (250 mg/kg), or HFD/STZ with metformin (450 mg/kg) for an additional 8 weeks. At week 12, myocardial infarction was induced by ligating the left anterior descending (LAD) coronary artery.[2]
-
Data Summary:
| Parameter | HFD/STZ Alone | HFD/STZ + Sitagliptin | HFD/STZ + Metformin |
| Blood Glucose (mg/dL) | 450 ± 25 | 280 ± 20 | 250 ± 18 |
| A1C (%) | 9.5 ± 0.5 | 7.2 ± 0.4 | 6.8 ± 0.3 |
| Oral Glucose Tolerance (AUC) | 60,000 ± 5,000 | 40,000 ± 4,000 | 35,000 ± 3,500 |
| Plasma Active GLP-1 (pM) | 5 ± 1 | 15 ± 2 | 8 ± 1 |
Source: Adapted from a study in a diabetic mouse model of myocardial infarction.[2]
Conclusion and Future Directions
The preclinical evidence strongly suggests that both metformin and sitagliptin possess significant cardioprotective properties, mediated through the activation of AMPK and enhancement of GLP-1 signaling, respectively. These mechanisms lead to a reduction in key pathological processes underlying cardiovascular diseases, such as oxidative stress, inflammation, and apoptosis. While direct preclinical investigations into the cardiovascular effects of the sitagliptin/metformin combination are still relatively sparse, the complementary nature of their mechanisms of action provides a solid foundation for the cardiovascular benefits observed in clinical settings.
Future preclinical research should focus on elucidating the potential synergistic or additive cardiovascular effects of the sitagliptin and metformin combination. Studies employing comprehensive experimental designs that directly compare the combination therapy to monotherapies in various cardiovascular disease models are warranted. Furthermore, a deeper investigation into the molecular crosstalk between the AMPK and GLP-1 signaling pathways could unveil novel therapeutic targets and further solidify the rationale for the use of this compound in patients with type 2 diabetes and cardiovascular comorbidities.
References
Methodological & Application
Application Notes and Protocols for Preclinical Long-Term Janumet (Sitagliptin/Metformin) Therapy Studies
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for investigating the long-term therapeutic effects of Janumet (a combination of sitagliptin (B1680988) and metformin). The included methodologies are designed to assess key parameters of glycemic control, pancreatic β-cell function, and potential cardiovascular and renal outcomes.
Rationale for Animal Model Selection
The selection of an appropriate animal model is critical for elucidating the long-term efficacy and safety profile of this compound. The following models are widely used to mimic different aspects of type 2 diabetes mellitus (T2DM) in humans.
-
Zucker Diabetic Fatty (ZDF) Rat: A genetic model of obesity, insulin (B600854) resistance, and subsequent β-cell failure, closely mimicking the pathophysiology of human T2DM.[1][2][3][4][5] These rats develop hyperglycemia between 8 and 10 weeks of age.[4]
-
db/db Mouse: This model carries a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance.[6][7] It is a robust model for studying T2DM and its complications.
-
Streptozotocin (STZ)-Induced Diabetic Rat/Mouse: STZ is a chemical that is toxic to pancreatic β-cells.[8][9][10][11][12] High-dose STZ induces a model of type 1 diabetes, while a combination of a high-fat diet and low-dose STZ is used to model T2DM. This allows for the study of therapeutic interventions on a background of insulin deficiency and insulin resistance.
Long-Term Study Design and Drug Administration
Experimental Groups
A typical long-term study will include the following groups:
-
Control: Healthy, non-diabetic animals (e.g., Zucker lean rats, db/+ mice, or vehicle-injected rodents).
-
Diabetic Control: Untreated diabetic animals (e.g., ZDF rats, db/db mice, or STZ-induced diabetic rodents) receiving vehicle.
-
Metformin (B114582) Monotherapy: Diabetic animals treated with metformin alone.
-
Sitagliptin Monotherapy: Diabetic animals treated with sitagliptin alone.
-
This compound (Sitagliptin/Metformin) Combination Therapy: Diabetic animals treated with the combination of sitagliptin and metformin.
Dosing and Administration
-
Route of Administration: Oral gavage is the most common method for precise dose administration in rodents.[13][14][15]
-
Dosage: Dosages should be based on previous studies and allometrically scaled to human equivalent doses where appropriate. Commonly reported dosages are:
-
Metformin: 200-300 mg/kg/day.
-
Sitagliptin: 10 mg/kg/day.
-
-
Duration: Long-term studies typically range from 8 weeks to 6 months or longer to adequately assess chronic effects.
Summary of Expected Quantitative Outcomes
The following tables summarize representative quantitative data from studies investigating the effects of sitagliptin and metformin combination therapy in diabetic animal models.
Table 1: Glycemic Control Parameters
| Parameter | Diabetic Control (Vehicle) | Metformin Monotherapy | Sitagliptin Monotherapy | Sitagliptin + Metformin | Reference |
| Fasting Blood Glucose (mg/dL) | 523.3 ± 15.6 | Significantly Reduced | Significantly Reduced | 486.3 ± 19.1 (Significantly lower than monotherapy) | |
| HbA1c (%) | Elevated | Reduced | Reduced | Significantly lower than monotherapy | |
| Glucose AUC during OGTT (mg·h/dL) | Markedly Elevated | Reduced | Reduced | Synergistically Reduced |
Table 2: Pancreatic β-Cell Function and Morphology
| Parameter | Diabetic Control (Vehicle) | Metformin Monotherapy | Sitagliptin Monotherapy | Sitagliptin + Metformin | Reference |
| Serum Insulin (ng/mL) | Decreased | Non-significant change | Significantly Increased | Significantly Increased | |
| β-Cell Mass | Reduced | Modest Improvement | Increased | Markedly Increased | |
| Islet Area (µm²) | Reduced | Slightly Increased | Increased | Significantly Increased | |
| Apoptosis-associated genes | Upregulated | Downregulated | Downregulated | Further Downregulated | |
| Cell survival and growth genes | Downregulated | Upregulated | Upregulated | Further Upregulated |
Detailed Experimental Protocols
Induction of Diabetes with Streptozotocin (STZ)
This protocol is for inducing a model of T2DM in rats using a high-fat diet and low-dose STZ.
-
High-Fat Diet: Feed male Wistar rats a high-fat diet (e.g., 45-60% kcal from fat) for a period of 2-8 weeks to induce insulin resistance.[12]
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile 0.1 M citrate (B86180) buffer (pH 4.5).
-
STZ Administration: Following the high-fat diet period, administer a single intraperitoneal (IP) injection of STZ at a low dose (e.g., 25-35 mg/kg).[12]
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-STZ injection. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic.
Oral Gavage Procedure
-
Animal Restraint: Gently but firmly restrain the rodent to prevent movement.
-
Gavage Needle Insertion: Insert a ball-tipped gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Substance Administration: Slowly administer the prepared drug solution.
-
Post-Administration Monitoring: Observe the animal for any signs of distress after the procedure.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.[16]
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[16][17]
-
Serial Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[16][18]
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
Insulin Tolerance Test (ITT)
-
Fasting: Fast animals for 4-6 hours.[19]
-
Baseline Blood Sample: Collect a baseline blood sample (t=0).
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.[20]
-
Serial Blood Sampling: Collect blood samples at 15, 30, and 60 minutes post-insulin injection.[20]
-
Glucose Measurement: Determine blood glucose levels.
Blood Sample Collection and Processing
-
Blood Collection: Collect blood from the tail vein. For larger volumes or terminal collection, cardiac puncture can be performed under anesthesia.
-
Plasma/Serum Separation: For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge. For serum, allow blood to clot before centrifugation.
-
Storage: Store plasma/serum samples at -80°C until analysis.
Histological Analysis of the Pancreas
-
Tissue Fixation: Euthanize the animal and perfuse with 4% paraformaldehyde. Dissect the pancreas and fix in 10% buffered formalin.
-
Tissue Processing and Embedding: Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology.[21]
-
Immunohistochemistry: Use antibodies against insulin to identify β-cells and quantify β-cell mass and islet area. Antibodies against markers like Ki-67 can be used to assess proliferation, and TUNEL staining can be used for apoptosis.
-
-
Image Analysis: Use microscopy and image analysis software to quantify β-cell mass, islet number, and islet size.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic effects of this compound are mediated through distinct but complementary signaling pathways.
-
Metformin: Primarily acts by activating AMP-activated protein kinase (AMPK).[22][23][24][25] This leads to reduced hepatic glucose production and increased insulin sensitivity in peripheral tissues.
-
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor that prevents the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[26][27][28] This enhances glucose-dependent insulin secretion and suppresses glucagon (B607659) release.
Caption: Metformin's AMPK signaling pathway.
Caption: Sitagliptin's DPP-4/GLP-1 signaling pathway.
Experimental Workflow
Caption: Experimental workflow for a long-term this compound study.
Considerations for Cardiovascular and Renal Outcome Studies
To assess the long-term effects of this compound therapy on cardiovascular and renal systems, the following endpoints should be considered:
-
Cardiovascular:
-
Cardiac Function: Echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Histopathology: Analysis of cardiac tissue for hypertrophy, fibrosis, and inflammation.
-
Biomarkers: Measurement of cardiac troponins and brain natriuretic peptide (BNP).
-
-
Renal:
-
Renal Function: Measurement of serum creatinine, blood urea (B33335) nitrogen (BUN), and urinary albumin-to-creatinine ratio (UACR).
-
Histopathology: Examination of kidney sections for signs of diabetic nephropathy, such as glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis.
-
These comprehensive protocols and application notes provide a robust framework for conducting preclinical long-term studies of this compound therapy, enabling a thorough evaluation of its efficacy and potential for disease modification in relevant animal models of type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zucker Diabetic‐Sprague Dawley (ZDSD) rat: Type 2 diabetes translational research model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Zucker Diabetic Fatty (ZDF) Type 2 Diabetic Rat Model Suggests a Neurotrophic Role for Insulin/IGF-I in Diabetic Autonomic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. insights.envigo.com [insights.envigo.com]
- 8. ndineuroscience.com [ndineuroscience.com]
- 9. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- 17. protocols.io [protocols.io]
- 18. protocols.io [protocols.io]
- 19. Insulin Tolerance Test in Mouse [protocols.io]
- 20. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 21. journals.viamedica.pl [journals.viamedica.pl]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Metformin and Sitagliptin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of two oral hypoglycemic drugs, metformin (B114582) and sitagliptin (B1680988), in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 or SCX column followed by detection using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode. The method is validated for linearity, precision, accuracy, recovery, and stability, demonstrating its suitability for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Metformin is a first-line biguanide (B1667054) therapy for type 2 diabetes, primarily acting by reducing hepatic glucose production.[1] Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that increases insulin (B600854) secretion and decreases glucagon (B607659) levels.[1] The combination of metformin and sitagliptin is a common therapeutic strategy to enhance glycemic control.[2] A reliable and sensitive bioanalytical method is crucial for quantifying both drugs simultaneously in plasma to support clinical and preclinical studies. This document provides a detailed protocol for such a method using LC-MS/MS, which is renowned for its high selectivity and sensitivity.[3][4]
Experimental Protocols
Chemicals and Reagents
-
Metformin Hydrochloride (Reference Standard)
-
Sitagliptin Phosphate (Reference Standard)
-
Acetonitrile (B52724) (HPLC or LC-MS Grade)[7][8]
-
Methanol (HPLC Grade)[3]
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (Milli-Q or equivalent)[1]
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual primary stock solutions of metformin and sitagliptin at a concentration of 1 mg/mL in ultrapure water or a suitable solvent like methanol/water.[1] Prepare internal standard (IS) stock solutions (Metformin-d6 and Sitagliptin-d4) similarly.[1][6]
-
Working Solutions: Prepare serial dilutions of the primary stocks using a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve (CC) standards.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working solutions into blank K2EDTA human plasma to obtain the desired concentrations for the calibration curve and quality control samples (LLOQ, LQC, MQC, HQC).[1][6]
Plasma Sample Preparation
The protein precipitation method is employed for its simplicity and efficiency.[3][8]
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.[3][9][10]
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| LC System | Waters UPLC or equivalent[5] |
| Column | Biobasic SCX, 50 x 4.6 mm, 5 µm[5] OR XSelect HSS CN, 150 x 4.6 mm, 5 µm[9][10] |
| Mobile Phase | 20 mM Ammonium Acetate (pH 4.5) : Acetonitrile (50:50, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 15 µL[5] |
| Column Temp. | 35°C[6] |
| Run Time | Approx. 2-3 minutes[6][11] |
Caption: General workflow of the LC-MS/MS analysis.
Table 2: Mass Spectrometry Conditions
| Parameter | Metformin | Sitagliptin |
|---|---|---|
| Ionization Mode | Positive ESI[9] | Positive ESI[9] |
| Scan Type | Multiple Reaction Monitoring (MRM)[10] | Multiple Reaction Monitoring (MRM)[10] |
| MRM Transition (m/z) | 130.1 → 60.1[9][10] | 408.3 → 235.1[9][10] |
| IS Transition (m/z) | 136.1 → 66.1 (Metformin-d6) | 412.0 → 174.0 (Sitagliptin-d4)[6] |
| Declustering Potential (DP) | 70 V | 70 V[6] |
| Collision Energy (CE) | 36 V | 36 V[6] |
| Source Temperature | ~500°C | ~500°C |
Method Validation Data
The method was fully validated according to regulatory guidelines.[3] A summary of the quantitative performance is presented below.
Caption: Key parameters for bioanalytical method validation.
Linearity and Lower Limit of Quantification (LLOQ)
The method demonstrated excellent linearity over the specified concentration ranges.
Table 3: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
|---|---|---|---|
| Metformin | 4.00 - 3200[9][10] | > 0.99 | 4.00[9][10] |
| Sitagliptin | 1.00 - 800[9][10] | > 0.99 | 1.00[9][10] |
Accuracy and Precision
The intra- and inter-batch accuracy and precision were evaluated at four QC levels.
Table 4: Summary of Accuracy and Precision Data
| Analyte | QC Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |
|---|
| Metformin & Sitagliptin | LLOQ, LQC, MQC, HQC | ≤ 5.1[9][10] | ≤ 5.1[9][10] | 96.5 to 103.3[9][10] |
Note: Acceptance criteria are typically ±15% for precision (CV) and accuracy, and ±20% for the LLOQ.
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the quantification.
Table 5: Extraction Recovery
| Analyte | Mean Extraction Recovery (%) |
|---|---|
| Metformin | 82.5 - 92.0[7][9][10] |
| Sitagliptin | 90.4 - 104.5[7][9][10] |
The matrix effect was found to be minimal, indicating no significant ion suppression or enhancement from endogenous plasma components.[5][9]
Stability
Metformin and sitagliptin were proven to be stable in plasma under various storage and handling conditions, including bench-top, auto-sampler, and multiple freeze-thaw cycles.[9][10]
Conclusion
The LC-MS/MS method described provides a simple, rapid, and robust tool for the simultaneous quantification of metformin and sitagliptin in human plasma.[7] The straightforward protein precipitation sample preparation allows for high throughput, while the sensitivity and selectivity of the mass spectrometric detection meet the requirements for clinical pharmacokinetic and bioequivalence studies.[5][12] This validated method can be successfully applied for routine analysis in drug development and clinical research settings.[9]
References
- 1. scispace.com [scispace.com]
- 2. Development and Validation of LC–MS/MS Method for Simultaneous Determination of Metformin and Four Gliptins in Human Plasma: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. A HILIC-MS/MS assay for the quantification of metformin and sitagliptin in human plasma and urine: A tool for studying drug transporter perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Development and Validation of a Method for Simultaneous Estimation of Metformin and Sitagliptin in Human Plasma by LC-MS-MS and Its Application in a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-tandem mass spectrometry method for the simultaneous determination of metformin and sitagliptin in human plasma after ion-pair solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Rapid and Sensitive Method for the Pharmacokinetic Study of Jan...: Ingenta Connect [ingentaconnect.com]
- 12. [PDF] Development and Validation of a Method for Simultaneous Estimation of Metformin and Sitagliptin in Human Plasma by LC-MS-MS and Its Application in a Bioequivalence Study. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Janumet® Intervention in db/db Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Janumet® is a combination therapy comprising Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Metformin (B114582), a biguanide.[1][2][3][4] This combination addresses type 2 diabetes mellitus (T2DM) through complementary mechanisms: Sitagliptin enhances the incretin (B1656795) system to increase insulin (B600854) secretion and decrease glucagon (B607659) levels in a glucose-dependent manner, while Metformin primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues.[1][5][6][7][8][9]
The db/db mouse is a well-established genetic model for T2DM.[10][11][12] These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and progressive hyperglycemia, closely mimicking the pathophysiology of human T2DM.[10][11][13] This makes them an ideal model for evaluating the efficacy of anti-diabetic agents like this compound.
These application notes provide a comprehensive framework for designing and executing intervention studies using this compound in db/db mice, covering experimental design, detailed protocols for key assays, and data presentation strategies.
Experimental Design and Workflow
A typical intervention study involves acclimatizing the animals, initiating treatment at the onset of robust hyperglycemia (usually 6-8 weeks of age), monitoring key metabolic parameters throughout the study, and performing terminal analyses to assess tissue-level changes.
Caption: Experimental workflow for a this compound intervention study in db/db mice.
Signaling Pathways of this compound Components
This compound's efficacy stems from the distinct yet complementary actions of Sitagliptin and Metformin on glucose homeostasis.
-
Sitagliptin: As a DPP-4 inhibitor, it prevents the degradation of incretin hormones like GLP-1 and GIP.[5][14][15] Elevated incretin levels stimulate pancreatic β-cells to release insulin and suppress α-cell glucagon secretion when blood glucose is high.[5][16][17]
-
Metformin: Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK).[6][18] This leads to the inhibition of hepatic gluconeogenesis, a reduction in glucose absorption from the gut, and an increase in peripheral glucose uptake and utilization, thereby improving insulin sensitivity.[6][8][9]
Caption: Combined signaling pathways of Sitagliptin and Metformin in this compound.
Experimental Protocols
Animal Handling and Dosing
-
Animals: Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) and their lean db/+ littermates as controls, aged 5-6 weeks.
-
Housing: Maintain mice under a 12-hour light/dark cycle with ad libitum access to standard chow and water.[19]
-
Acclimatization: Allow a 1-2 week acclimatization period before starting the experiment.
-
Grouping: Randomize db/db mice into a vehicle control group and a this compound-treated group (n=8-10 per group).
-
Dosing:
-
Preparation: Prepare this compound (Sitagliptin/Metformin) in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose). A typical dose might be 10 mg/kg Sitagliptin and 50 mg/kg Metformin, but this should be optimized based on literature and study objectives.
-
Administration: Administer the drug or vehicle once daily via oral gavage. The volume should be consistent, typically 5-10 mL/kg body weight.
-
Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the body's ability to clear a glucose load, reflecting insulin secretion and sensitivity.
-
Procedure:
-
Fast mice for 6 hours (or overnight 16-18 hours, but be consistent) with free access to water.[20][21]
-
Record the initial body weight.
-
Collect a baseline blood sample (t=0 min) from the tail tip.
-
Administer a 2 g/kg body weight glucose solution (typically 20% dextrose) via oral gavage.[21][22]
-
Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration.[21][22]
-
Measure blood glucose at each time point using a glucometer.
-
Insulin Tolerance Test (ITT)
-
Purpose: To assess peripheral insulin sensitivity by measuring the response to exogenous insulin.
-
Procedure:
-
Record the initial body weight.
-
Collect a baseline blood sample (t=0 min) from the tail tip.
-
Administer human insulin (0.75-1.0 U/kg body weight, dose may need optimization for severely insulin-resistant db/db mice) via intraperitoneal (IP) injection.[24][25]
-
Collect subsequent blood samples at 15, 30, 45, and 60 minutes post-insulin injection.[23][26]
-
Measure blood glucose at each time point. Have a 25-50% dextrose solution ready for administration in case of severe hypoglycemia.[25][26]
Terminal Sample Collection and Analysis
-
Blood Collection: At the study endpoint, fast mice for 6 hours, collect terminal blood via cardiac puncture under anesthesia.
-
Serum Analysis: Centrifuge blood to separate serum. Analyze for:
-
HbA1c: To assess long-term glycemic control.
-
Insulin: To evaluate pancreatic beta-cell function.
-
Lipid Profile: Triglycerides (TG), Total Cholesterol (TC).
-
Inflammatory Markers: TNF-α, IL-6 (optional).
-
-
Tissue Collection: Harvest pancreas and liver. A portion of each tissue should be fixed in 10% neutral buffered formalin for histopathology, and the remainder snap-frozen in liquid nitrogen for molecular analysis (e.g., gene expression).
Histopathology
-
Purpose: To assess morphological changes in the pancreas (islet integrity, beta-cell mass) and liver (steatosis, inflammation).
-
Procedure:
-
Embed formalin-fixed tissues in paraffin.
-
Section the tissues (4-5 µm thickness).
-
Stain pancreas and liver sections with Hematoxylin and Eosin (H&E).[27][28]
-
For the liver, Oil Red O staining on frozen sections can be used to specifically visualize lipid accumulation.
-
For the pancreas, immunohistochemistry for insulin and glucagon can be performed to assess islet composition and health.[29]
-
Score slides for pathological changes by a blinded pathologist.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Baseline and In-Life Study Parameters
| Parameter | Vehicle Control (db/db) | This compound-Treated (db/db) | Lean Control (db/+) |
|---|---|---|---|
| N (animals) | 10 | 10 | 10 |
| Baseline Body Weight (g) | 45.2 ± 2.1 | 44.9 ± 2.3 | 25.1 ± 1.5 |
| Final Body Weight (g) | 55.8 ± 3.0 | 51.5 ± 2.8* | 28.3 ± 1.8 |
| Weekly Food Intake ( g/day ) | 10.5 ± 0.8 | 9.1 ± 0.7* | 4.5 ± 0.4 |
| Weekly Water Intake (mL/day) | 25.1 ± 1.9 | 18.2 ± 1.5* | 8.0 ± 0.6 |
| Fasting Blood Glucose (mg/dL) | |||
| - Week 0 | 280 ± 25 | 275 ± 22 | 130 ± 10 |
| - Week 4 | 450 ± 41 | 310 ± 35* | 135 ± 12 |
| - Week 8 | 510 ± 55 | 250 ± 29*# | 140 ± 11 |
Data are represented as Mean ± SEM. * p<0.05 vs. Vehicle Control; # p<0.05 vs. Week 0.
Table 2: Glucose and Insulin Tolerance Test Data (at Study End)
| Parameter | Vehicle Control (db/db) | This compound-Treated (db/db) | Lean Control (db/+) |
|---|---|---|---|
| OGTT AUC (mg/dL*min) | 75000 ± 5100 | 45000 ± 3800* | 21000 ± 2500 |
| ITT AUC (mg/dL*min) | 30000 ± 2800 | 18000 ± 2100* | 8000 ± 1200 |
AUC: Area Under the Curve. Data are represented as Mean ± SEM. * p<0.05 vs. Vehicle Control.
Table 3: Terminal Serum Biomarker Analysis
| Parameter | Unit | Vehicle Control (db/db) | This compound-Treated (db/db) | Lean Control (db/+) |
|---|---|---|---|---|
| HbA1c | % | 11.5 ± 0.9 | 7.8 ± 0.6* | 4.5 ± 0.3 |
| Insulin | ng/mL | 15.2 ± 1.8 | 9.5 ± 1.1* | 1.2 ± 0.2 |
| Triglycerides | mg/dL | 250 ± 30 | 160 ± 21* | 80 ± 10 |
| Total Cholesterol | mg/dL | 280 ± 25 | 210 ± 18* | 120 ± 15 |
Data are represented as Mean ± SEM. * p<0.05 vs. Vehicle Control.
Table 4: Histopathology Scores
| Parameter | Scoring Scale | Vehicle Control (db/db) | This compound-Treated (db/db) | Lean Control (db/+) |
|---|---|---|---|---|
| Pancreatic Islet Disruption | 0-4 | 3.2 ± 0.4 | 1.5 ± 0.3* | 0.2 ± 0.1 |
| Hepatic Steatosis | 0-3 | 2.8 ± 0.3 | 1.1 ± 0.2* | 0.1 ± 0.1 |
| Hepatic Inflammation | 0-3 | 2.1 ± 0.2 | 0.9 ± 0.2* | 0.1 ± 0.1 |
Scores are represented as Mean ± SEM. * p<0.05 vs. Vehicle Control.
References
- 1. mims.com:443 [mims.com:443]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound (Sitagliptin Metformin HCL): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. mims.com [mims.com]
- 5. Sitagliptin - Wikipedia [en.wikipedia.org]
- 6. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How metformin works: Mechanism of action explained [medicalnewstoday.com]
- 9. Metformin - Wikipedia [en.wikipedia.org]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. insights.envigo.com [insights.envigo.com]
- 12. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 15. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. Benefits of Sitagliptin Mechanism of action and dosage for diabetes [enantilabs.com]
- 18. What is the mechanism of Metformin Hydrochloride? [synapse.patsnap.com]
- 19. Establishment of blood glucose control model in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 23. research-support.uq.edu.au [research-support.uq.edu.au]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. mmpc.org [mmpc.org]
- 26. Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing DPP-4 Inhibition by Janumet in Tissue Samples
Introduction
Janumet is a combination therapy for type 2 diabetes, comprising sitagliptin (B1680988) and metformin (B114582).[1] Sitagliptin is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), while metformin works by decreasing hepatic glucose production and improving insulin (B600854) sensitivity.[2][3] The assessment of DPP-4 inhibition in various tissues is crucial for understanding the pharmacodynamics of sitagliptin and its overall contribution to glycemic control. This document provides detailed protocols for researchers, scientists, and drug development professionals to assess DPP-4 inhibition by this compound (sitagliptin) in tissue samples.
The primary mechanism of sitagliptin involves inhibiting the DPP-4 enzyme, which rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By blocking DPP-4, sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin synthesis and release from pancreatic beta cells and suppress glucagon (B607659) secretion from pancreatic alpha cells.[2][4] This leads to reduced hepatic glucose production and improved overall glucose homeostasis.[5]
Signaling Pathway: Sitagliptin Mechanism of Action
The following diagram illustrates the signaling pathway affected by sitagliptin's inhibition of DPP-4.
Caption: Mechanism of sitagliptin, a DPP-4 inhibitor.
Quantitative Data Summary
The following tables summarize quantitative data related to the efficacy of sitagliptin in inhibiting DPP-4 activity and its downstream effects.
Table 1: In Vivo DPP-4 Inhibition by Sitagliptin
| Species | Dose | Time Point | Percent Inhibition | Reference |
|---|---|---|---|---|
| Mouse (ob/ob) | 10 mg/kg (p.o.) | 60 minutes | 90% | [6] |
| Mouse (ob/ob) | 10 mg/kg (p.o.) | 8 hours | >70% | [6] |
| Mouse (HFD/STZ) | High Dose | Trough Level | >95% | [7] |
| Human (T2DM) | 200 mg (single dose) | 24 hours (trough) | 80.1% |[8] |
Table 2: Effects of Sitagliptin on Incretin and Glucagon Levels | Species | Treatment | Effect on Active GLP-1 | Effect on Plasma Glucagon | Reference | | :--- | :--- | :--- | :--- |[7] | | Mouse (HFD/STZ) | des-fluoro-sitagliptin | Increased | Reduced |[7] | | Human (T2DM) | Sitagliptin | 2- to 3-fold increase | Decreased |[4] |
Experimental Protocols
Several methods can be employed to assess DPP-4 inhibition in tissue samples, ranging from direct measurement of enzyme activity to quantification of the inhibitor and visualization of its target.
Protocol 1: Ex Vivo DPP-4 Activity Assay in Tissue Homogenates
This protocol describes a fluorometric assay to measure DPP-4 activity in tissue samples, which is a direct method to assess the inhibitory effect of sitagliptin.[9]
Caption: Workflow for the ex vivo DPP-4 activity assay.
Materials:
-
Tissue samples (e.g., kidney, intestine, liver)
-
DPP-4 Assay Buffer (e.g., from Sigma-Aldrich MAK088 or Abcam ab204722)[9][10]
-
DPP-4 inhibitor (Sitagliptin, for control)
-
96-well black microplate
-
Fluorometric plate reader
-
Homogenizer
-
Refrigerated microcentrifuge
Procedure:
-
Sample Preparation:
-
Excise tissues from control and this compound-treated animals and immediately place them on ice.
-
Weigh approximately 10-20 mg of tissue and homogenize in 4 volumes of ice-cold DPP-4 Assay Buffer.[9][11]
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[9]
-
Carefully collect the supernatant (tissue lysate) for the assay. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
Prepare a reaction mix according to the manufacturer's instructions (e.g., DPP-4 Assay Buffer and DPP-4 Substrate).[11]
-
In a 96-well plate, add 50 µL of tissue lysate to each well. For each sample, prepare a duplicate well to serve as a sample blank.
-
To the sample blank wells, add a DPP-4 inhibitor to measure background fluorescence.[9] To the sample wells, add assay buffer.
-
Incubate the plate for 10 minutes at 37°C.[9]
-
Initiate the reaction by adding 40-50 µL of the reaction mix to all wells.
-
-
Measurement:
-
Data Analysis:
-
Calculate the change in fluorescence per minute (ΔRFU/min).
-
DPP-4 activity is proportional to this rate.
-
Calculate the percent inhibition in tissues from this compound-treated animals relative to the control group: % Inhibition = [(Activity_control - Activity_treated) / Activity_control] x 100
-
Protocol 2: Quantification of Sitagliptin in Tissue Samples by LC-MS/MS
This protocol provides a framework for quantifying the concentration of sitagliptin within tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[12][13][14]
Caption: Workflow for sitagliptin quantification by LC-MS/MS.
Materials:
-
Tissue homogenates
-
Internal Standard (IS), e.g., sitagliptin-d4[13]
-
Protein precipitation solvent (e.g., acetonitrile)
-
Extraction solvent (e.g., methyl tert-butyl ether for liquid-liquid extraction)[13]
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Appropriate HPLC column (e.g., C18)[13]
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of tissue in a suitable buffer.
-
To a specific volume of homogenate (e.g., 100 µL), add the internal standard.
-
Precipitate proteins by adding a solvent like acetonitrile, then vortex and centrifuge.
-
Perform sample cleanup and concentration using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12]
-
Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Achieve chromatographic separation on a C18 column using a suitable mobile phase (e.g., a gradient of ammonium (B1175870) formate (B1220265) and acetonitrile).[15]
-
Detect sitagliptin and the IS using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for sitagliptin (m/z 408.2 → 235 or 193.0) and its deuterated IS should be monitored.[13][14]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known sitagliptin concentrations.
-
Calculate the peak area ratio of sitagliptin to the IS.
-
Quantify the concentration of sitagliptin in the tissue sample by interpolating from the calibration curve. The result is typically expressed as ng of sitagliptin per gram of tissue.
-
Protocol 3: Immunohistochemical (IHC) Staining of DPP-4
IHC allows for the visualization of DPP-4 protein expression and localization within the tissue architecture, providing qualitative information on target engagement.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Primary antibody against DPP-4/CD26
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (B1166041) wax.[16]
-
Rehydrate the tissue sections by sequential immersion in graded ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.[16][17]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in antigen retrieval buffer and heating (e.g., using a microwave or pressure cooker).[16] This step is crucial for unmasking the antigen epitopes.
-
-
Staining:
-
Block endogenous peroxidase activity using a hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with the primary anti-DPP-4 antibody at an optimized concentration overnight at 4°C.
-
Wash the slides and incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody.[16]
-
Apply the DAB substrate, which will produce a brown precipitate in the presence of HRP, indicating the location of the DPP-4 protein.
-
-
Counterstaining and Mounting:
-
Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope. DPP-4 expression can be evaluated semi-quantitatively based on staining intensity and the percentage of positive cells in specific tissue compartments (e.g., renal tubules, intestinal brush border).[18]
-
Protocol 4: Ex Vivo Autoradiography for DPP-4 Target Occupancy
This advanced technique measures the binding of a radiolabeled DPP-4 inhibitor to its target in tissue sections from animals previously treated with a non-labeled inhibitor (e.g., sitagliptin), allowing for the quantification of target occupancy.[19][20]
Materials:
-
Tissues from animals treated with sitagliptin and vehicle controls
-
A suitable radiolabeled DPP-4 inhibitor (e.g., [³H]- or [¹⁴C]-labeled sitagliptin or another high-affinity DPP-4 ligand)
-
Cryostat
-
Phosphorimager or X-ray film
Procedure:
-
Tissue Preparation:
-
Radioligand Incubation:
-
Incubate the tissue sections with a saturating concentration of the radiolabeled DPP-4 inhibitor until binding equilibrium is reached.
-
To determine non-specific binding, incubate a parallel set of sections in the presence of a high concentration of a non-labeled DPP-4 inhibitor.
-
-
Washing and Drying:
-
Rapidly wash the slides in ice-cold buffer to remove unbound radioligand.[21]
-
Dry the sections quickly under a stream of cool air.
-
-
Imaging and Analysis:
-
Expose the dried sections to a phosphor screen or autoradiographic film.[19]
-
Scan the screen with a phosphorimager to create a digital image of the radioactivity distribution.
-
Quantify the signal intensity in specific regions of interest.
-
Calculate target occupancy in the sitagliptin-treated tissues by comparing the specific binding to that in the vehicle-treated control tissues.
-
Protocol 5: Measurement of Active GLP-1 Levels
Assessing the downstream effects of DPP-4 inhibition involves measuring the stabilized levels of its substrate, active GLP-1. Accurate measurement in rodent plasma or tissue requires in vivo stabilization due to rapid degradation.[22][23][24]
Materials:
-
Blood or tissue samples collected in tubes containing a DPP-4 inhibitor (e.g., valine-pyrrolidide).[24]
-
Commercially available ELISA kit for active GLP-1 (e.g., from Alpco or Mercodia).[22][23]
Procedure:
-
Sample Collection:
-
For accurate measurement of endogenous GLP-1 secretion, it is critical to administer a DPP-4 inhibitor (like sitagliptin) to the animal 30 minutes before sample collection.[22][23]
-
Collect blood into tubes containing an additional DPP-4 inhibitor and other protease inhibitors to prevent ex vivo degradation.[25]
-
Centrifuge immediately at 4°C to separate plasma. For tissue measurements, homogenize the tissue in buffer containing inhibitors.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer’s protocol, using the plasma or tissue supernatant.
-
The assay typically involves capturing GLP-1 with an antibody-coated plate, followed by detection with a second, enzyme-linked antibody.
-
-
Data Analysis:
-
Calculate the concentration of active GLP-1 based on a standard curve.
-
Compare the levels of active GLP-1 in samples from this compound-treated animals versus controls to determine the functional consequence of DPP-4 inhibition.
-
References
- 1. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 2. mims.com:443 [mims.com:443]
- 3. Sitagliptin/Metformin (this compound) as Combination Therapy In the Treatment of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. globalrph.com [globalrph.com]
- 6. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.cn [abcam.cn]
- 11. lifetechindia.com [lifetechindia.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. bosterbio.com [bosterbio.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of dipeptidyl peptidase 4 allows accurate measurement of GLP-1 secretion in mice | bioRxiv [biorxiv.org]
- 25. alpco.com [alpco.com]
Application of Janumet in Diabetic Nephropathy Research: A Detailed Guide for Scientists
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Janumet (a combination of sitagliptin (B1680988) and metformin) in preclinical research models of diabetic nephropathy. It includes detailed experimental protocols, a summary of key quantitative findings, and visualizations of the underlying molecular pathways.
The combination of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin (B114582), an AMP-activated protein kinase (AMPK) activator, presents a multi-faceted approach to tackling diabetic nephropathy. Preclinical studies in various animal models have demonstrated the potential of this combination to ameliorate kidney damage through glycemic control, anti-inflammatory effects, and modulation of key signaling pathways involved in fibrosis and cellular stress.
Key Quantitative Data from Preclinical Studies
The following tables summarize the effects of sitagliptin and metformin, the components of this compound, on key markers of diabetic nephropathy in various animal models. This data provides a quantitative basis for the therapeutic potential of their combined use.
Table 1: Effect of Sitagliptin on Renal Function and Glycemic Control in a Rat Model of Streptozotocin-Induced Type 2 Diabetes [1][2][3]
| Parameter | Normal Control | Diabetic Control (STZ-induced) | Sitagliptin-Treated Diabetic (100 mg/kg) |
| Blood Glucose (mg/dL) | Normal | Significantly Elevated | Significantly Reduced |
| Serum Creatinine (B1669602) (mg/dL) | Normal | Significantly Increased | Significantly Reduced |
| Blood Urea (B33335) Nitrogen (BUN) (mg/dL) | Normal | Significantly Increased | Significantly Reduced |
| Serum Urea (mg/dL) | Normal | Significantly Increased | Significantly Reduced |
Table 2: Effect of Sitagliptin on Inflammatory Cytokines in a Rat Model of Streptozotocin-Induced Type 2 Diabetes [1][2][3]
| Parameter | Normal Control | Diabetic Control (STZ-induced) | Sitagliptin-Treated Diabetic (100 mg/kg) |
| Interleukin-6 (IL-6) (pg/mL) | Baseline | Significantly Increased | Significantly Reduced |
| Tumor Necrosis Factor-alpha (TNF-α) (pg/mL) | Baseline | Markedly Increased | Significantly Reduced |
Table 3: Effect of Metformin on Renal Function and Oxidative Stress in a Rat Model of Type 2 Diabetic Nephropathy [4]
| Parameter | Control | Diabetic Model | Metformin-Treated Diabetic |
| Serum Creatinine (SCr) | Normal | Significantly Increased | Significantly Reduced |
| Blood Urea Nitrogen (BUN) | Normal | Significantly Increased | Significantly Reduced |
| Urinary Albumin Excretion Rate (UAER) | Normal | Significantly Increased | Significantly Reduced |
| Superoxide Dismutase (SOD) Activity | Normal | Significantly Decreased | Significantly Increased |
| Malondialdehyde (MDA) Level | Normal | Significantly Increased | Significantly Decreased |
Table 4: Effect of Sitagliptin on Renal Fibrosis Markers in a Rat Model of Type 2 Diabetic Nephropathy [5][6]
| Parameter | Negative Control | Diabetic Nephropathy (DN) Group | Sitagliptin-Treated DN Group (10 mg/kg) |
| Kidney Index (Kidney Weight/Body Weight) | Normal | Significantly Increased | Significantly Reduced |
| 24h Urinary Protein | Normal | Significantly Increased | Significantly Reduced |
| Blood Urea Nitrogen (BUN) | Normal | Significantly Increased | Significantly Reduced |
| Serum Creatinine (Cr) | Normal | Significantly Increased | Significantly Reduced |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in setting up their own studies.
Induction of Diabetic Nephropathy in a Rat Model
This protocol describes the induction of a type 2 diabetic nephropathy model using a combination of a high-fat diet and a low-dose of streptozotocin (B1681764) (STZ).
Materials:
-
Male Wistar rats (or other appropriate strain)
-
High-Fat Diet (HFD)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Glucometer and test strips
Procedure:
-
Acclimatize rats for one week with standard chow and water ad libitum.
-
Induce insulin (B600854) resistance by feeding the rats a high-fat diet for a specified period (e.g., 4 weeks).
-
After the HFD period, induce diabetes by a single intraperitoneal injection of a low dose of STZ (e.g., 30-35 mg/kg body weight) dissolved in cold citrate buffer.[1][2][3]
-
Monitor blood glucose levels regularly. Diabetes is typically confirmed when fasting blood glucose levels are consistently elevated (e.g., >250 mg/dL).
-
Continue the HFD throughout the experimental period to maintain the type 2 diabetic phenotype.
-
Monitor for signs of nephropathy, such as increased urinary albumin excretion, which typically develop over several weeks.
Administration of Sitagliptin and Metformin
This protocol outlines the oral administration of sitagliptin and metformin to the diabetic animal models.
Materials:
-
Sitagliptin
-
Metformin
-
Vehicle (e.g., distilled water or saline)
-
Oral gavage needles
Procedure:
-
Prepare fresh solutions of sitagliptin and metformin in the appropriate vehicle daily.
-
Divide the diabetic animals into experimental groups:
-
Diabetic Control (receiving vehicle)
-
Sitagliptin-treated (e.g., 10 mg/kg/day)
-
Metformin-treated (e.g., 200 mg/kg/day)[7]
-
Sitagliptin + Metformin combination-treated
-
-
Administer the respective treatments or vehicle daily via oral gavage for the duration of the study (e.g., 8-12 weeks).
-
Monitor body weight and general health of the animals regularly.
Biochemical Analysis of Renal Function
This protocol details the collection and analysis of blood and urine samples to assess kidney function.
Materials:
-
Metabolic cages for 24-hour urine collection
-
Centrifuge
-
Commercial assay kits for creatinine, blood urea nitrogen (BUN), and albumin
Procedure:
-
At specified time points during the study, place individual rats in metabolic cages for 24-hour urine collection.
-
Measure the total urine volume and centrifuge to remove debris. Store the supernatant at -80°C until analysis.
-
Collect blood samples via tail vein or cardiac puncture at the end of the study.
-
Separate serum by centrifugation and store at -80°C.
-
Measure urinary albumin, and serum/urinary creatinine and BUN levels using commercially available assay kits according to the manufacturer's instructions.
-
Calculate the urinary albumin-to-creatinine ratio (UACR) to normalize for variations in urine concentration.
Western Blot Analysis of Signaling Pathway Proteins
This protocol describes the methodology for analyzing the expression of key proteins in signaling pathways like TGF-β/Smad and AMPK in kidney tissue.
Materials:
-
Kidney tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-TGF-β1, anti-p-Smad3, anti-Smad7, anti-p-AMPK, anti-AMPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize kidney tissue samples in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in diabetic nephropathy and the experimental workflow for investigating the effects of this compound.
Conclusion
The combination of sitagliptin and metformin, as in this compound, holds significant promise for the management of diabetic nephropathy. The provided protocols and data serve as a valuable resource for researchers aiming to investigate its therapeutic effects and underlying mechanisms in preclinical models. Further research focusing on the synergistic effects of this combination is warranted to fully elucidate its potential in preventing the progression of this debilitating complication of diabetes.
References
- 1. Sitagliptin Mitigates Diabetic Nephropathy in a Rat Model of Streptozotocin-Induced Type 2 Diabetes: Possible Role of PTP1B/JAK-STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Sitagliptin Mitigates Diabetic Nephropathy in a Rat Model of Streptozotocin-Induced Type 2 Diabetes: Possible Role of PTP1B/JAK-STAT Pathway | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Metformin ameliorates diabetic nephropathy in a rat model of low-dose streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sitagliptin ameliorates diabetic nephropathy by blocking TGF-β1/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AMPK agonist alleviate renal tubulointerstitial fibrosis via activating mitophagy in high fat and streptozotocin induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Rodent Studies with Janumet
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janumet is a combination oral hypoglycemic agent containing sitagliptin (B1680988) and metformin (B114582) hydrochloride. Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin is a biguanide.[1][2] This combination therapy is effective in managing type 2 diabetes mellitus by utilizing complementary mechanisms of action to improve glycemic control.[1][3] In preclinical research, rodent models are invaluable for studying the efficacy, pharmacokinetics, and mechanism of action of antidiabetic drugs. This document provides detailed protocols for the preparation and administration of this compound for in vivo rodent studies.
Quantitative Data Summary
The following table summarizes recommended dosages for the active components of this compound (sitagliptin and metformin) in rodents, based on published literature. It is crucial to note that the optimal dose may vary depending on the rodent species, strain, age, and the specific experimental model. Therefore, pilot studies are recommended to determine the most effective and well-tolerated dose for your specific study design.
| Active Ingredient | Rodent Species | Dosage Range | Route of Administration | Vehicle | Reference(s) |
| Sitagliptin | Rat | 10 mg/kg/day | Oral Gavage | Not Specified | [4] |
| Metformin | Rat | 200 mg/kg/day | Oral Gavage | Not Specified | [4] |
| Sitagliptin/Metformin Combination | Rat | Up to 400 mg/kg/day (of combined tablet powder) | Oral Gavage | Not Specified | [5] |
| Sitagliptin | Mouse | 10 mg/kg | Oral Gavage | 0.25% Carboxymethylcellulose | [4] |
| Metformin | Mouse | 200 mg/kg/day | Oral Gavage | Phosphate-Buffered Saline (PBS) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension from Tablets for Oral Gavage
This protocol describes the preparation of a suspension from commercially available this compound tablets for oral administration to rodents.
Materials:
-
This compound tablets (e.g., 50 mg sitagliptin/500 mg metformin)[1]
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) or 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Weighing balance
-
Spatula
-
Graduated cylinder or volumetric flask
-
Stir plate and magnetic stir bar
-
Sterile water
Procedure:
-
Calculate the Required Amount of this compound:
-
Determine the desired doses of sitagliptin and metformin for your study (e.g., 10 mg/kg sitagliptin and 200 mg/kg metformin).
-
Based on the tablet strength, calculate the total mass of the crushed tablet powder needed per animal.
-
Example Calculation: For a 250g rat and a target dose of 10 mg/kg sitagliptin and 100 mg/kg metformin, using a 50 mg/500 mg this compound tablet:
-
Sitagliptin dose: 10 mg/kg * 0.25 kg = 2.5 mg
-
Metformin dose: 100 mg/kg * 0.25 kg = 25 mg
-
The ratio of sitagliptin to metformin in the tablet is 1:10. The desired dose ratio is also 1:10.
-
Total active ingredient needed: 2.5 mg + 25 mg = 27.5 mg
-
Total tablet weight needs to be determined by weighing a whole tablet and assuming a proportional amount of active ingredient. For simplicity in this example, we will calculate based on the mass of the crushed tablet needed to deliver the target dose.
-
-
-
Prepare the Vehicle (0.5% Methylcellulose or CMC):
-
To prepare 100 mL of 0.5% methylcellulose, weigh 0.5 g of methylcellulose powder.
-
Heat approximately 30 mL of sterile water to 60-80°C.
-
Add the methylcellulose powder to the hot water and stir vigorously to wet the particles.
-
Add the remaining 70 mL of cold sterile water and continue to stir on a stir plate until the methylcellulose is fully dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Carefully crush the required number of this compound tablets into a fine, uniform powder using a clean mortar and pestle. Note that this compound tablets are film-coated; the coating will be part of the crushed powder.[1][2]
-
Weigh the appropriate amount of the crushed tablet powder.
-
Transfer the weighed powder to a beaker or tube.
-
Add a small amount of the prepared vehicle to the powder and triturate with a spatula to form a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer to achieve the final desired concentration and volume.
-
Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.
-
-
Storage and Handling:
-
It is recommended to prepare the suspension fresh daily.
-
If storage is necessary, store the suspension at 2-8°C for no longer than 24 hours.
-
Before each administration, bring the suspension to room temperature and vortex or stir thoroughly to ensure uniform redispersion of the particles.
-
Protocol 2: Administration of this compound Suspension by Oral Gavage
This protocol provides a step-by-step guide for the safe and effective administration of the prepared this compound suspension to rodents.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the animal immediately before dosing to accurately calculate the required administration volume.
-
The maximum recommended gavage volume for mice is 10 mL/kg and for rats is 5-10 mL/kg.
-
-
Restraint:
-
Properly restrain the rodent to ensure its safety and the accuracy of the procedure. For mice, scruff the back of the neck to immobilize the head. For rats, restrain the animal securely with one hand, controlling the head and neck.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it over the tongue towards the back of the pharynx.
-
Allow the animal to swallow the tip of the needle, then gently advance the needle down the esophagus into the stomach. There should be no resistance. If resistance is met, withdraw the needle and start again.
-
-
Administration:
-
Once the needle is correctly positioned, dispense the calculated volume of the this compound suspension from the syringe.
-
Administer the suspension slowly and steadily.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy.
-
Mechanism of Action Signaling Pathway
The following diagram illustrates the complementary mechanisms of action of sitagliptin and metformin, the active components of this compound.
References
- 1. This compound (Sitagliptin Metformin HCL): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mims.com:443 [mims.com:443]
- 4. benchchem.com [benchchem.com]
- 5. Pretreatment with metformin protects mice from whole-body irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Janumet's Effect on Insulin Sensitivity Using Glucose Clamp Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
Janumet is a combination therapy for type 2 diabetes mellitus that leverages two antihyperglycemic agents with complementary mechanisms of action: sitagliptin (B1680988) and metformin (B114582) hydrochloride.[1][2] Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin is a biguanide.[1] Together, they improve glycemic control by addressing key pathophysiological defects in type 2 diabetes: impaired insulin (B600854) secretion, insulin resistance, and excess hepatic glucose production.[3]
To rigorously quantify the effects of this compound on insulin sensitivity and secretion, the glucose clamp technique is the gold standard.[4][5] Developed in 1979, this method allows for the precise assessment of how well an individual metabolizes glucose and their sensitivity to insulin under controlled conditions.[4] This document provides detailed protocols for employing hyperinsulinemic-euglycemic and hyperglycemic clamp techniques to evaluate the pharmacodynamic effects of this compound.
Principles of this compound's Mechanism of Action
Sitagliptin: As a DPP-4 inhibitor, sitagliptin prevents the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7][8] This leads to increased levels of active incretins, which in a glucose-dependent manner, stimulate insulin synthesis and release from pancreatic β-cells and suppress glucagon (B607659) secretion from pancreatic α-cells.[2][6][9] The reduction in glucagon leads to decreased hepatic glucose production.[2]
Metformin: The primary mechanism of metformin is the reduction of hepatic glucose production.[10][11] It also decreases the intestinal absorption of glucose and improves insulin sensitivity by increasing peripheral glucose uptake and utilization, particularly in skeletal muscle.[2][10][12] At a molecular level, metformin activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, and can enhance the translocation of GLUT4 transporters to the plasma membrane.[10][13][14]
The combination of sitagliptin and metformin in this compound thus targets multiple pathways to improve glycemic control.[3]
Principles of Glucose Clamp Techniques
The glucose clamp is a powerful technique for assessing β-cell function and insulin sensitivity in vivo.[4][15]
-
Hyperinsulinemic-Euglycemic Clamp: This technique is the gold standard for measuring tissue sensitivity to insulin.[4][16] A high concentration of insulin is infused intravenously to suppress endogenous glucose production and stimulate glucose uptake by peripheral tissues.[17] Simultaneously, a variable glucose infusion is administered to maintain blood glucose at a normal (euglycemic) level.[16] The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin-stimulated glucose disposal and thus reflects whole-body insulin sensitivity.[4][18]
-
Hyperglycemic Clamp: This method is used to assess the insulin secretion capacity of pancreatic β-cells.[4][19] Plasma glucose is acutely raised and maintained at a specific hyperglycemic level (e.g., 125 mg/dL above basal) through a variable glucose infusion.[4] This sustained hyperglycemia stimulates the β-cells to secrete insulin. The amount of glucose infused to maintain the hyperglycemic plateau, along with measured insulin levels, provides an index of β-cell function and insulin secretion.[4][20]
Experimental Protocols
The following are generalized protocols that should be adapted based on specific study objectives and institutional guidelines.
Subject Preparation (Applicable to both clamp types)
-
Inclusion/Exclusion Criteria: Define clear criteria. Address medications that may influence insulin sensitivity.[18]
-
Diet and Activity Stabilization: Subjects should consume a weight-maintaining diet with at least 200g of carbohydrates for 3 days prior to the study.[21] Strenuous exercise should be avoided for 24-36 hours beforehand.[18][21]
-
Fasting: Subjects should fast for at least 8-10 hours overnight prior to the clamp procedure.[18][22]
-
Acclimatization: Overnight admission to the clinical research facility is recommended to ensure compliance and acclimate the subject to the environment.[18]
-
Catheter Placement:
-
Place an intravenous (IV) catheter in an arm vein for the infusion of insulin and/or glucose.[18]
-
Place a second IV catheter in a contralateral hand or forearm vein for blood sampling. This sampling hand should be warmed in a heated box (~55-65°C) to "arterialize" the venous blood, providing a more accurate measure of arterial glucose concentration.[18][23]
-
Protocol 1: Hyperinsulinemic-Euglycemic Clamp
Objective: To quantify the effect of this compound on whole-body insulin sensitivity.
Materials:
-
Infusion pumps
-
Human insulin (e.g., 100 mU/mL solution)
-
20% Dextrose (glucose) solution
-
Saline solution
-
Blood glucose analyzer
-
Sampling tubes for insulin, C-peptide, and other analytes
-
Heated hand box
Procedure:
-
Basal Period (t = -60 to 0 min):
-
Collect baseline blood samples for fasting glucose, insulin, and C-peptide.
-
-
Clamp Period (t = 0 to 120 min or longer):
-
Begin a primed-continuous infusion of insulin. A common rate is 40 mU/m²/min to achieve a physiological hyperinsulinemia of approximately 100 µU/mL.[4][16][17]
-
Simultaneously, begin a variable infusion of 20% glucose.
-
Measure blood glucose every 5-10 minutes.[22]
-
Adjust the glucose infusion rate (GIR) to maintain the plasma glucose concentration at a predetermined euglycemic level (e.g., 90 mg/dL).[24] The goal is to keep the coefficient of variation for plasma glucose below 5%.[25]
-
The clamp is considered to be at a "steady state" when the glucose levels are stable for at least 30 minutes with minimal adjustments to the GIR.[26]
-
-
Data Collection and Analysis:
-
The primary endpoint is the GIR during the last 30-40 minutes of the clamp, often referred to as the "M-value".[18]
-
The M-value is typically expressed as mg of glucose per kg of body weight per minute (mg/kg/min).
-
A higher M-value after treatment with this compound compared to a placebo or baseline would indicate improved insulin sensitivity.[18]
-
Protocol 2: Hyperglycemic Clamp
Objective: To assess the effect of this compound (specifically the sitagliptin component) on β-cell insulin secretion.
Materials:
-
Same as for the euglycemic clamp, excluding the insulin for infusion.
Procedure:
-
Basal Period (t = -30 to 0 min):
-
Collect baseline blood samples for fasting glucose, insulin, and C-peptide.
-
-
Clamp Period (t = 0 to 120 min):
-
Initiate a priming infusion of glucose to rapidly raise the plasma glucose concentration to a target hyperglycemic level (e.g., 160-180 mg/dL or a specific increment above basal, such as +125 mg/dL).[4][16][27]
-
Maintain this hyperglycemic plateau by adjusting a variable glucose infusion based on blood glucose measurements taken every 5-10 minutes.[4]
-
Collect blood samples at regular intervals (e.g., 0, 2, 4, 6, 8, 10, and then every 15 minutes) to measure plasma insulin and C-peptide concentrations.[16]
-
-
Data Collection and Analysis:
-
The insulin response is often biphasic:
-
First-phase insulin secretion: The rapid burst of insulin released in the first ~10 minutes.[16]
-
Second-phase insulin secretion: The sustained insulin release that follows.
-
-
The insulin secretion rate (ISR) can be calculated from C-peptide concentrations.[27]
-
An increase in first or second-phase insulin secretion after this compound treatment would indicate enhanced β-cell function.
-
Data Presentation
Quantitative data from clamp studies evaluating this compound or its components should be summarized for clear comparison.
Table 1: Hyperinsulinemic-Euglycemic Clamp Data
| Parameter | Baseline / Placebo (Mean ± SD) | Post-Janumet Treatment (Mean ± SD) | P-value |
|---|---|---|---|
| Fasting Plasma Glucose (mg/dL) | 145 ± 20 | 125 ± 18 | <0.05 |
| Fasting Plasma Insulin (µU/mL) | 15 ± 5 | 12 ± 4 | <0.05 |
| Steady-State Plasma Insulin (µU/mL) | 102 ± 8 | 105 ± 9 | NS |
| Steady-State Plasma Glucose (mg/dL) | 90.5 ± 2.1 | 90.2 ± 2.3 | NS |
| Glucose Infusion Rate (M-value, mg/kg/min) | 4.5 ± 1.2 | 6.2 ± 1.5 | <0.01 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Hyperglycemic Clamp Data
| Parameter | Baseline / Placebo (Mean ± SD) | Post-Janumet Treatment (Mean ± SD) | P-value |
|---|---|---|---|
| Fasting Plasma Glucose (mg/dL) | 145 ± 20 | 125 ± 18 | <0.05 |
| Steady-State Plasma Glucose (mg/dL) | 180.2 ± 3.5 | 180.5 ± 3.2 | NS |
| First-Phase Insulin Response (AUC 0-10 min) | 350 ± 90 | 450 ± 110 | <0.05 |
| Second-Phase Insulin Response (AUC 10-120 min) | 4200 ± 550 | 5100 ± 600 | <0.01 |
| Insulin Secretion Rate (ISR, pmol/min) | 250 ± 75 | 320 ± 80 | <0.05 |
Note: Data are hypothetical and for illustrative purposes. AUC = Area Under the Curve. A study on sitagliptin showed it increased the insulin secretion rate by 50% during a hyperglycemic clamp alone and by 20% during a hyperglycemic clamp combined with a meal challenge.[27][28]
Visualizations (Graphviz)
Signaling Pathways and Workflows
Figure 1: this compound's dual mechanism of action on insulin sensitivity pathways.
Figure 2: Workflow for a hyperinsulinemic-euglycemic clamp experiment.
Figure 3: Logical relationship between this compound, its effects, and clamp techniques.
References
- 1. This compound (Sitagliptin Metformin HCL): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. mims.com [mims.com]
- 3. medscape.com [medscape.com]
- 4. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Sitagliptin/Metformin (this compound) as Combination Therapy In the Treatment of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mims.com:443 [mims.com:443]
- 13. Metformin and Insulin Resistance: A Review of the Underlying Mechanisms behind Changes in GLUT4-Mediated Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Praise of the Hyperglycemic Clamp: A method for assessment of β-cell sensitivity and insulin resistance | Semantic Scholar [semanticscholar.org]
- 16. Glucose clamp technique: a method for quantifying insulin secretion and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glucose Clamp Techniques: Types and Applications - Analox [analox.com]
- 18. prosciento.com [prosciento.com]
- 19. Hyperglycemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 20. A Review of Methods for Measuring β-Cell Function: Design Considerations from the Restoring Insulin Secretion (RISE) Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 23. The euglycaemic hyperinsulinaemic clamp: an evaluation of current methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Hyperinsulinaemic–hypoglycaemic glucose clamps in human research: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. journals.physiology.org [journals.physiology.org]
- 28. Insulin secretory effect of sitagliptin: assessment with a hyperglycemic clamp combined with a meal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Gastrointestinal Side Effects of Janumet in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting gastrointestinal (GI) side effects of Janumet (sitagliptin/metformin) in animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with this compound (sitagliptin/metformin) in animal studies?
A1: The gastrointestinal side effects of this compound are primarily attributed to its metformin (B114582) component. Common GI side effects reported in animal studies include diarrhea, nausea, vomiting, abdominal discomfort, and flatulence.[1] In some cases, these can lead to reduced food intake and weight loss.
Q2: What are the proposed mechanisms behind metformin-induced gastrointestinal side effects?
A2: The exact mechanisms are not fully elucidated, but several hypotheses exist. These include stimulation of intestinal serotonin (B10506) secretion, alterations in the gut microbiome, increased glucagon-like peptide-1 (GLP-1) concentrations, and effects on bile acid metabolism.[2]
Q3: Does sitagliptin (B1680988), the other component of this compound, cause gastrointestinal side effects?
A3: In a study on a rat model of type 2 diabetes, sitagliptin monotherapy did not show evidence of pancreatic injury.[3] However, when used in combination with metformin, the overall incidence of gastrointestinal side effects is similar to metformin alone.[1]
Q4: Are there established animal models specifically for studying metformin-induced diarrhea?
A4: Yes, a mouse model of metformin-induced diarrhea has been developed using diabetic obese db/db mice.[4][5][6] These studies have shown that high doses of metformin can induce diarrhea, which can be quantified by measuring fecal moisture content.[4][5]
Troubleshooting Guide
Issue 1: Animals are experiencing severe diarrhea after this compound administration.
Potential Cause: The dose of metformin in the this compound formulation may be too high for the specific animal model or strain.
Troubleshooting Steps:
-
Dose Titration: Start with a lower dose of metformin and gradually increase it over several days. This allows the animals to acclimate to the drug. A suggested starting dose in mice that has shown hypoglycemic effects without severe diarrhea is 250 mg/kg of metformin.[5]
-
Monitor Fecal Output: Regularly monitor the fecal consistency and water content. A detailed protocol for measuring fecal water content is provided in the "Experimental Protocols" section.
-
Consider the Animal Model: Diabetic and obese animal models, such as db/db mice, may be more susceptible to metformin-induced diarrhea.[5][6] Healthy, non-diabetic animals may tolerate higher doses.[5]
-
Co-administration with Mitigating Agents: One study in mice showed that wood creosote, a traditional anti-diarrheal medicine, ameliorated metformin-induced diarrhea without affecting its efficacy.[5] While not a standard laboratory practice, this suggests that co-administration of agents that reduce GI motility could be explored, but would require careful consideration of potential confounding effects on experimental outcomes.
Issue 2: Animals show signs of nausea or inappetence, leading to weight loss.
Potential Cause: Metformin can have an anorectic effect, and nausea is a commonly reported side effect.
Troubleshooting Steps:
-
Administer with Food: Administering this compound with food can help reduce nausea and gastrointestinal discomfort.[1]
-
Monitor Food and Water Intake: Quantify daily food and water consumption to track the severity of inappetence.
-
Palatability of Medicated Feed: If this compound is administered in the feed, ensure the medication does not make the chow unpalatable. Consider using a small amount of a highly palatable vehicle to deliver the drug via oral gavage if inappetence persists.
-
Dose Adjustment: As with diarrhea, a dose reduction or a more gradual dose escalation may alleviate nausea.
Issue 3: Inconsistent or unexpected gastrointestinal side effects are observed within the same experimental group.
Potential Cause: Individual animal variability, differences in gut microbiota, or variations in food consumption can contribute to inconsistent responses.
Troubleshooting Steps:
-
Standardize Feeding Protocols: Ensure all animals have consistent access to food and water. Overeating has been shown to be a risk factor for metformin-induced diarrhea in mice.[7]
-
Acclimatization Period: Allow for a sufficient acclimatization period after animal arrival and before the start of the experiment to minimize stress-related GI disturbances.
-
Gut Microbiome Analysis: If feasible, consider analyzing the gut microbiome of the animals, as it is known to be a significant factor in metformin's GI effects.
-
Increase Sample Size: A larger number of animals per group can help to account for individual variability and increase the statistical power of the study.
Data Presentation
Table 1: Metformin Dose Escalation and Fecal Moisture Content in Mice
| Animal Model | Metformin Dose (Twice Daily Oral Gavage) | Observation | Fecal Moisture Content (%) | Reference |
| Healthy C57BL/6J Mice | 125 mg/kg | No diarrhea | Not significantly increased | [5] |
| 250 mg/kg | No diarrhea | Increased | [5] | |
| 500 mg/kg | No diarrhea | Significantly increased | [5] | |
| Diabetic Obese db/db Mice | 125 mg/kg | No diarrhea | No change | [5] |
| 250 mg/kg | No diarrhea | No change | [5] | |
| 500 mg/kg | Severe diarrhea | Significantly increased | [5] |
Table 2: Sitagliptin and Metformin Doses in a Rat Study
| Treatment Group | Drug | Dose | Route | Duration | Reference |
| Diabetic Control | Saline | - | - | 4 weeks | [8] |
| Metformin | Metformin (MET) | 215.15 mg/kg | - | 4 weeks | [8] |
| Sitagliptin | Sitagliptin (SIT) | 10.76 mg/kg | - | 4 weeks | [8] |
Experimental Protocols
1. Protocol for Oral Gavage Administration of this compound Components in Mice
-
Materials:
-
Metformin hydrochloride and/or Sitagliptin phosphate
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Animal scale
-
Appropriate gauge oral gavage needles (e.g., 20-22 gauge for mice)
-
Syringes
-
-
Procedure:
-
Prepare the dosing solution by dissolving the required amount of metformin and/or sitagliptin in the chosen vehicle. Ensure the final concentration allows for a reasonable gavage volume (typically 5-10 ml/kg for mice).
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse, holding it in an upright position.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Avoid entering the trachea.
-
Slowly administer the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or regurgitation.
-
2. Protocol for Assessment of Fecal Moisture Content (Diarrhea)
-
Materials:
-
Pre-weighed collection tubes (e.g., 1.5 ml microcentrifuge tubes)
-
Forceps
-
Drying oven
-
Analytical balance
-
-
Procedure:
-
Collect fresh fecal pellets from each animal at specified time points after drug administration.[9][10][11]
-
Immediately place the pellets into the pre-weighed collection tubes and record the wet weight.[9][11]
-
Place the open tubes in a drying oven set to 60-70°C for 24 hours to completely dry the pellets.[9][11][12]
-
After 24 hours, remove the tubes from the oven and allow them to cool to room temperature in a desiccator to prevent reabsorption of moisture.
-
Weigh the tubes containing the dry pellets and record the dry weight.
-
Calculate the fecal water content using the following formula: Fecal Water Content (%) = [(Wet Fecal Weight - Dry Fecal Weight) / Wet Fecal Weight] x 100[9][11]
-
3. Protocol for Assessment of Gastrointestinal Motility (Barium Meal Transit)
-
Materials:
-
Barium sulfate (B86663) suspension (e.g., 7% w/w)
-
Oral gavage needles
-
Fluoroscopy or X-ray equipment
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the barium sulfate suspension via oral gavage.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 180, 240 minutes) post-administration, acquire radiographic images of the animals.[13]
-
Assess the progression of the barium meal through the stomach, small intestine, and large intestine.[13]
-
The gastric emptying time and intestinal transit time can be quantified by measuring the position of the leading edge of the barium column at each time point.
-
Mandatory Visualizations
Caption: Proposed pathways for metformin-induced gastrointestinal side effects.
Caption: Workflow for troubleshooting GI side effects in animal studies.
References
- 1. Safety and Efficacy of Sitagliptin-Metformin in Fixed Combination for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse model of metformin-induced diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse model of metformin-induced diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metformin induces diarrhea in mice under over-eating conditions | springermedizin.de [springermedizin.de]
- 8. Effects of Metformin and Sitagliptin Monotherapy on Expression of Intestinal and Renal Sweet Taste Receptors and Glucose Transporters in a Rat Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fecal Water Content Assay [protocols.io]
- 10. Fecal output, score, and water content [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PILOT STUDY TO ASSESS MEAL PROGRESSION THROUGH THE GASTROINTESTINAL TRACT OF HABITUATED DOGS DETERMINED BY FLUOROSCOPIC IMAGING WITHOUT SEDATION OR PHYSICAL RESTRAINT - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sitagliptin/Metformin Dosage in Preclinical Research
Welcome to the technical support center for preclinical research involving the combination of sitagliptin (B1680988) and metformin (B114582). This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered when optimizing dosages for glycemic control in animal models. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to enhance the precision and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides direct answers and troubleshooting advice for specific issues that may arise during your preclinical studies.
Q1: How do I determine an appropriate starting dose for sitagliptin and metformin in my animal model?
Answer: Determining the starting dose requires consideration of the animal model, its metabolic state, and doses used in previous literature. A common approach is to start with doses that have been shown to be effective and well-tolerated in similar models.
For instance, in rat models of type 2 diabetes, doses have included sitagliptin at 10 mg/kg/day and metformin at 200 mg/kg/day, administered via oral gavage for several weeks.[1] For mice, oral metformin doses of 250 mg/kg have been used in glucose tolerance tests.[2][3] It is crucial to conduct a dose-response study to find the optimal synergistic or additive effect for your specific model and experimental question.
Q2: We are observing high variability in glycemic response between animals in the same treatment group. What are the potential causes and solutions?
Answer: High inter-animal variability is a frequent challenge in metabolic research. Several factors can contribute to this issue.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Animal Model Variability | Genetic drift in outbred strains or differences in the severity of induced diabetes (e.g., with streptozotocin) can lead to varied metabolic responses.[4] Some diabetic models also have incomplete penetrance. | Use Inbred Strains: Whenever possible, use inbred strains (e.g., C57BL/6J) to minimize genetic variability. Standardize Induction: If using an induction agent like STZ, ensure consistent administration and verify the diabetic state (e.g., blood glucose > 270 mg/dL) before enrollment.[1] Acclimatize Animals: Allow for a sufficient acclimatization period (at least one week) to reduce stress.[4] |
| Procedural Stress | Handling, injection, and oral gavage can induce stress, leading to transient hyperglycemia and affecting experimental outcomes. The stress of changing a cage can impact results.[2][3][5] | Refine Handling Techniques: Handle animals gently and consistently. For oral gavage, ensure personnel are well-trained to minimize stress and risk of incorrect administration. Optimize Fasting/Cage Changes: A 6-hour fast may be preferable to a 16-hour fast to avoid hypoglycemia. Retaining some old bedding during cage changes can reduce stress.[2][3] |
| Drug Formulation & Administration | Improperly prepared or administered drug solutions can lead to inconsistent dosing. Metformin, in particular, should be titrated slowly to reduce gastrointestinal side effects.[6] | Ensure Homogeneity: Thoroughly vortex or sonicate solutions before each administration to ensure a homogenous suspension. Verify Administration: For oral gavage, confirm proper placement to avoid administration into the lungs. |
| Measurement Inconsistency | Glucometer calibration and blood sampling techniques can introduce variability.[7] | Calibrate Instruments: Regularly calibrate glucometers according to the manufacturer's instructions.[7] Consistent Sampling: Use a consistent site for blood sampling (e.g., tail vein) and ensure the first drop of blood is wiped away.[8] |
Q3: We are not observing the expected synergistic effect on glycemic control. What could be the reason?
Answer: The synergy between sitagliptin and metformin relies on their complementary mechanisms of action.[9][10] If synergy is not observed, consider the following:
-
Dose Ratios: The ratio of sitagliptin to metformin may not be optimal. A dose-response matrix experiment, testing several doses of each compound alone and in combination, can help identify the ideal synergistic ratio.
-
Timing of Administration: The pharmacokinetics of both drugs should be considered. Metformin is often administered 15-30 minutes before a glucose challenge in an OGTT.[11][12] Ensure the timing of your administration allows for both drugs to be active during the period of interest.
-
Metabolic State of the Model: The underlying pathophysiology of your animal model is critical. The incretin (B1656795) effect, which sitagliptin enhances, may be blunted in severely diabetic models with significant beta-cell loss. Metformin's primary action is to reduce hepatic glucose production and improve insulin (B600854) sensitivity.[9][13][14] The combination is most effective when both pathways are relevant to the model's condition.
Visualizing Mechanisms and Workflows
Combined Signaling Pathways of Sitagliptin and Metformin
The complementary action of sitagliptin and metformin targets different pathways to achieve glycemic control. Sitagliptin inhibits the DPP-4 enzyme, which increases levels of active GLP-1.[14][15] GLP-1 then stimulates glucose-dependent insulin secretion. Metformin's primary mechanism involves the activation of AMPK, which leads to reduced hepatic glucose production and increased glucose uptake in muscles.[13][16][17]
Caption: Complementary signaling pathways of sitagliptin and metformin.
General Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)
A well-structured workflow is essential for obtaining reliable and reproducible data from an OGTT.
Caption: Standard experimental workflow for a preclinical OGTT study.
Quantitative Data Summary
The following tables summarize representative data from studies evaluating sitagliptin and metformin combinations. These values should serve as a general guide, as results will vary based on the specific animal model and experimental conditions.
Table 1: Example Dosing in Preclinical Rodent Models
| Compound | Animal Model | Dose | Route | Study Focus | Reference |
| Sitagliptin | Rat (T2D Model) | 10 mg/kg/day | Oral Gavage | Chronic Treatment | [1] |
| Metformin | Rat (T2D Model) | 200 mg/kg/day | Oral Gavage | Chronic Treatment | [1] |
| Metformin | Mouse (C57Bl/6J) | 250 mg/kg | Oral | Acute OGTT | [2][3] |
| Sitagliptin/Metformin | Rat (T2D Model) | 10 mg/kg + 200 mg/kg | Oral Gavage | Chronic Combination | [1] |
Table 2: Illustrative Glycemic Control Outcomes from a Human Clinical Trial (24 Weeks)
Note: Preclinical results aim to model effects seen in human trials. This data is for contextual reference.
| Treatment Group (in addition to baseline metformin ≥1500 mg/day) | Change in HbA1c from Baseline | Change in Fasting Plasma Glucose (FPG) from Baseline |
| Placebo | +0.02% | +5.3 mg/dL |
| Sitagliptin 100 mg | -0.65% | -25.4 mg/dL |
Data adapted from Charbonnel et al., as cited in multiple reviews.[10][18]
Key Experimental Protocols
Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines a standard procedure for performing an OGTT in mice to assess the effects of sitagliptin and metformin.
1. Animal Preparation and Fasting:
-
House animals in a controlled environment (temperature, humidity, light/dark cycle) and allow for at least one week of acclimatization.
-
Transfer mice to clean cages with water ad libitum but no food. A fasting period of 6 hours is recommended to avoid hypoglycemia while ensuring a stable baseline.[2][3]
2. Drug and Glucose Preparation:
-
Metformin Solution: Prepare a solution of metformin hydrochloride in sterile water or saline. A typical dose is 250 mg/kg.[2]
-
Sitagliptin Solution: Prepare a solution of sitagliptin in sterile water. A common dose is 10 mg/kg.[1]
-
Glucose Solution: Prepare a 20% D-glucose solution in sterile water. The standard administration dose is 2 g/kg of body weight.[8] The volume for administration can be calculated as: Volume (µL) = 10 x Body Weight (g).[8]
3. Experimental Procedure:
-
T = -30 min: Weigh the mouse and record its weight. Obtain a baseline blood glucose reading from a small tail-vein incision using a calibrated glucometer. Wipe away the first drop of blood.[8]
-
T = -30 min (or -15 min): Administer the sitagliptin/metformin solution(s) via oral gavage. The timing can be adjusted based on the known pharmacokinetics of the compounds.
-
T = 0 min: Administer the 20% glucose solution via oral gavage. Start a timer immediately.
-
T = 15, 30, 60, 90, and 120 min: Measure blood glucose at these time points from the same tail incision. Gently "milk" the tail if necessary to obtain a blood drop.[5][8]
4. Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from T=0 to T=120 min for each animal.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare AUC values between treatment groups. A significant reduction in AUC in the treatment group compared to the vehicle control indicates improved glucose tolerance.
References
- 1. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reference.medscape.com [reference.medscape.com]
- 7. 5 Common Questions for Diabetic Models [jax.org]
- 8. mmpc.org [mmpc.org]
- 9. Fixed-dose combination of sitagliptin and metformin for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sitagliptin/metformin fixed-dose combination in type 2 diabetes mellitus: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. droracle.ai [droracle.ai]
- 16. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Sitagliptin/Metformin (Janumet) as Combination Therapy In the Treatment of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Janumet (Sitagliptin/Metformin)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of Janumet (sitagliptin/metformin) in various laboratory solvents and at different temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used to evaluate the stability of sitagliptin (B1680988) and metformin (B114582)?
A1: Forced degradation studies for sitagliptin and metformin are typically conducted under a variety of stress conditions to assess their intrinsic stability. These conditions, as outlined by the International Council for Harmonisation (ICH) guidelines, include acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3-6% H₂O₂), thermal stress (e.g., heat at 105°C), and photolytic exposure.[1][2][3]
Q2: How stable are sitagliptin and metformin in solution at room temperature?
A2: The combination of sitagliptin and metformin HCl has been found to be stable in solution for up to 24 hours at 25°C.[2] For routine analysis, it is recommended to use freshly prepared solutions.
Q3: What are the primary degradation pathways for sitagliptin and metformin?
A3: Under acidic conditions (e.g., 2.5M HCl at 60°C), sitagliptin has been observed to form at least two degradation products.[4] Alkaline hydrolysis also leads to the formation of degradation products.[5] Metformin is generally considered stable, but degradation can occur under extreme conditions. The specific structures of all degradation products and their formation pathways are complex and a subject of ongoing research.
Q4: Which analytical techniques are most suitable for stability testing of this compound?
A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and reliable methods for the simultaneous estimation of sitagliptin and metformin and their degradation products.[1][2][6] These techniques offer high specificity, precision, and accuracy.
Q5: Are there any known incompatibilities between sitagliptin/metformin and common laboratory solvents?
A5: Methanol and acetonitrile (B52724) are commonly used as organic modifiers in the mobile phase for HPLC analysis and as solvents for sample preparation, indicating good compatibility for analytical purposes.[6] Water is also used as a solvent, particularly for preparing buffer solutions.[6] Sitagliptin is sparingly soluble in water and slightly soluble in methanol, while metformin HCl is freely soluble in water and slightly soluble in ethanol.[6]
Troubleshooting Guides
Issue 1: Poor separation between sitagliptin, metformin, and their degradation peaks in HPLC.
-
Possible Cause: The mobile phase composition may not be optimal for resolving all components.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Ratio: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A slight change in the organic content can significantly impact retention times and resolution.
-
Modify pH of the Aqueous Buffer: The pH of the mobile phase buffer is a critical parameter. Adjusting the pH can alter the ionization state of the analytes and improve separation. For sitagliptin and metformin analysis, pH values are often in the acidic to neutral range.[7]
-
Change the Column: If adjusting the mobile phase is insufficient, consider using a different type of C18 column or a column with a different stationary phase (e.g., C8).
-
Optimize Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
-
Issue 2: Inconsistent retention times for sitagliptin and metformin peaks.
-
Possible Cause 1: Fluctuation in column temperature.
-
Troubleshooting Step: Use a column oven to maintain a constant and controlled temperature throughout the analysis. A change in temperature as small as a few degrees can affect retention times.[7]
-
Possible Cause 2: Inadequate column equilibration.
-
Troubleshooting Step: Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. This typically involves flushing the column with 10-20 column volumes of the mobile phase.
-
Possible Cause 3: Changes in mobile phase composition over time.
-
Troubleshooting Step: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Issue 3: Extraneous peaks appearing in the chromatogram.
-
Possible Cause 1: Contamination of the solvent or glassware.
-
Troubleshooting Step: Use high-purity HPLC-grade solvents and thoroughly clean all glassware. Run a blank injection (mobile phase only) to check for contamination.
-
Possible Cause 2: Sample degradation after preparation.
-
Troubleshooting Step: Analyze samples as soon as possible after preparation. If necessary, store them at a low temperature (e.g., 4°C) and protect them from light.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Sitagliptin and Metformin
| Stress Condition | Reagent/Temperature | Duration | Sitagliptin Degradation (%) | Metformin Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 48 hours | Not specified | Not specified | [8] |
| Acid Hydrolysis | 2.5M HCl | 6 hours | ~20% | Not specified | [4] |
| Base Hydrolysis | 0.1 N NaOH | 48 hours | Not specified | Not specified | [8] |
| Oxidation | 1% H₂O₂ | 24 hours | Not specified | Not specified | [8] |
| Thermal | 105°C | 48 hours | Not specified | Not specified | [8] |
| Photolytic | Light exposure | 10 days | Not specified | Not specified | [8] |
Note: The extent of degradation can vary depending on the exact experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Sitagliptin and Metformin
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may need to be optimized for your instrumentation and specific application.
1. Materials and Reagents:
-
Sitagliptin phosphate (B84403) and Metformin HCl reference standards
-
This compound tablets
-
HPLC-grade acetonitrile and methanol
-
Potassium dihydrogen phosphate or other suitable buffer salts
-
Orthophosphoric acid for pH adjustment
-
High-purity water
2. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to ~4.0) and acetonitrile in a ratio of approximately 70:30 (v/v).[9]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[9]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of sitagliptin and metformin in a suitable diluent (e.g., a mixture of buffer and acetonitrile).[9]
-
From the stock solution, prepare a series of working standard solutions of known concentrations.
4. Sample Preparation (from Tablets):
-
Weigh and finely powder a specific number of this compound tablets.
-
Accurately weigh a portion of the powder equivalent to a single tablet and transfer it to a volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve, and then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.[9]
5. Forced Degradation Study:
-
Acid Hydrolysis: Reflux the drug solution with 0.1 N HCl.
-
Base Hydrolysis: Reflux the drug solution with 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid drug or drug solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to the appropriate concentration for HPLC analysis.
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting logic for poor HPLC peak separation.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. RP-HPLC method for metformin and sitagliptin analysis. [wisdomlib.org]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. researchgate.net [researchgate.net]
- 6. sciensage.info [sciensage.info]
- 7. Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. impactfactor.org [impactfactor.org]
Technical Support Center: Addressing Variability in Glycemic Response to Janumet in Research Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the glycemic response to Janumet (sitagliptin/metformin) in their experimental models.
Troubleshooting Guides
This section addresses common problems encountered during in vivo studies with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: We are observing inconsistent or minimal glucose-lowering effects with this compound in our animal models. What are the potential causes and how can we troubleshoot this?
A1: Variability in the glycemic response to this compound can stem from several factors related to the experimental setup, the animal model, and the drug itself. Here is a step-by-step troubleshooting guide:
-
Verify Drug Formulation and Administration:
-
Compound Integrity: Ensure the this compound tablets are properly crushed and suspended if not using a research-grade formulation. Confirm the stability of the sitagliptin (B1680988) and metformin (B114582) in your chosen vehicle.
-
Dosing Accuracy: Double-check dose calculations, especially when converting from human doses to animal equivalents based on body surface area. Ensure precise administration volumes.
-
Route and Timing of Administration: Oral gavage is the standard route. Administering this compound with food can reduce gastrointestinal side effects associated with metformin, which may improve overall animal well-being and study consistency.[1]
-
-
Evaluate the Animal Model:
-
Model Suitability: Confirm that the chosen animal model (e.g., Zucker diabetic fatty (ZDF) rats, db/db mice, streptozotocin-induced diabetic models) is appropriate for studying the mechanisms of sitagliptin and metformin.[2][3][4][5][6] The pathophysiology of the model should align with the drug's mechanism of action (i.e., presence of functional beta-cells for sitagliptin to be effective).
-
Disease Progression: The stage of diabetes in the animal model can significantly impact the response. Earlier stages with more preserved beta-cell function may show a more robust response to sitagliptin.[7][8]
-
Concurrent Health Issues: Rule out any underlying health problems in the animals, such as infections or organ dysfunction (especially renal or hepatic impairment), which can affect drug metabolism and glycemic control.[1][9]
-
-
Assess Experimental Conditions:
-
Acclimatization: Ensure animals are properly acclimated to the housing and handling procedures to minimize stress-induced hyperglycemia.
-
Diet: The composition of the diet can influence glycemic levels and the efficacy of anti-diabetic agents. Use a consistent and appropriate diet throughout the study.
-
Below is a logical workflow for troubleshooting inconsistent glycemic response:
Q2: We are observing a high incidence of hypoglycemia in our treatment group. Is this expected with this compound and how can we manage it?
A2: Hypoglycemia is not typically expected with this compound monotherapy because both sitagliptin and metformin have glucose-dependent mechanisms of action.[10][11] However, it can occur under certain experimental conditions:
-
Concomitant Medications: If this compound is used in combination with other anti-diabetic agents that can cause hypoglycemia (e.g., insulin (B600854) or sulfonylureas), the risk is increased.[1][9] A lower dose of the insulin or insulin secretagogue may be required.[1][9]
-
Animal Model Sensitivity: Some animal models may be more prone to hypoglycemia.
-
Fasting State: Prolonged fasting in conjunction with treatment can increase the risk.
Management Strategies:
-
Review Dosing: Ensure the dose of this compound and any concomitant medications is appropriate for the animal model and its weight.
-
Monitor Blood Glucose: Implement more frequent blood glucose monitoring, especially during the initial phase of treatment, to detect and manage hypoglycemic events promptly.
-
Adjust Feeding Schedule: Ensure consistent access to food, particularly around the time of drug administration.
Frequently Asked Questions (FAQs)
Mechanisms and Action
Q1: What are the complementary mechanisms of action for sitagliptin and metformin in this compound?
A1: this compound combines two anti-hyperglycemic agents that target different pathophysiological defects in type 2 diabetes:
-
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor. By inhibiting the DPP-4 enzyme, sitagliptin increases the levels of active incretin (B1656795) hormones, GLP-1 and GIP.[10][12] This leads to a glucose-dependent increase in insulin synthesis and release from pancreatic beta-cells and a decrease in glucagon (B607659) secretion from pancreatic alpha-cells, ultimately reducing hepatic glucose production.[9][10][13]
-
Metformin: A biguanide (B1667054) that primarily decreases hepatic glucose production (gluconeogenesis).[14] It also improves insulin sensitivity in peripheral tissues, leading to increased glucose uptake and utilization.[11][14]
The combination of these two agents provides a more comprehensive approach to glycemic control by addressing impaired insulin secretion, insulin resistance, and excess glucagon.[13][15]
Experimental Design and Protocols
Q2: What are typical dosage ranges for sitagliptin and metformin in preclinical rodent models?
A2: Dosages can vary based on the specific model and study objectives. However, published studies provide a general reference. It is always recommended to perform pilot dose-ranging studies to determine the optimal dose for your specific model and experimental conditions.
| Agent | Animal Model | Dosage | Reference |
| Metformin | Zucker Diabetic Fatty (ZDF) Rats | 215.15 mg/kg/day | [3] |
| Sitagliptin | Zucker Diabetic Fatty (ZDF) Rats | 10.76 mg/kg/day | [3] |
Q3: What factors in my experimental design could contribute to glycemic response variability?
A3: Several factors can influence the variability of glycemic response:
-
Genetic Background of the Animal Model: Different strains of mice and rats can have varying sensitivities to anti-diabetic drugs. Genetic variations in drug transporters (e.g., OCT1, MATE1/2) and drug targets can influence metformin's efficacy.[16][17][18][19]
-
Gut Microbiome: Both metformin and sitagliptin have been shown to alter the composition of the gut microbiota.[2][3] The baseline microbiome of the animals may, in turn, influence the therapeutic effects of the drugs.[20][21]
-
Baseline Glycemic Status: Animals with higher baseline HbA1c or fasting glucose levels may show a greater absolute reduction in these parameters following treatment.[7][8]
-
Beta-cell Function: The efficacy of sitagliptin is dependent on residual beta-cell function. Models with severe beta-cell destruction will show a blunted response.[7][8]
-
Diet and Housing: As mentioned in the troubleshooting section, diet composition and environmental stressors can significantly impact glycemic control.
Data Interpretation
Q4: How should we measure and interpret glycemic variability in our study?
A4: Glycemic variability (GV) refers to the fluctuations in blood glucose levels over a given period. It is considered an important factor in the development of diabetes-related complications.[22][23]
-
Measurement Methods:
-
Continuous Glucose Monitoring (CGM): This is the gold standard for assessing short-term GV, providing detailed data on glucose excursions.[24]
-
Self-Monitoring of Blood Glucose (SMBG): Frequent blood glucose measurements can also be used to calculate variability indices.
-
-
Key Metrics for Quantifying GV:
-
Standard Deviation (SD): Measures the overall spread of glucose values around the mean.
-
Coefficient of Variation (CV%): Calculated as (SD / Mean Glucose) * 100. It provides a standardized measure of variability and is considered a reliable marker for glycemic fluctuations.[25][26] A CV greater than 30-35% is often considered high.[25]
-
Mean Amplitude of Glycemic Excursions (MAGE): Measures the average size of significant glucose swings.[27]
-
Time in Range (TIR): The percentage of time spent within the target glucose range.[23][24]
-
Interpreting these metrics alongside mean glucose and HbA1c will provide a comprehensive picture of glycemic control in your research model.
Key Experimental Protocols
Protocol 1: Assessment of Glycemic Control in a Rodent Model of Type 2 Diabetes
Objective: To evaluate the effect of this compound on fasting blood glucose, postprandial glucose, and overall glycemic control.
Materials:
-
Diabetic animal model (e.g., ZDF rats, db/db mice)
-
This compound (or sitagliptin and metformin as separate compounds)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and test strips
-
Oral gavage needles
-
Animal scale
Methodology:
-
Animal Acclimatization: Acclimate animals for at least one week to the housing facility, diet, and handling.
-
Baseline Measurements:
-
Record body weight.
-
Fast animals overnight (approx. 12-16 hours) with free access to water.
-
Collect a baseline blood sample from the tail vein to measure fasting blood glucose (FBG).
-
-
Randomization: Randomly assign animals to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).
-
Treatment Administration:
-
Administer the assigned treatment daily via oral gavage at the same time each day for the duration of the study (e.g., 4 weeks).
-
Monitor body weight and general health daily.
-
-
Ongoing Monitoring:
-
Measure FBG weekly as described in step 2.
-
-
Oral Glucose Tolerance Test (OGTT) - (Typically performed at the end of the study):
-
Fast animals overnight.
-
Administer the final dose of the assigned treatment.
-
One hour post-treatment, collect a baseline blood sample (t=0).
-
Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Compare weekly FBG levels between groups.
-
For the OGTT, calculate the Area Under the Curve (AUC) for glucose and compare between groups.
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Effects of metformin, acarbose, and sitagliptin monotherapy on gut microbiota in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of metformin, acarbose, and sitagliptin monotherapy on gut microbiota in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental animal models for diabetes and its related complications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors associated with the glucose‐lowering efficacy of sitagliptin in Japanese patients with type 2 diabetes mellitus: Pooled analysis of Japanese clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors predicting therapeutic efficacy of combination treatment with sitagliptin and metformin in type 2 diabetic patients: the COSMETIC study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. mims.com [mims.com]
- 11. Sitagliptin/metformin fixed-dose combination in type 2 diabetes mellitus: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. verification.fda.gov.ph [verification.fda.gov.ph]
- 13. Combination Therapy With Sitagliptin and Metformin for Type 2 Diabetes - Page 6 [medscape.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Clinical utility of fixed combinations of sitagliptin–metformin in treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetics and response to treatment with metformin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. idosi.org [idosi.org]
- 18. Identification of clinical and pharmacogenetic factors influencing metformin response in Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
- 21. Metformin alters the gut microbiom ... | Article | H1 Connect [archive.connect.h1.co]
- 22. Glycemic Variability: How Do We Measure It and Why Is It Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdlinx.com [mdlinx.com]
- 24. Study of Glycemic Variability in Well-controlled Type 2 Diabetic Patients Using Continuous Glucose Monitoring System [japi.org]
- 25. mdpi.com [mdpi.com]
- 26. A study of factors influencing long-term glycemic variability in patients with type 2 diabetes: a structural equation modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Challenges of Measuring Glycemic Variability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Risk of Metformin-Associated Lactic acidosis (MALA) in Animal Models
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for studying Metformin-Associated Lactic Acidosis (MALA) in animal models.
Frequently Asked Questions (FAQs)
FAQ 1: My animal model is not developing significant lactic acidosis after metformin (B114582) administration. What are the common causes?
Failure to induce MALA is often related to three key factors: metformin dosage, the animal model's physiological state, and the species selected.
-
Metformin Dosage and Accumulation: MALA is rare at therapeutic doses and typically occurs with metformin accumulation due to overdose or impaired renal function.[1][2][3] A single high dose may not be sufficient. Studies that successfully induce MALA often use a continuous infusion or very high doses to achieve toxic serum levels.[4][5] For instance, in a pig model, severe lactic acidosis was achieved with infusions of 4 to 8 grams of metformin, resulting in final serum levels of 77 ± 45 mg/L, which is significantly higher than the therapeutic level of < 4 mg/L.[4][6]
-
Underlying Conditions: The risk of MALA is substantially increased by comorbid conditions that disrupt lactate (B86563) production or clearance, such as renal impairment, hypoxia, sepsis, or dehydration.[2][7][8] Without a "second hit," animals with normal renal and hepatic function may efficiently clear metformin and lactate, preventing acidosis.[7] Inducing a comorbidity, such as renal insufficiency, is a common strategy to increase susceptibility to MALA.[9]
-
Choice of Animal Model: Different species exhibit varying sensitivities to metformin. While rodents are commonly used, larger animal models like pigs have been successfully used to replicate the severe metabolic derangements seen in human MALA cases, including decreased oxygen consumption.[4][10]
FAQ 2: What are the most effective methods for monitoring lactate and acidosis in real-time?
Accurate and timely monitoring is critical for assessing the development and severity of MALA.
-
Blood Gas Analysis: The gold standard is periodic arterial or venous blood sampling for analysis with a blood gas analyzer. This provides crucial data on blood pH, pCO₂, and lactate concentration.[11] Lactic acidosis is generally defined by a blood pH < 7.35 and a lactate concentration > 5 mmol/L.[11][12]
-
Continuous Monitoring: For more dynamic studies, consider continuous lactate monitoring systems. Microdialysis probes can be implanted subcutaneously to measure lactate levels in the interstitial fluid, which have been shown to correlate well with plasma lactate levels.[13][14] This method allows for real-time tracking of lactate changes in response to metformin administration or physiological challenges.
-
Key Parameters to Monitor: Beyond lactate and pH, it is essential to monitor global oxygen consumption (VO₂) and delivery (DO₂). In a pig model of metformin intoxication, a key finding was a significant decline in VO₂ despite preserved DO₂, indicating mitochondrial dysfunction.[4][5] Regular monitoring of renal function (e.g., creatinine (B1669602), eGFR) is also vital, as acute kidney injury is a common feature and risk factor for MALA.[8][15]
FAQ 3: How can I model comorbidities like renal impairment or hypoxia to increase MALA susceptibility?
Co-modeling predisposing conditions is often necessary to reliably induce MALA.
-
Renal Impairment: Since metformin is primarily cleared by the kidneys, inducing renal insufficiency is an effective strategy.[2][8] In rats, renal insufficiency can be induced by administering nephrotoxic agents like gentamicin.[9] This reduces metformin clearance, leading to its accumulation and a higher propensity for lactic acidosis.[1]
-
Hypoxia: Hypoxia exacerbates the metabolic shift towards anaerobic glycolysis, increasing lactate production.[2] Hypoxia can be induced by reducing the fraction of inspired oxygen (FiO₂) in ventilated animals.[13][14] Studies in myotubes show that metformin's effects on fatty acid uptake are altered under hypoxic conditions, highlighting the interplay between oxygen levels and metformin's metabolic impact.[16]
FAQ 4: What are the key mechanistic pathways I should investigate in my MALA model?
The primary mechanism of MALA involves metformin's impact on mitochondrial respiration.
Metformin inhibits Complex I of the mitochondrial respiratory chain.[10][15] This has two major consequences:
-
Impaired Aerobic Respiration: Inhibition of oxidative phosphorylation leads to decreased ATP production and a compensatory increase in anaerobic glycolysis to meet cellular energy demands. This results in the conversion of pyruvate (B1213749) to lactate.[1][17]
-
Inhibition of Gluconeogenesis: Metformin inhibits hepatic gluconeogenesis, a process that uses lactate as a substrate.[1][2] Specifically, it can block the enzyme pyruvate carboxylase, preventing the conversion of pyruvate to oxaloacetate and thus blocking the pathway for lactate clearance.[1][15]
This dual effect of increased lactate production and decreased clearance is central to the pathophysiology of MALA.
Troubleshooting Guides
Problem 1: High mortality in the animal model unrelated to lactic acidosis.
High mortality can result from procedural complications or the unintended systemic effects of high-dose metformin.
-
Anesthesia and Ventilation: For studies involving infusions in larger animals, ensure stable and adequate anesthesia and mechanical ventilation. Monitor vital signs continuously.[4][18]
-
Cardiovascular Effects: Metformin can have negative inotropic effects on the heart, potentially leading to cardiovascular collapse, especially in overdose situations.[1][15] Consider monitoring cardiac output and blood pressure.
-
Control Groups: It is crucial to have appropriate control groups. A sham control group (receiving vehicle infusion) and a lactic acid infusion group (to mimic acidosis without metformin) can help differentiate the specific effects of metformin intoxication from the effects of acidosis itself.[4][5]
Problem 2: Inconsistent or highly variable lactate levels between animals.
Variability can stem from differences in individual animal physiology and experimental procedures.
-
Standardize Procedures: Ensure consistent timing of metformin administration, blood sampling, and feeding schedules.[7] Animal handling itself can cause stress and transiently increase lactate levels.[19] Allow for an adequate acclimatization period.
-
Animal Health Status: Screen animals for pre-existing conditions, particularly renal or hepatic dysfunction, which could significantly alter their response to metformin.[8]
-
Hydration Status: Dehydration is a significant risk factor for MALA.[2] Ensure all animals are adequately hydrated before and during the experiment, unless dehydration is an intended variable.
Data Presentation
Table 1: Physiological Parameters in a Pig Model of Metformin Intoxication (Data summarized from Protti et al.)[4][5]
| Parameter | Metformin Group (Baseline) | Metformin Group (Final) | Sham Control (Final) | Lactic Acid Infusion (Final) |
| Arterial pH | 7.45 ± 0.04 | 6.93 ± 0.24 | 7.43 ± 0.05 | 6.86 ± 0.16 |
| Lactate (mmol/L) | 1.0 ± 0.3 | 18 ± 7 | 1.1 ± 0.4 | 22 ± 3 |
| VO₂ (ml/min) | 115 ± 34 | 71 ± 30 | 110 ± 25 | 118 ± 28 |
| DO₂ (ml/min) | 269 ± 68 | 239 ± 51 | 275 ± 55 | 280 ± 60 |
| Serum Metformin (mg/L) | N/A | 77 ± 45 | N/A | N/A |
Table 2: Lactate Response to Metformin in Different Animal Models with Comorbidities (Data summarized from Hall et al.)[9]
| Animal Model | Condition | Metformin Dose | Outcome |
| Dog | Major Surgery | 30-1000 mg/kg (acute) | Dose-dependent lactate accumulation and pH decrease. Fatality at highest dose. |
| Rat | Gentamicin-induced Renal Insufficiency | 50-100 mg/kg/h | Increased lactatemia and H+ concentrations. Mortality at higher doses. |
| Mouse | Chronic Treatment | 200 mg/kg (bid) | Hyperlactatemia after acute glucose loading. |
Experimental Protocols
Protocol 1: Induction of Severe MALA in a Pig Model
(Adapted from Protti et al.)[4][5][18]
-
Animal Preparation: Use healthy pigs (e.g., 20-30 kg). Sedate and mechanically ventilate the animals.
-
Catheterization: Place arterial and central venous catheters for blood sampling, drug infusion, and hemodynamic monitoring.
-
Baseline Measurements: Allow the animal to stabilize. Record baseline arterial pH, lactatemia, global oxygen consumption (VO₂), and delivery (DO₂) for at least one hour.
-
Metformin Infusion: Begin a continuous intravenous infusion of metformin. A total dose of 4 to 8 grams infused over 2.5 to 5 hours has been shown to be effective.
-
Monitoring: Record all physiological parameters (pH, lactate, VO₂, DO₂, cardiac output, blood pressure) hourly for the duration of the experiment (e.g., 9 hours).
-
Endpoint Analysis: At the end of the study, collect tissue samples (liver, kidney, heart, skeletal muscle) for analysis of mitochondrial respiratory chain complex activity.[18]
Protocol 2: Induction of Renal Insufficiency in a Rat Model
(Based on methodology described by Hall et al.)[9]
-
Animal Selection: Use adult male rats (e.g., Sprague-Dawley).
-
Induction: Administer gentamicin, a known nephrotoxic antibiotic, to induce renal insufficiency. The exact dose and duration will need to be optimized but can be based on established protocols for gentamicin-induced nephrotoxicity.
-
Confirmation: Monitor serum creatinine and blood urea (B33335) nitrogen (BUN) levels to confirm the development of renal impairment.
-
Metformin Administration: Once renal insufficiency is established, begin metformin administration (e.g., 50-100 mg/kg/h via infusion).
-
Monitoring: Monitor blood lactate and pH to assess the development of MALA in the context of compromised renal clearance.
References
- 1. Metformin-induced lactic acidosis with emphasis on the anion gap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. Metformin-Enhanced Digital Therapeutics for the Affordable Primary Prevention of Diabetes and Cardiovascular Diseases: Advancing Low-Cost Solutions for Lifestyle-Related Chronic Disorders [mdpi.com]
- 4. Metformin overdose, but not lactic acidosis per se, inhibits oxygen consumption in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin overdose, but not lactic acidosis per se, inhibits oxygen consumption in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metformin overdose, but not lactic acidosis per se, inhibits oxygen consumption in pigs | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. journalrip.com [journalrip.com]
- 9. researchgate.net [researchgate.net]
- 10. Metformin overdose: time to move on - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactic Acidosis Associated with Metformin in Patients with Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin-Associated Lactic Acidosis (MALA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A new microdialysis probe for continuous lactate measurement during fetal monitoring: Proof of concept in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metformin-associated lactic acidosis: reinforcing learning points - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Effect of Hypoxia and Metformin on Fatty Acid Uptake, Storage, and Oxidation in L6 Differentiated Myotubes [frontiersin.org]
- 17. wjgnet.com [wjgnet.com]
- 18. researchgate.net [researchgate.net]
- 19. Use of Blood Lactate in Assessment of Manual Capture Techniques of Zoo-Housed Crocodilians - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of Hypoglycemia in Animal Models Treated with Janumet® (Sitagliptin/Metformin) and Insulin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models treated with a combination of Janumet® (sitagliptin/metformin) and insulin (B600854). This guide aims to address specific issues related to hypoglycemia that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which the combination of this compound® and insulin increases the risk of hypoglycemia in animal models?
A1: The increased risk of hypoglycemia stems from the complementary actions of these drugs. Insulin directly promotes glucose uptake from the blood into tissues. Sitagliptin (B1680988), a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances the effects of incretin (B1656795) hormones, which in turn increase glucose-dependent insulin secretion. Metformin reduces hepatic glucose production and increases insulin sensitivity. When combined, these effects can lead to a significant drop in blood glucose levels, increasing the likelihood of hypoglycemia, especially if insulin doses are not adjusted appropriately.[1][2][3][4]
Q2: Are there specific animal strains that are more susceptible to hypoglycemia when treated with this combination?
A2: While specific comparative studies on strain susceptibility to this particular combination are not extensively documented, strains that are genetically predisposed to diabetes or have compromised beta-cell function, such as Zucker Diabetic Fatty (ZDF) rats or db/db mice, may exhibit varied responses.[5][6] It is crucial to establish baseline glycemic control and insulin sensitivity for the specific strain being used before initiating combination therapy.
Q3: How should I adjust the insulin dose when introducing this compound® to my animal model's treatment regimen?
A3: Prophylactic reduction of the insulin dose is a prudent step to mitigate the risk of hypoglycemia.[7][8] While a definitive percentage for dose reduction is not universally established for animal models, clinical observations suggest that a reduction of meal-time insulin doses by 30% to 50% may be a reasonable starting point when initiating sitagliptin therapy.[7][8] The exact adjustment should be determined empirically for your specific experimental conditions, including the animal model, insulin type, and diet.
Q4: What are the best practices for blood glucose monitoring in animals receiving this compound® and insulin?
A4: Frequent and consistent blood glucose monitoring is critical. For acute studies, monitoring may be required every 15-60 minutes, especially during the expected peak action times of the administered insulin.[9] For chronic studies, measuring blood glucose multiple times a day (e.g., every 4-6 hours) can help track fluctuations and identify periods of potential hypoglycemia.[10] Continuous glucose monitoring systems (CGMS) adapted for animal use can provide a more comprehensive glycemic profile.[9]
Troubleshooting Guide
Issue 1: An animal is exhibiting signs of hypoglycemia (lethargy, tremors, seizure).
-
Immediate Action:
-
Confirm hypoglycemia by measuring blood glucose. Levels below 60 mg/dL are generally considered hypoglycemic in most rodent models.[11]
-
Administer a source of rapidly absorbed glucose. For conscious animals, oral administration of a glucose solution or gel is appropriate. For unconscious or seizing animals, intravenous (IV) or subcutaneous (SC) administration of dextrose is necessary.[11]
-
-
Follow-up:
-
Monitor blood glucose every 15-30 minutes until it has stabilized within the target range.
-
Review the insulin and this compound® dosages and consider a dose reduction for subsequent treatments.
-
Ensure consistent feeding schedules and food availability.
-
Issue 2: Unexpectedly high variability in blood glucose readings.
-
Possible Causes:
-
Stress-induced hyperglycemia: Handling and blood sampling can cause stress, leading to transient spikes in blood glucose that can mask underlying hypoglycemia.[12]
-
Inconsistent drug administration: Ensure accurate and consistent dosing and timing of both this compound® and insulin.
-
Variable food intake: Monitor food consumption to ensure it is consistent, as this can significantly impact glycemic control.
-
-
Solutions:
Issue 3: Difficulty in establishing a stable glycemic control range.
-
Recommendations:
-
Establish a baseline: Before initiating combination therapy, characterize the glycemic response to insulin alone in your animal model.
-
Titrate doses carefully: Start with a lower dose of insulin when adding this compound® and titrate upwards slowly based on frequent blood glucose monitoring.
-
Consider the pharmacokinetics: Be aware of the onset, peak, and duration of action for the specific type of insulin and the components of this compound® being used.[15]
-
Experimental Protocols & Data
Table 1: Recommended Blood Glucose Monitoring Frequencies
| Study Type | Recommended Monitoring Frequency | Rationale |
| Acute (e.g., glucose tolerance test) | Every 15-30 minutes | To capture rapid changes in blood glucose following drug administration and glucose challenge. |
| Chronic (long-term efficacy studies) | 2-4 times daily (e.g., pre-dose, peak insulin effect, pre-feeding) | To monitor overall glycemic control and detect trends towards hypoglycemia or hyperglycemia.[10] |
| Dose-finding studies | High frequency initially (every 30-60 minutes), then reduced as stability is achieved | To carefully assess the glycemic response to different dose combinations and prevent severe hypoglycemia. |
Table 2: Emergency Treatment of Hypoglycemia in Rodent Models
| Severity | Clinical Signs | Recommended Treatment |
| Mild | Lethargy, reduced activity | Oral glucose solution (e.g., 10-20% dextrose) or providing food.[13] |
| Moderate | Tremors, twitching | Subcutaneous injection of 5% dextrose solution (e.g., 1 mL per mouse).[13] |
| Severe | Seizures, unresponsiveness | Intravenous administration of dextrose. A glucagon (B607659) infusion (starting at 5-10 ng/kg/minute) can also be effective.[11] |
Visualizations
Caption: Workflow for initiating this compound® and insulin combination therapy.
Caption: Combined action of this compound® and insulin on glucose metabolism.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Side Effects of this compound (metformin and sitagliptin): Interactions & Warnings [medicinenet.com]
- 3. Sitagliptin/metformin fixed-dose combination in type 2 diabetes mellitus: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]
- 5. Combining sitagliptin/metformin with a functional fiber delays diabetes progression in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoglycemia associated with off-label sitagliptin use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for optimization of hypoglycemia rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dvm360.com [dvm360.com]
- 12. Techniques for Monitoring Diabetes Mellitus in Dogs and Cats - WSAVA 2003 Congress - VIN [vin.com]
- 13. Development of Standardized Insulin Treatment Protocols for Spontaneous Rodent Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of standardized insulin treatment protocols for spontaneous rodent models of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Metformin in Combination With Sitagliptin in Adult Horses After Enteral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Janumet (Sitagliptin/Metformin) Administration to Rodents
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers conducting long-term studies involving the oral administration of Janumet (or its components, sitagliptin (B1680988) and metformin) to rodents.
I. Troubleshooting & FAQs
This section addresses common challenges encountered during long-term rodent studies with sitagliptin and metformin (B114582).
Q1: I'm observing weight loss or reduced food intake in my treatment group. Is this expected and how should I manage it?
A1: Yes, this is a well-documented effect, particularly for metformin. Metformin can reduce food intake and body weight gain in both diabetic and non-diabetic rodents fed high-fat diets.[1][2] It may act centrally on the hypothalamus to regulate feeding circuits, potentially by inhibiting orexigenic peptides like neuropeptide Y (NPY).[3]
-
Troubleshooting Steps:
-
Monitor Food and Water Intake Daily: Precisely measure daily consumption to quantify the effect. Metformin administration has been shown to cause a significant reduction in both food and water intake.[4]
-
Adjust Diet Composition: In diet-induced obesity models, the high-fat diet itself can cause metabolic changes. Be aware that metformin's effects on glucose and triglyceride levels can differ based on whether the diet is high in carbohydrates, fats, or protein.[5][6]
-
Dose Consideration: Studies have used a range of doses. For example, long-term experiments in mice have used metformin at 0.25% and 0.5% in a high-fat diet, which resulted in reduced body weight gain.[2] Ensure your dosage is appropriate for the study goals and rodent strain.
-
Consult Veterinarian: If weight loss is severe or accompanied by other signs of distress (e.g., lethargy, ruffled fur), consult with the institutional veterinarian to rule out other causes and ensure animal welfare.
-
Q2: My animals seem stressed during oral gavage, and I'm concerned about injuries. How can I improve my technique?
A2: Oral gavage is a significant stressor for rodents, which can increase heart rate, blood pressure, and corticosterone (B1669441) levels, potentially confounding experimental results.[7] Proper technique is critical to minimize stress and prevent injury.
-
Troubleshooting Steps:
-
Proper Restraint: This is the most crucial step. Gently but firmly scruff the mouse or rat by the nape of the neck to immobilize the head and align the esophagus.[8][9] The head and neck should be extended to create a straight line.[8]
-
Use Appropriate Equipment: Use a flexible, soft-tipped plastic feeding tube instead of a rigid metal one to minimize the risk of esophageal or stomach perforation.[9] Ensure the tube is the correct size for the animal.
-
Correct Insertion: Insert the tube into the corner of the mouth, advancing it gently along the roof of the mouth toward the esophagus.[8][10] Do not force the tube; if you feel resistance, you may be in the trachea.[9][10][11] The animal should swallow as the tube passes.[8]
-
Acclimatize Animals: Handle the animals for several days before starting the gavage procedure to reduce their stress response.[9][10]
-
Consider Alternatives: For some compounds, voluntary consumption in a palatable formulation (like a pill or in condensed milk) can be a less stressful alternative.[7][12][13]
-
Q3: I'm seeing unexpected variability in my glycemic control data. What could be the cause?
A3: Variability can stem from several factors, including dosing technique, diet, and the inherent mechanisms of the drugs.
-
Troubleshooting Steps:
-
Verify Dosing Accuracy: Ensure consistent dose administration for every animal. Inaccurate gavage can lead to incomplete delivery of the compound.
-
Control for Diet: The composition of the diet significantly impacts the metabolic effects of both sitagliptin and metformin.[5][6] For instance, sitagliptin may be more effective at lowering postprandial blood glucose after a high-carbohydrate meal, while metformin may be more effective after a high-fat meal.[5][6] Ensure all animals have consistent access to the same diet.
-
Timing of Blood Collection: The timing of blood sampling relative to dosing and feeding is critical. Plan a consistent schedule for all animals.
-
Drug Interaction: While sitagliptin and metformin have complementary actions, their combined effect can preserve β-cell function and integrity more effectively than monotherapy.[14][15] This synergistic effect could influence glycemic results.
-
Q4: What are the potential long-term side effects I should monitor for in rodents?
A4: While rodent studies often focus on efficacy, it's important to monitor for potential adverse effects noted in clinical use. These can include gastrointestinal issues, and in rare, severe cases, lactic acidosis (primarily with metformin).[16][17][18]
-
Monitoring Checklist:
-
Gastrointestinal Distress: Monitor for signs like diarrhea. Overeating conditions combined with metformin administration have been shown to increase fecal water content in mice.[19]
-
General Health: Perform daily health checks, observing behavior, posture, and coat condition.
-
Kidney Function: Since renal impairment is a major risk factor for metformin-associated lactic acidosis, consider monitoring kidney function markers (e.g., creatinine) at baseline and endpoint, especially in older animals or long-term studies.[20]
-
Pancreatitis: Though a subject of debate, some studies have explored the effects of sitagliptin on the pancreas.[14] Monitor for any signs of abdominal distress.
-
II. Quantitative Data Summary
This table summarizes typical dosages and effects reported in rodent studies with sitagliptin and metformin. Note that specific outcomes can vary significantly based on the rodent model, diet, and study duration.
| Parameter | Metformin (MET) | Sitagliptin (STG) | MET + STG Combination | Rodent Model | Reference |
| Oral Dose Range | 150-300 mg/kg/day | 10-20 mg/kg/day | MET: 200 mg/kg + STG: 10 mg/kg | Rats & Mice | [2][5][14][21][22] |
| Effect on Body Weight | ↓ Significant reduction in body weight gain on HFD.[2][4] | ~ Neutral effect on body weight.[23] | ↓ Better preservation of body weight compared to untreated diabetic rats.[14] | HFD Mice, ZDF Rats | [2][4][14][23] |
| Effect on Food Intake | ↓ Markedly reduced consumption of high-fat diet.[1][2][4] | No significant effect reported. | Not specified, but likely driven by metformin. | HFD Mice, Rats | [1][2][4] |
| Fasting Blood Glucose | ↓ Marked improvement.[2] | ↓ Significant reduction.[14] | ↓↓ Better synergistic effect on glucose control than monotherapy.[14][15] | ZDF Rats, HFD Mice | [2][14][15] |
| Plasma Insulin | ~ No significant change noted in one study.[14] | ↑ Significant increase in diabetic rats.[14] | ↑↑ Significant increase, almost to normal levels.[14] | Diabetic Rats | [14] |
III. Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol details the standard procedure for administering a liquid substance to a mouse via oral gavage.
Materials:
-
Appropriately sized, flexible plastic gavage tube with a soft tip.
-
Syringe (1 mL or smaller).
-
Test substance formulated in an appropriate vehicle.
-
Gloves and lab coat.
Procedure:
-
Preparation:
-
Calculate the correct dose volume for each mouse based on its most recent body weight. Gavage volume should typically not exceed 10 mL/kg.[11]
-
Draw the calculated volume into the syringe and attach the gavage tube. Ensure there are no air bubbles.
-
-
Animal Restraint:
-
Tube Insertion:
-
Hold the mouse in a vertical position.
-
Gently insert the tip of the gavage tube into the side of the mouth (diastema).
-
Advance the tube slowly and smoothly along the roof of the mouth. The mouse will have a natural swallowing reflex.[8]
-
Allow the tube to pass down the esophagus. Never apply force. If resistance is met, withdraw the tube immediately and try again, as it may have entered the trachea.[9][10][11]
-
-
Substance Administration:
-
Post-Administration:
IV. Visualizations: Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for Oral Gavage
Caption: A workflow diagram illustrating the key steps and decision points in the rodent oral gavage procedure.
Diagram 2: Troubleshooting Guide for Weight Loss
References
- 1. Metformin inhibits food intake and neuropeptide Y gene expression in the hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of metformin on food intake and its potential role in hypothalamic regulation in obese diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mcgill.ca [mcgill.ca]
- 5. Effects of metformin and sitagliptin on glycolipid metabolism in type 2 diabetic rats on different diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of metformin and sitagliptin on glycolipid metabolism in type 2 diabetic rats on different diets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 9. instechlabs.com [instechlabs.com]
- 10. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of sitagliptin plus metformin on β-cell function, islet integrity and islet gene expression in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound (Sitagliptin Metformin HCL): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. This compound and this compound XR: Side effects and how to manage them [medicalnewstoday.com]
- 18. drugs.com [drugs.com]
- 19. Metformin induces diarrhea in mice under over-eating conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merck.com [merck.com]
- 21. omicsonline.org [omicsonline.org]
- 22. Coadministration of sitagliptin or metformin has no major impact on the adverse metabolic outcomes induced by dexamethasone treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Identifying and mitigating off-target effects of sitagliptin in vitro
Technical Support Center: Sitagliptin (B1680988) In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for identifying and mitigating the off-target effects of sitagliptin in in vitro experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of sitagliptin?
A1: Sitagliptin is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2] The primary mechanism involves preventing the degradation of incretin (B1656795) hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][4] By increasing the levels of active incretins, sitagliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, which are the intended therapeutic effects for treating type 2 diabetes mellitus.[3][5] DPP-4 is also known as the lymphocyte cell surface protein CD26, which plays a role in T-cell immunity.[6]
Q2: What are potential off-target effects or signaling pathways modulated by sitagliptin in vitro?
A2: Beyond its primary role as a DPP-4 inhibitor, in vitro studies have suggested that sitagliptin may modulate several other signaling pathways, which could be considered off-target or at least independent of its canonical incretin-enhancing effect. These include:
-
ERK1/2 MAPK Pathway: Sitagliptin has been shown to inhibit the high glucose-induced phosphorylation of the ERK1/2 MAPK signal pathway in vascular smooth muscle cells.[7]
-
SDF-1α/PKA Pathway: In human aortic endothelial cells, sitagliptin can influence the stromal-derived factor-1α (SDF-1α)/PKA pathway, which is implicated in reversing endothelial-to-mesenchymal transition.[8][9]
-
Inflammatory Pathways: Sitagliptin may exert anti-inflammatory effects by up-regulating SIRT6, a NAD+-dependent deacetylase, and suppressing reactive oxygen species (ROS).[10]
-
Immune Cell Function: Sitagliptin has been observed to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the differentiation of Th1/Th17 T-helper cells in a dose-dependent manner.[6]
-
Angiotensin-Converting Enzyme 2 (ACE2): Computational and biophysical data suggest that ACE2, a key enzyme in the renin-angiotensin system, may be a novel direct target of sitagliptin.[11][12]
Q3: How can I begin to differentiate between on-target (DPP-4 mediated) and potential off-target effects in my cell-based assay?
A3: A multi-step approach is essential. Start by confirming if your in vitro model expresses DPP-4. If the effect is observed in a DPP-4-negative cell line, it is likely an off-target effect. For DPP-4-positive models, use genetic tools like siRNA or CRISPR-Cas9 to knock down or knock out the DPP4 gene.[13] If the experimental effect persists after DPP-4 removal, it strongly indicates an off-target mechanism. Another strategy is to use a structurally unrelated DPP-4 inhibitor as a control; if it fails to produce the same phenotype, the effect is likely specific to sitagliptin's chemical structure and not DPP-4 inhibition.
On-Target Signaling Pathway for Sitagliptin
Troubleshooting Guide
This guide addresses specific experimental issues in a problem/cause/solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in results between replicate wells or experiments. | 1. Inconsistent Cell State: Cells are at different passage numbers, confluency levels, or stages of the cell cycle.[14]2. Reagent Instability: Sitagliptin stock solution has undergone multiple freeze-thaw cycles or has degraded.3. Solvent Concentration: Inconsistent final concentration of the vehicle (e.g., DMSO) across wells.[14] | 1. Use cells with a consistent and low passage number. Seed cells to achieve a consistent confluency at the time of treatment.2. Prepare fresh serial dilutions from a recently prepared stock solution for each experiment. Aliquot stock solutions for single use.3. Ensure the final solvent concentration is identical and at a non-toxic level (<0.5% for DMSO in most cell lines) in all wells, including controls. |
| Observed effect is only present at very high concentrations of sitagliptin (>10 µM). | 1. Low-Affinity Off-Target Interaction: High concentrations are more likely to engage unintended molecular targets.[13]2. Non-specific Compound Effects: At high concentrations, the compound may cause artifacts like aggregation or disruption of cell membranes. | 1. Carefully determine the IC50 or EC50. If it is significantly higher than the known IC50 for DPP-4 (~19 nM), suspect an off-target effect.[15]2. Perform a counterscreen using a structurally dissimilar but functionally equivalent compound (another DPP-4 inhibitor).3. Visually inspect cells for signs of precipitation or toxicity under a microscope. |
| Sitagliptin shows an effect in a cell line that does not express DPP-4. | 1. Confirmed Off-Target Effect: The observed phenotype is independent of DPP-4 inhibition.2. Incorrect Cell Line Information: The assumption that the cell line is DPP-4 negative may be incorrect. | 1. This is strong evidence of an off-target effect. Proceed to target identification protocols (see Experimental Protocols section).2. Confirm the absence of DPP-4 expression at both the mRNA (RT-qPCR) and protein (Western Blot, Flow Cytometry) levels in your specific cell stock. |
| Results are inconsistent with published data. | 1. Different Experimental Conditions: Cell line subtype, serum concentration, or media formulation may differ.2. Assay Interference: The sitagliptin molecule may directly interfere with the assay readout (e.g., fluorescence, luminescence). | 1. Meticulously compare your protocol with the published methodology. Pay close attention to cell culture conditions and assay parameters.2. Run cell-free controls to test for direct compound interference with your assay reagents or detection method. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for sitagliptin, which are crucial for designing experiments and interpreting results.
| Parameter | Value | Target/System | Significance |
| IC50 for DPP-4 Inhibition | ~19 nM | Recombinant Human DPP-4 | Defines the concentration for potent on-target activity. Concentrations >100-fold higher are more likely to produce off-target effects.[15] |
| In Vivo DPP-4 Inhibition | >80% at 24h post-dose | Human Plasma (100 mg dose) | Provides context for clinically relevant concentrations and duration of target engagement.[16][17] |
| Lymphocyte Proliferation Inhibition | Dose-dependent | PHA-stimulated human PBMCs | Demonstrates a potential immunomodulatory off-target effect.[6] |
| ACE2 Binding (KD) | 2.58 µM | Human ACE2 (SPR) | Suggests a direct, albeit lower-affinity, interaction with ACE2 compared to DPP-4.[11] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine if sitagliptin inhibits the activity of a broad range of protein kinases, a common source of off-target effects.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of sitagliptin in 100% DMSO. Create a 10-point, 3-fold serial dilution series.
-
Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred kinases. Specify a single high concentration (e.g., 10 µM) for initial screening.
-
Primary Screen: The vendor will perform radiometric or fluorescence-based assays to measure kinase activity in the presence of sitagliptin or vehicle control. The result is typically reported as "% Inhibition" relative to a control.
-
Hit Confirmation: For any kinase showing significant inhibition (>50%), perform a follow-up dose-response experiment to determine the IC50 value.
-
Data Analysis: Compare the IC50 values for any identified off-target kinases to the IC50 for DPP-4. A selectivity window of >100-fold is generally considered a good starting point for a selective compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify direct binding of sitagliptin to its intended target (DPP-4) and potential off-targets in an intact cellular environment.[13]
Methodology:
-
Cell Treatment: Culture DPP-4-expressing cells to ~80% confluency. Treat cells with sitagliptin (e.g., 1 µM) or a vehicle control for 1-2 hours.
-
Thermal Challenge: Harvest the cells and resuspend them in a lysis buffer. Aliquot the cell lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Protein Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Supernatant Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Detection: Analyze the amount of soluble DPP-4 (and any suspected off-target protein) remaining at each temperature using Western Blot or ELISA.
-
Data Interpretation: A successful binding event will stabilize the target protein, resulting in a shift of its melting curve to a higher temperature in the sitagliptin-treated samples compared to the vehicle control.
Workflow for Investigating a Potential Off-Target Effect
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect | MDPI [mdpi.com]
- 5. lifelinkr.com [lifelinkr.com]
- 6. Sitagliptin inhibit human lymphocytes proliferation and Th1/Th17 differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sitagliptin attenuates high glucose-induced alterations in migration, proliferation, calcification and apoptosis of vascular smooth muscle cells through ERK1/2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. europeanreview.org [europeanreview.org]
- 10. Sitagliptin inhibits vascular inflammation via the SIRT6-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploring novel targets of sitagliptin for type 2 diabetes mellitus: Network pharmacology, molecular docking, molecular dynamics simulation, and SPR approaches [frontiersin.org]
- 12. Exploring novel targets of sitagliptin for type 2 diabetes mellitus: Network pharmacology, molecular docking, molecular dynamics simulation, and SPR approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Janumet (Sitagliptin and Metformin) for Cell Culture
This guide provides best practices, troubleshooting advice, and detailed protocols for researchers using sitagliptin (B1680988) and metformin (B114582), the active components of Janumet, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Can I dissolve commercial this compound tablets for my cell culture experiments?
A: This is strongly discouraged. Commercial tablets like this compound contain excipients (fillers, binders, coatings) in addition to the active pharmaceutical ingredients (APIs). These excipients can interfere with your experiments, cause cytotoxicity, or produce confounding results. For all in vitro and cell culture research, it is essential to use pure, research-grade compounds: Metformin Hydrochloride (HCl) and Sitagliptin Phosphate .
Q2: What is the best solvent to prepare stock solutions of Metformin HCl and Sitagliptin?
A: The choice of solvent depends on the specific compound.
-
Metformin HCl: Is highly soluble in water and cell culture medium.[1][2] Water is the preferred solvent as it has no toxicity. A stock solution can be prepared directly in sterile, nuclease-free water or phosphate-buffered saline (PBS).
-
Sitagliptin Phosphate: Is soluble in both water and Dimethyl Sulfoxide (DMSO).[3] While water can be used, DMSO allows for higher concentration stock solutions. If using DMSO, ensure the final concentration in your cell culture medium does not exceed 0.1-0.5% to avoid solvent-induced toxicity.[4]
Q3: How should I prepare a high-concentration stock solution?
A: First, calculate the required mass of the compound based on its molecular weight and your desired stock concentration (e.g., 1 M for Metformin HCl, 50 mM for Sitagliptin).
-
Weigh the pure compound powder accurately.
-
Dissolve it in the appropriate solvent (sterile water for Metformin HCl, DMSO for Sitagliptin).
-
Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Prepare aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for stock solutions?
A: Aliquoted stock solutions should be stored at -20°C or -80°C for long-term stability.[5][6] Aqueous solutions are generally less stable than DMSO stocks; it is often recommended not to store aqueous solutions for more than a day.[5] Properly stored DMSO stocks can be stable for several months to years.[5]
Q5: What are the typical working concentrations for cell culture experiments?
A: The optimal concentration is cell-type and assay-dependent and should be determined empirically. However, typical ranges are:
-
Metformin: Therapeutic plasma concentrations are typically below 30 µM.[7] However, many in vitro studies use supraphysiological concentrations ranging from the high micromolar (µM) to the low millimolar (mM) range (e.g., 0.5 mM to 20 mM) to study its effects on pathways like AMPK activation.[7][8][9]
-
Sitagliptin: The effective concentration for DPP-4 inhibition in vitro is much lower, typically in the nanomolar (nM) to low micromolar (µM) range (e.g., 100 nM to 10 µM).[10][11]
Data Presentation: Compound Properties
Table 1: Properties of Metformin Hydrochloride
| Property | Value | References |
| Molecular Weight | 165.63 g/mol | [2] |
| Solubility (Water) | >300 mg/mL | [1] |
| Solubility (DMSO) | ~1.7 mg/mL (≥10.26 mM) | [12] |
| Typical In Vitro Range | 0.1 mM - 20 mM | [8][13] |
| Storage (Solid) | Room Temperature | [14][15] |
| Storage (Solution) | -20°C to -80°C | [5] |
Table 2: Properties of Sitagliptin Phosphate Monohydrate
| Property | Value | References |
| Molecular Weight | 505.31 g/mol | |
| Solubility (Water) | Soluble to 50 mM | |
| Solubility (DMSO) | Soluble to 50 mM | |
| Typical In Vitro Range | 10 nM - 100 µM | [10][11] |
| Storage (Solid) | Desiccate at Room Temp. | |
| Storage (Solution) | -20°C | [3][6] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon freezing | The concentration exceeds the solubility limit at low temperatures. | 1. Gently warm the vial to 37°C and vortex to redissolve before use. 2. Prepare a lower concentration stock solution. 3. For aqueous stocks, prepare fresh before each experiment. |
| Precipitation in culture medium after adding the drug | - The final concentration of the drug exceeds its solubility in the medium. - The solvent (e.g., DMSO) concentration is too high, causing the drug to crash out. - Interaction with media components (e.g., proteins, salts). | 1. Ensure the final concentration is within the solubility limits. 2. Add the stock solution to the medium dropwise while gently swirling. 3. Pre-warm the medium to 37°C before adding the drug. 4. Ensure the final DMSO concentration is <0.5%. |
| Unexpected cell toxicity or death | - The drug concentration is too high. - The solvent (DMSO) concentration is toxic. - Contamination of the stock solution. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Prepare a vehicle control (medium + solvent) to confirm the solvent is not the cause. 3. Always filter-sterilize stock solutions and use aseptic techniques. |
| Inconsistent or no biological effect | - Inactive compound due to improper storage or repeated freeze-thaw cycles. - Incorrect concentration calculation. - The chosen cell line is not responsive to the drug. | 1. Use fresh aliquots for each experiment. 2. Double-check all calculations for stock and working solution dilutions. 3. Confirm the expression of the drug targets (e.g., DPP-4 for sitagliptin, organic cation transporters for metformin) in your cell line. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare sterile, high-concentration stock solutions of Metformin HCl and Sitagliptin Phosphate.
Materials:
-
Metformin Hydrochloride (pure powder)
-
Sitagliptin Phosphate (pure powder)
-
Sterile, nuclease-free water
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
0.22 µm sterile syringe filters
Procedure for 1 M Metformin HCl Stock (in Water):
-
Calculate the mass needed: 165.63 g/mol * 1 mol/L = 165.63 mg/mL. For 10 mL of stock, you need 1.656 g.
-
Accurately weigh 1.656 g of Metformin HCl powder and add it to a sterile 15 mL conical tube.
-
Add ~8 mL of sterile water. Vortex thoroughly until the powder is completely dissolved.
-
Adjust the final volume to 10 mL with sterile water.
-
Draw the solution into a sterile syringe and attach a 0.22 µm filter.
-
Filter-sterilize the solution into a new sterile 15 mL tube.
-
Aliquot (e.g., 100 µL per tube) into sterile microcentrifuge tubes.
-
Label clearly and store at -20°C.
Procedure for 50 mM Sitagliptin Phosphate Stock (in DMSO):
-
Calculate the mass needed: 505.31 g/mol * 0.05 mol/L = 25.27 mg/mL. For 1 mL of stock, you need 25.27 mg.
-
Accurately weigh 25.27 mg of Sitagliptin Phosphate powder and add it to a sterile 2 mL microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO.
-
Vortex until completely dissolved. Gentle warming in a 37°C water bath may assist.
-
As DMSO is a solvent, filtration is often omitted if starting with sterile powder and using aseptic technique. If sterility is a concern, use a PTFE (Teflon) syringe filter suitable for organic solvents.
-
Aliquot (e.g., 20 µL per tube) into sterile microcentrifuge tubes.
-
Label clearly and store at -20°C, protected from light.
Protocol 2: Determining IC50 using a Cell Viability Assay (e.g., MTT)
Objective: To determine the concentration of a drug that inhibits a biological process (like cell proliferation) by 50%.
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of your drug (e.g., Metformin) in complete culture medium. For a wide range, you might test 20 mM, 10 mM, 5 mM, 2.5 mM, 1 mM, 0.5 mM, 0.1 mM, and 0 mM (vehicle control).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations to the appropriate wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent, incubate, add solubilization solution).
-
Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Mandatory Visualizations
Caption: Workflow for preparing and using drug solutions.
Caption: Troubleshooting flowchart for solution precipitation.
Caption: Simplified signaling pathway for Metformin.[16][17][18][19]
References
- 1. fip.org [fip.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Frontiers | Therapeutic vs. Suprapharmacological Metformin Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro [frontiersin.org]
- 8. Metformin, at Concentrations Corresponding to the Treatment of Diabetes, Potentiates the Cytotoxic Effects of Carboplatin in Cultures of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin and Glucose Concentration as Limiting Factors in Retinal Pigment Epithelial Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Sitagliptin attenuates endothelial dysfunction independent of its blood glucose controlling effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Sitagliptin and metformin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. sandoz-ca.cms.sandoz.com [sandoz-ca.cms.sandoz.com]
- 16. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Janumet® (Sitagliptin/Metformin) in Rodent Models of Renal Impairment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Janumet (sitagliptin/metformin (B114582) combination) in rodent models of renal impairment.
Frequently Asked Questions (FAQs)
Q1: How can I induce renal impairment in rodent models for studying the effects of this compound?
A1: There are several established methods to induce renal impairment in rodents, with the choice of model depending on the specific research question. Two common and well-documented models are Adenine-Induced Chronic Kidney Disease (CKD) and Streptozotocin-Induced Diabetic Nephropathy.
-
Adenine-Induced Chronic Kidney Disease (CKD): This model mimics many of the structural and functional changes seen in human CKD without requiring surgery or genetic modification.[1] Administration of a diet containing adenine (B156593) leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing obstruction, inflammation, and fibrosis.[2]
-
Streptozotocin-Induced Diabetic Nephropathy: This is a widely used model for type 1 diabetes-related kidney damage.[3] Streptozotocin (STZ) is toxic to pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia, which in turn causes progressive renal injury similar to human diabetic nephropathy.[3][4]
Q2: What are the recommended dosages of sitagliptin (B1680988) and metformin in rodent models of renal impairment?
A2: Directly translatable dosage guidelines for the combined use of sitagliptin and metformin (this compound) in rodent models with renal impairment are not well-established in the literature. Dosages are often determined empirically based on studies using the individual components. It is crucial to adjust dosages based on the severity of renal impairment and to monitor for adverse effects.
For instance, in a rat model of diabetic nephropathy, sitagliptin has been used at a dose of 100 mg/kg/day.[5] In various rodent models of kidney disease, metformin has been administered at doses ranging from 200 to 300 mg/kg/day.[6] Researchers should start with lower doses and titrate upwards based on glycemic control and renal function monitoring.
Q3: How should I monitor renal function in my rodent models throughout the experiment?
A3: Consistent monitoring of renal function is critical. Standard methods include:
-
Biochemical analysis of blood and urine: Measurement of serum/plasma creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) are standard indicators of renal function.[5][7] Urine analysis for albumin-to-creatinine ratio (ACR) is a key marker of glomerular injury.[8]
-
Creatinine Clearance: This provides an estimate of the glomerular filtration rate (GFR). It requires timed urine collection and plasma creatinine measurement. High-performance liquid chromatography (HPLC) is a more accurate method for measuring creatinine in mouse plasma compared to the Jaffé method.[9]
-
Histopathology: Post-mortem examination of kidney tissue can reveal structural changes such as glomerulosclerosis, tubular atrophy, and interstitial fibrosis.[1]
-
Transcutaneous GFR Measurement: This is a more advanced and less invasive technique that allows for real-time monitoring of GFR in conscious animals and is considered superior for detecting minor changes in renal function compared to plasma creatinine levels.[10][11]
Q4: What are the key signaling pathways affected by sitagliptin and metformin in the kidney?
A4: Sitagliptin and metformin exert their effects through distinct but potentially complementary pathways in the kidney.
-
Metformin: Primarily acts through the activation of AMP-activated protein kinase (AMPK).[12][13] In the kidney, AMPK activation can lead to reduced inflammation, oxidative stress, and fibrosis, and may promote autophagy.[12][14]
-
Sitagliptin: As a dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin increases the levels of active glucagon-like peptide-1 (GLP-1).[5][15] GLP-1 receptor activation in the kidney has been shown to have anti-inflammatory, anti-fibrotic, and anti-apoptotic effects.[16][17]
Troubleshooting Guides
Problem 1: High mortality rate in the adenine-induced CKD model.
| Possible Cause | Troubleshooting Step |
| Excessive adenine concentration. | The concentration of adenine in the feed is critical. A common protocol starts with 0.5% for 3 weeks, followed by a reduction to 0.3% for 2 weeks, and then 0.15% for the remainder of the study.[18] Higher concentrations can lead to severe and rapid renal failure. |
| Dehydration and malnutrition. | Adenine-containing chow can be unpalatable, leading to reduced food and water intake.[18] Ensure free access to water. If necessary, provide a more palatable diet or administer adenine via oral gavage.[19] |
| Strain and species differences. | The susceptibility to adenine-induced nephrotoxicity can vary between different strains of rats and mice. |
Problem 2: Inconsistent or mild renal impairment in the STZ-induced diabetic nephropathy model.
| Possible Cause | Troubleshooting Step |
| Incorrect STZ dosage or administration. | The dose of STZ is crucial for inducing diabetes. A common protocol for mice involves multiple low doses (e.g., 40-50 mg/kg for 5 consecutive days), while for rats, a single higher dose (e.g., 65 mg/kg) is often used.[3][20] STZ should be freshly prepared in a citrate (B86180) buffer (pH 4.5) immediately before injection.[20] |
| Animal strain. | The genetic background of the rodent strain can significantly influence its susceptibility to STZ-induced diabetes and subsequent nephropathy. |
| Insufficient duration of diabetes. | The development of significant diabetic nephropathy takes time. Ensure the study duration is adequate to observe the desired renal changes. |
Problem 3: Difficulty in interpreting changes in renal function markers.
| Possible Cause | Troubleshooting Step |
| Variability in sample collection. | Standardize procedures for blood and urine collection to minimize variability. For urine collection, metabolic cages are recommended. |
| Limitations of creatinine as a marker. | Plasma creatinine may not be sensitive enough to detect early or mild renal dysfunction in rodents.[10] Consider using more sensitive methods like transcutaneous GFR measurement or measuring urinary biomarkers of kidney injury. |
| Confounding factors. | Factors such as diet, hydration status, and stress can influence renal function markers. Ensure consistent housing and handling conditions for all animals. |
Data Presentation
Table 1: Example Dosages for Inducing Renal Impairment in Rodents
| Model | Species | Agent | Dosage | Administration Route | Duration |
| Chronic Kidney Disease | Rat | Adenine | 0.75% in feed | Oral | 4 weeks[21] |
| Chronic Kidney Disease | Mouse | Adenine | 50 mg/kg/day | Oral gavage | 28 days[19] |
| Diabetic Nephropathy | Rat | Streptozotocin (STZ) | 30 mg/kg (single dose) | Intraperitoneal | N/A[5] |
| Diabetic Nephropathy | Mouse | Streptozotocin (STZ) | 45 mg/kg/day | Intraperitoneal | 5 consecutive days[22] |
Table 2: Human vs. Rodent Dosages of Sitagliptin and Metformin
| Drug | Human Therapeutic Dose | Rodent Dose (Example) | Species | Model | Reference |
| Sitagliptin | 100 mg/day[23] | 100 mg/kg/day | Rat | Diabetic Nephropathy | [5] |
| Metformin | 1000-2000 mg/day[23] | 200 mg/kg/day | Rat | Chronic Kidney Disease | [6] |
Note: Direct dose conversion between species is complex and should consider factors like body surface area and metabolic rate. The rodent doses provided are from specific studies and may require optimization for different experimental conditions.
Experimental Protocols
Protocol 1: Adenine-Induced Chronic Kidney Disease in Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 150-200 g).[21]
-
Housing: Standard laboratory conditions with free access to food and water.
-
Induction: Provide a diet containing 0.75% (w/w) adenine mixed into the standard chow for 4 consecutive weeks.[21]
-
Monitoring:
-
Weekly body weight measurement.
-
Periodic blood collection for serum creatinine and BUN analysis.
-
At the end of the study, collect kidney tissue for histopathological analysis.
-
-
This compound Administration: Begin treatment with the desired dose of this compound (or individual components) after the 4-week induction period or as per the experimental design.
Protocol 2: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice
-
Animals: Male C57BL/6J mice (8 weeks old).[22]
-
Housing: Standard laboratory conditions.
-
Induction:
-
Fast mice for 4-6 hours.[20]
-
Prepare a fresh solution of STZ in 0.1 M sodium citrate buffer (pH 4.5).
-
Administer STZ via intraperitoneal injection at a dose of 45 mg/kg body weight for five consecutive days.[22]
-
Provide 10% sucrose (B13894) water after injection to prevent hypoglycemia, if necessary.[20]
-
-
Confirmation of Diabetes: Two weeks after the final STZ injection, measure blood glucose levels. Mice with random glucose levels ≥ 230 mg/dL are considered diabetic.[22]
-
Monitoring:
-
Regularly monitor blood glucose levels and body weight.
-
Collect urine for albumin-to-creatinine ratio (ACR) analysis.
-
At designated time points, collect blood for serum creatinine and BUN, and kidney tissue for histopathology.
-
-
This compound Administration: Initiate treatment with this compound at the desired dose after confirmation of diabetes and establishment of nephropathy, as per the study design.
Mandatory Visualizations
Caption: Metformin's renal protective signaling pathway.
Caption: Sitagliptin's renal protective signaling pathway.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sitagliptin Mitigates Diabetic Nephropathy in a Rat Model of Streptozotocin-Induced Type 2 Diabetes: Possible Role of PTP1B/JAK-STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of AMPK by metformin promotes renal cancer cell proliferation under glucose deprivation through its interaction with PKM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing Standards for Studying Renal Function in Mice through Measurements of Body Size-Adjusted Creatinine and Urea Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renal Effects of DPP-4 Inhibitor Sitagliptin or GLP-1 Receptor Agonist Liraglutide in Overweight Patients With Type 2 Diabetes: A 12-Week, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utility of endogenous creatinine clearance as a measure of renal function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcutaneous measurement of renal function in two rodent models of obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Transcutaneous Assessment of Renal Function in Conscious Rodents | Semantic Scholar [semanticscholar.org]
- 12. Metformin attenuates diabetic renal injury via the AMPK-autophagy axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Metformin combined with rapamycin ameliorates podocyte injury in idiopathic membranous nephropathy through the AMPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Glucagon-Like Peptide-1 Mediates the Protective Effect of the Dipeptidyl Peptidase IV Inhibitor on Renal Fibrosis via Reducing the Phenotypic Conversion of Renal Microvascular Cells in Monocrotaline-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Renoprotective Effects of DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 20. diacomp.org [diacomp.org]
- 21. Adenine model of chronic renal failure in rats to determine whether MCC950, an NLRP3 inflammasome inhibitor, is a renopreventive - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Simplified and Robust Model for the Study of Diabetic Nephropathy: Streptozotocin-Induced Diabetic Mice Fed a High-Protein Diet [mdpi.com]
- 23. reference.medscape.com [reference.medscape.com]
Validation & Comparative
Janumet's Therapeutic Efficacy in Novel Type 2 Diabetes Animal Models: A Comparative Analysis
A comprehensive evaluation of the therapeutic effects of Janumet (sitagliptin/metformin) in preclinical models of Type 2 Diabetes (T2D) reveals significant improvements in glycemic control and metabolic parameters. This guide provides a comparative analysis of this compound's performance against other key anti-diabetic agents in novel animal models, supported by experimental data and detailed protocols to aid researchers in their study design and drug development efforts.
This compound, a fixed-dose combination of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin (B1680988) and the biguanide (B1667054) metformin (B114582), offers a dual mechanism of action to address the pathophysiology of T2D. Sitagliptin enhances the incretin (B1656795) system, leading to glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659), while metformin primarily reduces hepatic glucose production and improves insulin sensitivity.[1][2] This combination provides a complementary approach to managing hyperglycemia.
Comparative Efficacy in Novel Animal Models
To validate the therapeutic potential of this compound and its components, various novel animal models that closely mimic the human condition of T2D are employed. These include genetic models such as the db/db mouse, the Goto-Kakizaki (GK) rat, and the Tsumura Suzuki Obese Diabetic (TSOD) mouse, as well as diet-induced models like the Nile grass rat.
Performance in the db/db Mouse Model
The db/db mouse, characterized by a mutation in the leptin receptor, develops obesity, insulin resistance, and hyperglycemia, making it a robust model for T2D research. Studies in this model have demonstrated the synergistic effects of combining sitagliptin and metformin.
| Treatment Group | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) | HbA1c (%) | Body Weight Change (%) | Reference |
| Vehicle Control | 350 ± 25 | 15.2 ± 2.1 | 8.5 ± 0.5 | +10 ± 2.5 | [3] |
| Sitagliptin | 280 ± 20 | 18.5 ± 2.5 | 7.2 ± 0.4 | +8 ± 2.0 | [3] |
| Metformin | 250 ± 18 | 12.8 ± 1.8 | 6.8 ± 0.3 | +5 ± 1.5 | [3] |
| Sitagliptin + Metformin | 180 ± 15 | 14.5 ± 2.0 | 6.1 ± 0.3 | +4 ± 1.2 | [3] |
| GLP-1 Receptor Agonist | 200 ± 17 | 20.1 ± 2.8 | 6.5 ± 0.4 | -5 ± 1.0 | [4][5] |
Data are representative values compiled from multiple sources and presented as mean ± standard deviation.
Performance in the Goto-Kakizaki (GK) Rat Model
The GK rat is a non-obese, polygenic model of T2D characterized by impaired insulin secretion. This model is particularly useful for evaluating therapies that target beta-cell function.
| Treatment Group | Oral Glucose Tolerance Test (AUC) | Fasting Insulin (pmol/L) | Pancreatic Insulin Content (μ g/pancreas ) | Reference |
| Vehicle Control | 1800 ± 150 | 45 ± 5 | 150 ± 20 | [6] |
| Sitagliptin | 1400 ± 120 | 60 ± 7 | 180 ± 25 | [6] |
| Metformin | 1550 ± 130 | 40 ± 6 | 140 ± 18 | [7] |
| Sitagliptin + Metformin | 1200 ± 110 | 55 ± 6 | 190 ± 22 | [6] |
| SGLT2 Inhibitor | 1300 ± 115 | 42 ± 5 | 160 ± 21 | [8][9][10] |
AUC: Area Under the Curve for glucose levels during OGTT. Data are representative values compiled from multiple sources and presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Sitagliptin and Metformin
Caption: Signaling pathways of sitagliptin and metformin.
Experimental Workflow for Evaluating Anti-Diabetic Drugs in Animal Models
Caption: General experimental workflow.
Detailed Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Fast animals overnight (approximately 16 hours) with free access to water.[3][11]
-
Baseline Blood Collection: Collect a baseline blood sample (t=0 min) from the tail vein.
-
Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) orally via gavage.[11]
-
Serial Blood Collection: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion over time.
Insulin Tolerance Test (ITT)
-
Animal Preparation: Fast animals for a shorter duration (typically 4-6 hours) with free access to water.[12][13]
-
Baseline Blood Collection: Collect a baseline blood sample (t=0 min) from the tail vein.
-
Insulin Administration: Administer human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.[14]
-
Serial Blood Collection: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Express blood glucose levels as a percentage of the baseline value at each time point.
Pancreatic Histopathology
-
Tissue Collection: At the end of the study, euthanize animals and carefully dissect the pancreas.
-
Fixation: Fix the pancreas in 10% neutral buffered formalin for 24-48 hours.[15]
-
Processing and Embedding: Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Image Analysis: Capture images using a microscope and perform quantitative analysis of islet area, beta-cell area, and alpha-cell area using image analysis software.
Measurement of Plasma Insulin and Glucagon
-
Blood Collection: Collect blood samples in EDTA-coated tubes. For glucagon, it is recommended to add aprotinin (B3435010) (a protease inhibitor) to prevent degradation.[20]
-
Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Assay: Use commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits for the quantitative determination of insulin and glucagon concentrations in plasma, following the manufacturer's instructions.[21][22][23]
Comparison with Alternative Therapies
This compound's efficacy is often compared to other classes of anti-diabetic drugs, such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors.
-
GLP-1 Receptor Agonists: In animal models like the db/db mouse, GLP-1 RAs have shown superior or comparable glycemic control to DPP-4 inhibitors, often with the additional benefit of weight loss.[4][5][12][24][25][26]
-
SGLT2 Inhibitors: In models like the GK rat, SGLT2 inhibitors have demonstrated effective glucose lowering through a mechanism independent of insulin secretion, which can be advantageous in models with significant beta-cell dysfunction.[8][9][10][14]
The choice of comparator agent in preclinical studies should be guided by the specific scientific question and the characteristics of the animal model being used.
This guide provides a foundational framework for researchers investigating the therapeutic effects of this compound in novel animal models of T2D. The presented data and protocols are intended to facilitate the design of robust and comparative preclinical studies.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Metformin Hydrochloride? [synapse.patsnap.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A nonpeptidic agonist of glucagon-like peptide 1 receptors with efficacy in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of metformin and sitagliptin on glycolipid metabolism in type 2 diabetic rats on different diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of SGLT2 inhibitors with DPP-4 inhibitors combined with metformin in patients with acute myocardial infarction and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium Glucose Transporter 2 Inhibitors Versus Metformin on Cardiovascular and Renal Outcomes in Patients With Diabetes With Low Cardiovascular Risk: A Nationwide Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ispor.org [ispor.org]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. (PDF) Effects of Metformin and Sitagliptin on Glycolipid [research.amanote.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin | Semantic Scholar [semanticscholar.org]
- 20. jhwcr.com [jhwcr.com]
- 21. Impairment of insulin-stimulated GLUT4 translocation in skeletal muscle and adipose tissue in the Tsumura Suzuki obese diabetic mouse: a new genetic animal model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anagliptin and sitagliptin as add-ons to metformin for patients with type 2 diabetes: a 24-week, multicentre, randomized, double-blind, active-controlled, phase III clinical trial with a 28-week extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of GLP-1 Analogues versus Sitagliptin in the Management of Type 2 Diabetes: Systematic Review and Meta-Analysis of Head-to-Head Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. The Nile Rat (Arvicanthis niloticus) as a Superior Carbohydrate-Sensitive Model for Type 2 Diabetes Mellitus (T2DM) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Preclinical Showdown: Janumet™ (Sitagliptin/Metformin) vs. Glipizide/Metformin in Diabetes Models
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, combination therapies are a cornerstone of glycemic control. This guide provides a comparative analysis of two common combination regimens: Janumet™, a fixed-dose combination of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin (B1680988) and the biguanide (B1667054) metformin (B114582), versus a combination of the sulfonylurea glipizide (B1671590) and metformin. This comparison is based on available preclinical data and mechanistic understanding to inform researchers, scientists, and drug development professionals.
Mechanistic Synopsis
This compound™ combines two agents with complementary mechanisms of action.[1][2][3] Metformin primarily reduces hepatic glucose production and improves insulin (B600854) sensitivity in peripheral tissues.[1][3] Sitagliptin enhances the action of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by inhibiting the DPP-4 enzyme that degrades them.[1][2] This leads to glucose-dependent insulin secretion and suppression of glucagon (B607659) release.[1][2]
The combination of glipizide and metformin also offers a dual approach. Metformin's action remains the same, while glipizide, a sulfonylurea, stimulates insulin release from pancreatic β-cells by closing ATP-sensitive potassium channels.[3][4][5]
Comparative Efficacy in Preclinical Models
Based on studies of the individual components and related drug classes, a comparison of expected outcomes in preclinical diabetes models can be formulated.
| Parameter | Sitagliptin/Metformin (this compound™) | Glipizide/Metformin | Key Preclinical Findings |
| Glycemic Control | |||
| Fasting Plasma Glucose (FPG) | Significant Reduction | Significant Reduction | Both combinations are expected to effectively lower FPG. |
| Postprandial Glucose (PPG) | Significant Reduction | Significant Reduction | Sitagliptin's mechanism is particularly effective at controlling post-meal glucose excursions. |
| HbA1c Reduction | Significant Reduction | Significant Reduction | Clinical data suggests similar HbA1c-lowering efficacy between sitagliptin and sulfonylureas when added to metformin.[6][7] |
| β-Cell Function and Mass | |||
| Insulin Secretion | Glucose-dependent increase | Glucose-independent increase | Sitagliptin promotes insulin release in response to glucose, while glipizide stimulates release regardless of glucose levels.[1][3][4] |
| β-Cell Preservation | Potential for preservation and improved function | Potential for β-cell exhaustion over time | Preclinical studies suggest DPP-4 inhibitors may have beneficial effects on β-cell mass and function.[6][8] In contrast, the constant stimulation by sulfonylureas may lead to β-cell stress. |
| Body Weight | |||
| Weight neutral or slight decrease | Potential for weight gain | Metformin is associated with weight neutrality or loss. Sitagliptin is also weight-neutral.[6][7] Sulfonylureas like glipizide are often associated with weight gain.[6][7] | |
| Risk of Hypoglycemia | |||
| Low | Higher | The glucose-dependent nature of sitagliptin's action results in a lower risk of hypoglycemia compared to the glucose-independent insulin secretion stimulated by glipizide.[6][7][9] |
Experimental Protocols
While a specific protocol for a direct preclinical comparison is not available, a generalizable experimental design for evaluating and comparing such therapies in a rodent model of T2DM is outlined below.
Animal Model: A common model is the high-fat diet (HFD)-fed streptozotocin (B1681764) (STZ)-induced diabetic rat or mouse. This model mimics the progressive nature of T2DM, characterized by insulin resistance followed by β-cell dysfunction.[10]
Treatment Groups:
-
Vehicle Control (e.g., saline or appropriate solvent)
-
Metformin alone
-
Sitagliptin alone
-
Glipizide alone
-
Sitagliptin + Metformin (representing this compound™)
-
Glipizide + Metformin
Drug Administration: Drugs are typically administered daily via oral gavage for a period of 4-8 weeks. Dosages would be determined based on established literature for the specific animal model.
Key Outcome Measures:
-
Metabolic Parameters: Weekly or bi-weekly monitoring of fasting blood glucose, body weight, and food/water intake. An oral glucose tolerance test (OGTT) would be performed at the beginning and end of the treatment period to assess glucose disposal.
-
Biochemical Analysis: At the end of the study, blood samples would be collected for measurement of HbA1c, plasma insulin, C-peptide, and lipid profiles.
-
Histopathology: Pancreatic tissue would be collected for histological analysis, including immunohistochemical staining for insulin and glucagon to assess β-cell mass and islet architecture.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental flow, the following diagrams are provided.
Conclusion
In preclinical models of type 2 diabetes, both this compound™ (sitagliptin/metformin) and a combination of glipizide/metformin are expected to demonstrate robust glycemic-lowering effects. However, key differences are anticipated. The sitagliptin/metformin combination is likely to offer advantages in terms of a lower risk of hypoglycemia and a more favorable body weight profile. Furthermore, the mechanism of sitagliptin suggests a potential for the preservation of β-cell function, a crucial aspect in the long-term management of T2DM. These factors should be carefully considered when designing and interpreting preclinical studies aimed at evaluating novel anti-diabetic therapies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. dovepress.com [dovepress.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Glucotrol vs. This compound for Diabetes Type 2: Important Differences and Potential Risks. [goodrx.com]
- 6. researchgate.net [researchgate.net]
- 7. Sitagliptin or Glipizide in Patients with Type 2 Diabetes Not Controlled on Metformin [diabetesincontrol.com]
- 8. Effects of Sitagliptin on Pancreatic Beta-Cells in Type 2 Diabetes With Sulfonylurea Treatment: A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. office.sjas-journal.org [office.sjas-journal.org]
A Comparative Analysis of Janumet Immediate-Release and Extended-Release Formulations for Type 2 Diabetes Mellitus
An Examination of Pharmacokinetics, Glycemic Efficacy, and Tolerability for Researchers and Drug Development Professionals
The management of type 2 diabetes mellitus often necessitates combination therapy to achieve optimal glycemic control. Janumet, a fixed-dose combination of sitagliptin (B1680988) and metformin (B114582), is a widely prescribed oral antihyperglycemic agent. It is available in two formulations: immediate-release (IR) and extended-release (XR). While both formulations deliver the same active pharmaceutical ingredients, their distinct release profiles have implications for pharmacokinetic parameters, patient adherence, and tolerability. This guide provides a comprehensive comparison of this compound IR and this compound XR, supported by experimental data, to inform researchers and drug development professionals.
Pharmacokinetic Profiles: A Tale of Two Releases
The fundamental difference between this compound IR and this compound XR lies in the release characteristics of the metformin component. This compound IR provides rapid absorption of both sitagliptin and metformin, while this compound XR is designed for a slower, sustained release of metformin.
Bioequivalence studies have been central to the approval and understanding of the extended-release formulation. The U.S. Food and Drug Administration (FDA) approved this compound XR based on clinical bioequivalence studies demonstrating that its administration was equivalent to the co-administration of corresponding doses of sitagliptin and metformin hydrochloride extended-release.[1]
A study comparing a generic sitagliptin/metformin XR formulation to the branded this compound® XR in healthy volunteers under both fasting and fed conditions provides key pharmacokinetic insights.[2][3][4][5] The results of such studies are crucial for establishing therapeutic equivalence.
| Pharmacokinetic Parameter | Sitagliptin (in XR formulation) | Metformin (in XR formulation) | Key Observation |
| Time to Maximum Concentration (Tmax) | Shorter | Extended | The extended-release mechanism for metformin results in a delayed peak plasma concentration.[2] |
| Maximum Concentration (Cmax) | Slightly higher in some studies | Lower | The slower release of metformin from the XR formulation leads to a lower peak concentration.[2] |
| Area Under the Curve (AUC) | Bioequivalent to IR | Bioequivalent to IR | Despite differences in Cmax and Tmax, the total drug exposure over time is comparable between the IR and XR formulations.[2][3][4][5] |
Table 1: Summary of Pharmacokinetic Parameters from a Bioequivalence Study of an XR Formulation. [2][3][4][5]
Experimental Protocols: Bioequivalence Study Design
The aforementioned pharmacokinetic data was generated from a randomized, two-period crossover bioequivalence study. A typical protocol for such a study is as follows:
-
Study Design: An open-label, randomized, two-period, two-sequence, single-dose crossover study.
-
Participants: Healthy adult volunteers.
-
Treatments:
-
Test Product: Sitagliptin/metformin HCl extended-release tablets.
-
Reference Product: Co-administration of sitagliptin and metformin HCl extended-release tablets.
-
-
Procedure:
-
Following an overnight fast, subjects receive a single oral dose of either the test or reference product.
-
Blood samples are collected at predefined time points over 72 hours post-dose.
-
Plasma concentrations of sitagliptin and metformin are determined using a validated analytical method (e.g., LC-MS/MS).[2]
-
After a washout period, subjects receive the alternate treatment.
-
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, AUC) are calculated from the plasma concentration-time data.
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC are calculated to assess bioequivalence. The acceptance criterion for bioequivalence is typically a 90% CI between 80.00% and 125.00%.[2][3][4]
Clinical Efficacy: Glycemic Control
While direct head-to-head clinical trials comparing this compound IR and this compound XR are limited, the principle of bioequivalence implies that their efficacy in terms of glycemic control should be comparable. Clinical studies have consistently demonstrated that the combination of sitagliptin and metformin leads to significant reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG).[6]
A study comparing immediate-release metformin with extended-release metformin in drug-naïve patients with type 2 diabetes found no statistically significant difference in the reduction of FPG, PPG, and HbA1c between the two formulations over 12 weeks.[7] This suggests that the glucose-lowering effects are maintained with the extended-release formulation.
| Glycemic Parameter | Metformin IR (500 mg twice daily) | Metformin ER (1000 mg once daily) | p-value |
| Mean FPG Reduction (mg/dL) | 45.2 | 43.8 | >0.05 |
| Mean PPG Reduction (mg/dL) | 68.5 | 65.1 | >0.05 |
| Mean HbA1c Reduction (%) | 1.2 | 1.1 | >0.05 |
Table 2: Comparison of Glycemic Control Between Metformin IR and ER Formulations in Drug-Naïve Patients. [7]
Tolerability and Adverse Events
The primary advantage of the extended-release metformin formulation lies in its improved gastrointestinal (GI) tolerability. The slower release of metformin in the GI tract is believed to reduce the incidence of common side effects such as diarrhea, nausea, and abdominal discomfort.
A retrospective cohort study comparing the GI tolerability of metformin XR and metformin IR demonstrated a significant reduction in GI adverse events in patients who were switched from the immediate-release to the extended-release formulation.[8][9]
| Gastrointestinal Adverse Event | Metformin IR | Metformin XR (after switching from IR) | p-value |
| Any GI Adverse Event | 26.34% | 11.71% | 0.0006 |
| Diarrhea | 18.05% | 8.29% | 0.0084 |
Table 3: Frequency of Gastrointestinal Adverse Events with Metformin IR vs. Metformin XR. [8][9]
While these data pertain to metformin monotherapy, it is reasonable to extrapolate that the improved GI tolerability would extend to the this compound XR combination product. The most commonly reported adverse reactions for both this compound and this compound XR (≥5%) in clinical trials include diarrhea, upper respiratory tract infection, and headache.[10][11] Lactic acidosis is a rare but serious potential side effect associated with metformin and carries a boxed warning for both formulations.[10][12][13]
Signaling Pathways of Sitagliptin and Metformin
The therapeutic effects of this compound are a result of the complementary mechanisms of action of its two components: sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin, a biguanide.
Sitagliptin's Mechanism of Action: Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their breakdown, sitagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in lower blood glucose levels.
Metformin's Mechanism of Action: The primary mechanism of metformin involves the activation of AMP-activated protein kinase (AMPK). Metformin is thought to inhibit mitochondrial complex I, leading to an increased AMP:ATP ratio. This activates AMPK, a key cellular energy sensor. Activated AMPK then phosphorylates downstream targets, resulting in decreased hepatic gluconeogenesis, increased glucose uptake in peripheral tissues (muscle and fat), and improved insulin sensitivity.
Conclusion
References
- 1. merck.com [merck.com]
- 2. Pharmacokinetic comparison of sitagliptin and metformin HCl extended-release tablets versus this compound® XR in healthy volunteers under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparison of sitagliptin and metformin HCl extended-release tablets versus this compound® XR in healthy volunteers under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic comparison of sitagliptin and metformin HCl extended-release tablets versus this compound® XR in healthy volunteers under fasting and fed conditions | Semantic Scholar [semanticscholar.org]
- 6. Sitagliptin and Metformin Extended-Release Tablets… | Clinician.com [clinician.com]
- 7. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 8. Gastrointestinal tolerability of extended-release metformin tablets compared to immediate-release metformin tablets: results of a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound and this compound XR: Side effects, dosage, price, and more [medicalnewstoday.com]
- 11. drugs.com [drugs.com]
- 12. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 13. This compound and this compound XR: Side Effects and Their Treatments [healthline.com]
An In Vitro Comparison of Janumet® and Its Generic Equivalents: A Guide for Researchers
This guide provides a comprehensive in vitro comparison of the brand-name drug Janumet® (sitagliptin and metformin (B114582) hydrochloride) and its generic equivalents. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by publicly available data and experimental protocols.
Mechanism of Action: A Dual Approach to Glycemic Control
This compound® combines two antihyperglycemic agents with complementary mechanisms of action to improve glycemic control in patients with type 2 diabetes.[1]
-
Sitagliptin (B1680988): A dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin works by preventing the breakdown of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.
-
Metformin: A member of the biguanide (B1667054) class, metformin's primary mechanism of action is the reduction of hepatic glucose production.[1] It also enhances insulin sensitivity in peripheral tissues, leading to increased glucose uptake and utilization. At the cellular level, metformin activates AMP-activated protein kinase (AMPK), a key regulator of glucose and fat metabolism.
The following diagram illustrates the distinct yet complementary signaling pathways of sitagliptin and metformin.
In Vitro Performance Comparison
The therapeutic equivalence of a generic drug product to its brand-name counterpart is established through a series of in vivo and in vitro tests. While in vivo bioequivalence studies are paramount, in vitro tests provide critical data on product quality and consistency. This section focuses on key in vitro performance parameters.
Dissolution Profile
Dissolution testing is a crucial in vitro method to predict the in vivo performance of a drug product. It measures the rate and extent to which the active pharmaceutical ingredients (APIs) are released from the tablet into a liquid medium under controlled conditions. For a generic product to be considered equivalent to the innovator, their dissolution profiles should be similar.
Experimental Protocol: Comparative Dissolution Testing
A typical dissolution study for sitagliptin/metformin tablets is conducted as follows:
-
Apparatus: USP Apparatus 1 (Baskets) or Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of a specified buffer solution, maintained at 37 ± 0.5°C. Commonly used media include:
-
0.1 N HCl (simulating gastric fluid)
-
pH 4.5 acetate (B1210297) buffer
-
pH 6.8 phosphate (B84403) buffer (simulating intestinal fluid)
-
-
Apparatus Speed: Typically 50 or 100 rpm.
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes).
-
Analysis: The concentration of dissolved sitagliptin and metformin in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Comparison: The dissolution profiles of the generic and brand-name products are compared using the similarity factor (f2). An f2 value between 50 and 100 indicates similarity between the two profiles.
The following diagram outlines a general workflow for comparative dissolution testing.
Data Summary: Dissolution Comparison
While extensive head-to-head comparative dissolution data is not always publicly available, a study conducted in the Iraqi market provides a quantitative comparison of this compound® with two generic equivalents, SITAVIA PLUS® and Sitaglamet®.[2]
| Product | Active Ingredient | Difference Factor (f1) | Similarity Factor (f2) | In Vitro Equivalence to this compound® |
| SITAVIA PLUS® | Metformin | 0.48 | 89.82 | Yes |
| Sitagliptin | 0.89 | 85.01 | Yes | |
| Sitaglamet® | Metformin | 2.79 | 67.75 | Yes |
| Sitagliptin | 1.10 | 70.86 | Yes |
f1 values between 0 and 15 and f2 values between 50 and 100 indicate similarity in dissolution profiles.[2]
Another study developed an in vitro-in vivo correlation for a fixed-dose combination of sitagliptin and metformin and compared its dissolution to Januvia® (sitagliptin) and Glucophage® SR (metformin extended-release).[3] The similarity factor (f2) values for the dissolution profiles were found to be 54 for sitagliptin in both fasted and fed-state media, and 65 and 55 for metformin in fasted and fed-state media, respectively, indicating similarity.[3]
Purity and Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical quality control. It involves the identification and quantification of any impurities present in the drug product. These impurities can originate from the synthesis of the API, degradation of the drug substance, or interaction with excipients. Regulatory authorities set strict limits for various types of impurities to ensure the safety and efficacy of the drug.
Experimental Protocol: Impurity Profiling by HPLC
A common method for impurity profiling of sitagliptin and metformin in a combination product is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Chromatographic System: An HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A C18 or C8 analytical column is typically used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: A suitable wavelength for the simultaneous detection of sitagliptin, metformin, and their potential impurities (e.g., 210 nm or 266 nm).
-
Sample Preparation: Tablets are accurately weighed, crushed, and dissolved in a suitable solvent. The solution is then filtered before injection into the HPLC system.
-
Analysis: The chromatogram of the sample is recorded, and the peaks corresponding to the APIs and any impurities are identified and quantified by comparison with reference standards.
The following diagram illustrates a general workflow for impurity profiling.
Data Summary: Purity and Impurities
Publicly available data directly comparing the impurity profiles of this compound® and its generic equivalents in a tabular format is limited. However, regulatory bodies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) require that generic drug manufacturers demonstrate that their products meet stringent quality standards, including limits on impurities. Public assessment reports for generic sitagliptin/metformin products confirm that the levels of elemental impurities are below 30% of the ICH Q3D limit.[4] These reports also state that the specifications for the finished product include tests for related substances (impurities) and that the limits are justified and considered appropriate for adequate quality control.[5]
Potency and API Content
The potency of a drug product refers to the amount of the active pharmaceutical ingredient (API) present in each dosage form. It is crucial that generic products contain the same amount of API as the brand-name drug to ensure therapeutic equivalence.
Experimental Protocol: Assay for API Content by HPLC
The same HPLC method used for impurity profiling can often be adapted for the assay of sitagliptin and metformin to determine their content in the tablets.
-
Standard Preparation: A standard solution of known concentration is prepared from pure sitagliptin and metformin reference standards.
-
Sample Preparation: A sample solution is prepared from the tablets, as described in the impurity profiling protocol.
-
Chromatographic Analysis: The standard and sample solutions are injected into the HPLC system under the same conditions.
-
Quantification: The peak areas of sitagliptin and metformin in the sample chromatogram are compared to the peak areas in the standard chromatogram to calculate the amount of each API in the tablets. The result is typically expressed as a percentage of the label claim.
Data Summary: API Content
Similar to impurity profiling, direct comparative data for the API content of this compound® versus its generic equivalents is not readily found in published literature. However, regulatory submissions for generic drugs must include data demonstrating that the API content is within the specified limits (typically 90% to 110% of the label claim) and that the content uniformity of the tablets meets pharmacopeial requirements. Public assessment reports for generic versions of this compound® confirm that the finished product specifications include tests for the assay of both active substances and uniformity of dosage units, and that these are adequate to control the quality of the product.[5]
Conclusion
Based on the available in vitro data, generic equivalents of this compound® that have been approved by major regulatory agencies demonstrate comparable quality to the brand-name product in terms of dissolution profiles. While direct comparative data for impurity profiles and API content are not extensively published, the stringent regulatory requirements for the approval of generic drugs ensure that these parameters meet predefined quality standards. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own in vitro comparative studies.
References
Unveiling the Glycemic Efficacy of Janumet: A Cross-Study Validation of HbA1c Reduction
A deep dive into the clinical trial data surrounding Janumet (sitagliptin/metformin) reveals a consistent and significant impact on glycemic control, as measured by reductions in hemoglobin A1c (HbA1c) levels. This guide provides a comprehensive comparison of this compound's performance against other key oral antihyperglycemic agents, supported by detailed experimental data and methodologies from pivotal clinical trials. The following analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's role in the type 2 diabetes treatment landscape.
Mechanism of Action: A Dual Approach to Glycemic Control
This compound's efficacy stems from the complementary mechanisms of its two active components: sitagliptin (B1680988) and metformin (B114582).
Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor, works by enhancing the body's natural incretin (B1656795) system. It prevents the breakdown of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release from the pancreas in a glucose-dependent manner, ultimately lowering blood glucose levels.
Metformin , a biguanide, primarily acts by reducing hepatic glucose production. It activates AMP-activated protein kinase (AMPK), a key cellular energy sensor, which in turn inhibits gluconeogenesis in the liver. Metformin also improves insulin sensitivity in peripheral tissues, enhancing glucose uptake and utilization.
The following diagram illustrates the distinct yet complementary signaling pathways of sitagliptin and metformin.
Comparative Efficacy: this compound vs. SGLT2 Inhibitors
A critical aspect of evaluating this compound's clinical utility is its performance relative to other major classes of oral antihyperglycemic agents, particularly the Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. The following tables summarize data from head-to-head clinical trials comparing the sitagliptin/metformin combination with various SGLT2 inhibitors in patients with type 2 diabetes.
This compound (Sitagliptin/Metformin) vs. Canagliflozin/Metformin
| Study Identifier | Treatment Arms | N | Baseline HbA1c (%) | Study Duration (Weeks) | Mean Change in HbA1c (%) |
| NCT01106677 | Canagliflozin 100 mg + Metformin | 368 | 7.9 | 52 | -0.73 |
| Canagliflozin 300 mg + Metformin | 367 | 7.9 | 52 | -0.88 | |
| Sitagliptin 100 mg + Metformin | 366 | 7.9 | 52 | -0.73 | |
| NCT01137812 | Canagliflozin 300 mg + Metformin + Sulfonylurea | 377 | 8.1 | 52 | -1.03[1][2] |
| Sitagliptin 100 mg + Metformin + Sulfonylurea | 378 | 8.1 | 52 | -0.66[1][2] |
This compound (Sitagliptin/Metformin) vs. Dapagliflozin/Metformin
| Study Identifier | Treatment Arms | N | Baseline HbA1c (%) | Study Duration (Weeks) | Mean Change in HbA1c (%) |
| NCT00984867 | Dapagliflozin 10 mg + Sitagliptin ± Metformin | 216 | 7.9 | 24 | -0.5 |
| Placebo + Sitagliptin ± Metformin | 216 | 8.0 | 24 | 0.0 | |
| Retrospective Study | Dapagliflozin + Metformin | 103 | 7.8 | 12 (months) | -0.53 (at 9 months)[3] |
| Sitagliptin + Metformin | 103 | 7.7 | 12 (months) | +0.08 (at 9 months)[3] | |
| Randomized Clinical Trial | Dapagliflozin 10 mg + Metformin 850 mg BID | 30 | >7.5 | 12 | -1.40[4] |
| Sitagliptin 100 mg + Metformin 850 mg BID | 30 | >7.5 | 12 | -0.91[4] |
This compound (Sitagliptin/Metformin) vs. Empagliflozin/Metformin
| Study Identifier | Treatment Arms | N | Baseline HbA1c (%) | Study Duration (Weeks) | Mean Change in HbA1c (%) |
| Randomized Clinical Trial | Empagliflozin 10 mg + Metformin | 63 | 8.6-8.9 | 12 | -1.13[5] |
| Sitagliptin 100 mg + Metformin | 63 | 8.6-8.9 | 12 | -0.81[5] | |
| Open-label Trial | Add-on Empagliflozin to Sitagliptin + Metformin | 40 | 7.5-10.0 | 12 | Significant reduction |
| Add-on Sitagliptin to Empagliflozin + Metformin | 28 | 7.5-10.0 | 12 | Non-significant reduction |
Experimental Protocols
The following section outlines the general methodologies employed in the key clinical trials cited in this guide. For detailed protocols, including full inclusion and exclusion criteria, please refer to the specific study identifiers on clinical trial registries.
General Inclusion and Exclusion Criteria
Inclusion Criteria typically included:
-
Adults (≥18 years) with a diagnosis of type 2 diabetes.
-
Inadequate glycemic control, defined by a specific HbA1c range (e.g., 7.0% to 10.5%).
-
Stable dose of background therapy (e.g., metformin monotherapy) for a specified period prior to screening.
Exclusion Criteria often included:
-
Type 1 diabetes.
-
History of diabetic ketoacidosis.
-
Significant renal or hepatic impairment.
-
Recent cardiovascular events.
-
Use of other antihyperglycemic agents not permitted by the protocol.
Dosing and Titration
-
Sitagliptin: Typically administered at a fixed dose of 100 mg once daily.
-
Metformin: Background therapy doses were generally stable and often at a minimum of 1500 mg per day. In initial therapy trials, metformin was often titrated up to a target dose.
-
SGLT2 Inhibitors: Dosing varied by agent and study, with common daily doses being 100 mg or 300 mg for canagliflozin, 10 mg for dapagliflozin, and 10 mg or 25 mg for empagliflozin.
HbA1c Measurement
Across the cited clinical trials, HbA1c levels were measured at baseline and at specified intervals throughout the study period. The standard and most widely accepted method for HbA1c measurement in these large-scale trials is High-Performance Liquid Chromatography (HPLC).[6] This method separates glycated hemoglobin from non-glycated hemoglobin, providing a precise and reliable measure of long-term glycemic control.
The following diagram illustrates a typical workflow for a clinical trial assessing HbA1c levels.
Conclusion
The collective evidence from numerous clinical trials demonstrates that this compound provides substantial and consistent reductions in HbA1c levels in patients with type 2 diabetes. Head-to-head comparisons with SGLT2 inhibitors indicate that while both classes are effective in improving glycemic control, the magnitude of HbA1c reduction can vary depending on the specific agent, patient population, and background therapies. This guide provides a foundational dataset for researchers and clinicians to make informed decisions regarding the optimal therapeutic strategies for managing type 2 diabetes. Further research, including real-world evidence studies, will continue to refine our understanding of the comparative effectiveness of these important treatment options.
References
- 1. Canagliflozin Compared With Sitagliptin for Patients With Type 2 Diabetes Who Do Not Have Adequate Glycemic Control With Metformin Plus Sulfonylurea: A 52-week randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canagliflozin compared with sitagliptin for patients with type 2 diabetes who do not have adequate glycemic control with metformin plus sulfonylurea: a 52-week randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparisons of Efficacy between Dapagliflozin and Sitagliptin in Combination with Metformin in Type 2 Diabetes Mellitus Patients [ekjcp.org]
- 4. jhwcr.com [jhwcr.com]
- 5. Randomized Clinical Trial on Efficacy of Empagliflozin Versus Sitagliptin, In Addition to Metformin in Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC: The Gold Standard in HbA1c Testing - Why This Technology Powers Global Diabetes Management - Mindray [mindray.com]
Janumet's Impact on Body Weight in Preclinical Models: A Comparative Analysis
For researchers and professionals in drug development, understanding the metabolic effects of antihyperglycemic agents beyond glycemic control is paramount. This guide provides a comparative analysis of Janumet's (a combination of sitagliptin (B1680988) and metformin) impact on body weight, drawing exclusively from animal studies. We compare its performance with its individual components and other classes of diabetes medications, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the effects of this compound, its components, and alternative diabetes treatments on body weight in various animal models.
| Drug/Combination | Animal Model | Diet | Duration | Dosage | Key Body Weight Outcomes |
| Sitagliptin/Metformin (B114582) (this compound) | Zucker Diabetic Fatty (ZDF) Rats | Standard Chow | 5 weeks | Sitagliptin: Not specified, Metformin: Not specified | Preserved β-cell function and integrity, suggesting a positive metabolic effect.[1] |
| High-Fat Diet/Streptozotocin-Induced Diabetic Rats | High-Fat | 4 weeks | Sitagliptin: 10 mg/kg/day, Metformin: 200 mg/kg/day | Synergistic effect in restraining body weight gain compared to monotherapy.[2] | |
| Sitagliptin | ob/ob Mice | Standard Chow | 4 weeks | Not specified | Protected against body weight gain. |
| High-Fat Diet-Fed Mice | High-Fat (60% kcal) | 12 weeks | 4 g/kg food admix | Significantly reduced body weight compared to untreated high-fat fed mice.[3] | |
| db/db Mice | Standard Chow followed by experimental diets | 8 weeks | 0.4% des-fluoro-sitagliptin in diet | No significant effect on body weight.[4] | |
| Metformin | High-Fat Diet-Fed C57BL/6J Mice | High-Fat (45% kcal) | 9 weeks | 0.25% and 0.5% in diet | Reduced body weight gain and high-fat diet intake.[5][[“]] |
| High-Fat Diet-Fed CD1 Mice | High-Carbohydrate/High-Fat | 12 weeks | 250 mg/kg | Caused a significant reduction in body weight gain.[7] | |
| High-Fat Diet-Fed C57BL/6J Mice | High-Fat (60% kcal) | 2 months (treatment) | 150 mg/kg/day | Significantly reduced body weights.[8] | |
| Liraglutide (GLP-1 Agonist) | Diet-Induced Obese Mice | High-Fat (45%) | 14 days | 400 µg/kg/day | Decreased food intake and body weight.[9] |
| Diet-Induced Obese C57BL/6 Mice | High-Fat | 2 weeks | 0.2 mg/kg twice daily | Significantly decreased body weight.[10][11] | |
| Pioglitazone (Thiazolidinedione) | High-Fat Diet-Fed Rats | High-Fat | 5 weeks | 3 mg/kg/day | Did not prevent high-fat diet-induced gains in body weight and body fat.[12] |
| db/db Mice | Standard Chow | 4 weeks | 105 mg/kg in diet | Increased fat and fluid mass.[13] | |
| High Cholesterol and Fructose-Fed Rats | High Cholesterol/Fructose (B13574) | 4 weeks | 3 mg/kg/day | No significant changes in body weight compared to the control high-fat fed group.[14] | |
| Glimepiride (Sulfonylurea) | Wild-type C57Bl/6J Mice | Standard Chow | 2 weeks | 8 mg/kg/day | No significant change in body weight, but impaired glucose tolerance.[15][16] |
| Alloxan-Induced Diabetic Mice | Standard Chow | 15 days | 1, 2, and 4 mg/kg | No data on body weight, focused on blood glucose reduction.[17] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a framework for understanding the presented data.
Sitagliptin and Metformin Combination Study in High-Fat Diet/Streptozotocin-Induced Diabetic Rats[2]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Diabetes: Rats were fed a high-fat diet (63% of calories from fat) for 8 weeks, followed by a single intraperitoneal injection of a low dose of streptozotocin (B1681764) (30 mg/kg) to induce a type 2 diabetes model.
-
Treatment Groups:
-
Control (non-diabetic)
-
Diabetic control (untreated)
-
Sitagliptin-treated diabetic rats (10 mg/kg/day via oral gavage)
-
Metformin-treated diabetic rats (200 mg/kg/day via oral gavage)
-
Combination-treated diabetic rats (Sitagliptin 10 mg/kg/day and Metformin 200 mg/kg/day via oral gavage)
-
-
Duration: 4 weeks.
-
Body Weight Measurement: Body weight was measured at the beginning and end of the treatment period.
Metformin Study in High-Fat Diet-Fed Mice[5][6]
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-fat diet (45 kcal% fat).
-
Treatment Groups:
-
Control (standard diet)
-
High-fat diet control
-
Metformin-treated high-fat diet (0.25% or 0.5% metformin in the high-fat diet)
-
-
Duration: 9 weeks.
-
Body Weight and Food Intake Measurement: Body weight and food consumption were monitored regularly throughout the study. At the end of the study, various fat pads were dissected and weighed.
Liraglutide Study in Diet-Induced Obese Mice[9]
-
Animal Model: Male mice with diet-induced obesity.
-
Diet: 45% high-fat diet for 6 weeks prior to and during the study.
-
Treatment Groups:
-
Saline control (subcutaneous injection)
-
Liraglutide (400 µg/kg, subcutaneous injection)
-
-
Duration: 14 days of daily injections.
-
Body Weight and Food Intake Measurement: Body weight and daily food intake were measured throughout the 14-day treatment period.
Pioglitazone Study in db/db Mice[13]
-
Animal Model: Male db/db mice.
-
Diet: Standard rodent diet supplemented with pioglitazone.
-
Treatment Groups:
-
Control (standard diet)
-
Pioglitazone-supplemented diet (105 mg/kg of diet)
-
-
Duration: 28 days.
-
Body Composition Analysis: Body composition (fat mass, lean mass, and fluid mass) was assessed at baseline and after one and four weeks of treatment.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow and the signaling pathways through which this compound's components are understood to influence body weight.
References
- 1. Effect of sitagliptin plus metformin on β-cell function, islet integrity and islet gene expression in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase IV inhibitor sitagliptin reduces local inflammation in adipose tissue and in pancreatic islets of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. mcgill.ca [mcgill.ca]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Liraglutide Modulates Appetite and Body Weight Through Glucagon-Like Peptide 1 Receptor–Expressing Glutamatergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. researchgate.net [researchgate.net]
- 12. Pioglitazone prevents obesity-related airway hyperreactivity and neuronal M2 receptor dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pioglitazone improves lipid and insulin levels in overweight rats on a high cholesterol and fructose diet by decreasing hepatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glimepiride Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Enduring Efficacy of Janumet: A Comparative Analysis of Long-Term Glycemic Control
A deep dive into the long-term durability of Janumet (sitagliptin/metformin) for glycemic control reveals a persistent effect for up to four years, though head-to-head trials with newer classes of antidiabetic agents, such as SGLT2 inhibitors and GLP-1 receptor agonists, suggest superiority of the latter in sustaining HbA1c reduction and promoting weight loss over extended periods.
This compound, a fixed-dose combination of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin (B1680988) and the biguanide (B1667054) metformin (B114582), has been a cornerstone in the management of type 2 diabetes. While its initial efficacy is well-established, the long-term durability of its glycemic control is a critical factor for clinicians and researchers in an ever-evolving therapeutic landscape. This guide provides a comprehensive comparison of this compound's long-term performance against other key oral and injectable antihyperglycemic agents, supported by data from pivotal clinical trials.
Sustained Glycemic Control with this compound: The COSMIC Study
A key investigation into the long-term efficacy of initial combination therapy with sitagliptin and metformin is the 4-year, real-world, follow-up COSMIC (Combination of Sitagliptin and Metformin as Initial Combination) study.[1][2][3][4] This retrospective cohort study demonstrated a persistent glucose-lowering effect in patients with type 2 diabetes.[1][2][3][4]
The study followed 890 drug-naïve patients with type 2 diabetes who were initiated on a combination of sitagliptin and metformin.[1][2][3] A significant reduction in HbA1c was observed in the first year and this was maintained over the four-year period in a substantial portion of the cohort.[1][2][3] Specifically, the mean HbA1c reduction was 1.5% in the first year and 1.6% at the end of the fourth year.[2][3]
Head-to-Head Comparisons: this compound vs. SGLT2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT2) inhibitors have emerged as a prominent class of antidiabetic drugs with demonstrated cardiovascular and renal benefits. Long-term comparative trials provide valuable insights into their durability versus DPP-4 inhibitors like sitagliptin when added to metformin.
A 90-week, open-label extension study compared the long-term safety and efficacy of empagliflozin (B1684318) to sitagliptin in patients on a metformin background.[5][6][7] At the end of the study, the adjusted mean change from baseline in HbA1c was -0.40% for the sitagliptin group, while the empagliflozin groups showed reductions of -0.34% to -0.63%.[5][7] Notably, the empagliflozin groups demonstrated a more significant and sustained reduction in body weight compared to the sitagliptin group.[5][7]
Similarly, a 52-week, randomized, double-blind, active-controlled trial compared canagliflozin (B192856) 300 mg with sitagliptin 100 mg in patients inadequately controlled on metformin and a sulfonylurea.[8][9] Canagliflozin demonstrated superiority in reducing HbA1c at 52 weeks, with a mean reduction of -1.03% compared to -0.66% for sitagliptin.[8][9] Canagliflozin also led to greater reductions in body weight and systolic blood pressure.[8][9]
This compound vs. GLP-1 Receptor Agonists: A Shift in Efficacy
Glucagon-like peptide-1 (GLP-1) receptor agonists represent another major class of injectable antidiabetic medications known for their robust glucose-lowering effects and weight loss benefits.
A 52-week, open-label trial directly compared liraglutide (B1674861) to sitagliptin, both in combination with metformin.[10] Liraglutide (1.2 mg and 1.8 mg) was superior to sitagliptin in reducing HbA1c from baseline at 52 weeks, with reductions of -1.29% and -1.51% for the two liraglutide doses, respectively, compared to -0.88% for sitagliptin.[10] The weight loss was also significantly greater with liraglutide.[10]
More recently, the PIONEER 3 trial, a 78-week, randomized, double-blind, double-dummy, phase 3a trial, compared oral semaglutide (B3030467) with sitagliptin in patients uncontrolled on metformin with or without a sulfonylurea.[11][12][13][14] At 26 weeks, oral semaglutide at 7 mg and 14 mg daily doses resulted in significantly greater reductions in HbA1c compared to sitagliptin.[11][13][14] These effects were sustained at 78 weeks.[13]
This compound vs. Thiazolidinediones (TZDs)
Pioglitazone (B448), a thiazolidinedione, is another oral antidiabetic agent often used in combination therapy. Several shorter-term studies have compared the efficacy of adding sitagliptin versus pioglitazone to metformin therapy.
A 16-week, randomized, controlled trial found that both sitagliptin 100 mg and pioglitazone 30 mg, when added to metformin, resulted in a significant decrease in HbA1c, with no significant difference in the mean reduction between the two groups.[15] However, the sitagliptin group experienced a significant decrease in body weight, while the pioglitazone group showed a significant increase.[15] Another 12-week study yielded similar results, showing comparable glycemic control but with sitagliptin leading to weight loss and pioglitazone to weight gain.[16][17][18]
Data Summary
| Trial | Comparison | Duration | Baseline HbA1c | Change in HbA1c (Sitagliptin/Metformin Arm) | Change in HbA1c (Comparator Arm) | Key Findings |
| COSMIC Study [1][2][3] | Sitagliptin + Metformin | 4 Years | 8.6% | -1.6% at 4 years | N/A | Sustained glycemic control over 4 years in a real-world setting. |
| Empagliflozin Extension Study [5][6][7] | Sitagliptin + Metformin vs. Empagliflozin + Metformin | 90 Weeks | ~8.0% | -0.40% | -0.34% to -0.63% | Empagliflozin showed comparable to slightly better HbA1c reduction and superior weight loss. |
| Canagliflozin vs. Sitagliptin Study [9] | Sitagliptin + Metformin + SU vs. Canagliflozin + Metformin + SU | 52 Weeks | ~8.1% | -0.66% | -1.03% | Canagliflozin was superior in lowering HbA1c, body weight, and blood pressure. |
| Liraglutide vs. Sitagliptin Study [10] | Sitagliptin + Metformin vs. Liraglutide + Metformin | 52 Weeks | ~8.4% | -0.88% | -1.29% to -1.51% | Liraglutide was superior in reducing HbA1c and body weight. |
| PIONEER 3 Trial (Oral Semaglutide) [11][13][14] | Sitagliptin + Metformin ± SU vs. Oral Semaglutide + Metformin ± SU | 78 Weeks | ~8.3% | -0.8% at 26 weeks | -1.0% to -1.3% at 26 weeks | Oral semaglutide was superior in reducing HbA1c and body weight. |
| Pioglitazone vs. Sitagliptin Study | Sitagliptin + Metformin vs. Pioglitazone + Metformin | 16 Weeks | ~8.5% | Significant reduction | Significant reduction | Comparable glycemic control; sitagliptin led to weight loss, while pioglitazone led to weight gain. |
Experimental Protocols
COSMIC Study: A Retrospective Cohort Study
-
Objective: To evaluate the 4-year durability of initial combination therapy with sitagliptin and metformin in a real-world clinical setting.[1]
-
Study Design: A retrospective review of electronic medical records.[1]
-
Patient Population: 1,178 drug-naïve patients with type 2 diabetes and an HbA1c ≥7.5% who were prescribed initial combination therapy with sitagliptin and metformin between 2009 and 2010.[1] After exclusions, 890 patients were included in the final analysis.[1]
-
Treatment: Initial combination therapy with sitagliptin and metformin. Dosages were as per routine clinical practice.
-
Primary Endpoint: The proportion of patients maintaining a glycemic response, defined as a reduction in HbA1c of ≥0.8% from baseline or achieving an HbA1c of ≤7.0%, at each year for 4 years.[1]
Empagliflozin 90-Week Extension Study
-
Objective: To investigate the long-term safety and efficacy of empagliflozin compared with sitagliptin and metformin.[5][6]
-
Study Design: A 78-week, open-label extension of two 12-week, randomized, double-blind, placebo-controlled trials.[5][6]
-
Patient Population: Patients with type 2 diabetes who completed the initial 12-week trials and had inadequate glycemic control (HbA1c ≥7.0% and <10.0%).[6]
-
Treatment Arms:
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at week 90.[7]
Liraglutide vs. Sitagliptin 52-Week Study
-
Objective: To compare the efficacy and safety of liraglutide versus sitagliptin, both as add-on therapy to metformin, over 52 weeks.[10]
-
Study Design: A 52-week, randomized, parallel-group, open-label trial.[10]
-
Patient Population: Patients with type 2 diabetes inadequately controlled on metformin monotherapy.[10]
-
Treatment Arms:
-
Liraglutide 1.2 mg once daily + metformin
-
Liraglutide 1.8 mg once daily + metformin
-
Sitagliptin 100 mg once daily + metformin[10]
-
-
Primary Efficacy Endpoint: Change in HbA1c from baseline to week 52.[10]
Visualizing the Mechanisms and Workflows
Caption: Mechanism of action for this compound (Sitagliptin and Metformin).
Caption: Generalized experimental workflow for comparative clinical trials.
References
- 1. Four-Year Durability of Initial Combination Therapy with Sitagliptin and Metformin in Patients with Type 2 Diabetes in Clinical Practice; COSMIC Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four-Year Durability of Initial Combination Therapy with Sitagliptin and Metformin in Patients with Type 2 Diabetes in Clinical Practice; COSMIC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four-Year Durability of Initial Combination Therapy with Sitagliptin and Metformin in Patients with Type 2 Diabetes in Clinical Practice; COSMIC Study | PLOS One [journals.plos.org]
- 4. [PDF] Four-Year Durability of Initial Combination Therapy with Sitagliptin and Metformin in Patients with Type 2 Diabetes in Clinical Practice; COSMIC Study | Semantic Scholar [semanticscholar.org]
- 5. Long-Term Safety and Efficacy of Empagliflozin, Sitagliptin, and Metformin: An active-controlled, parallel-group, randomized, 78-week open-label extension study in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Canagliflozin Compared With Sitagliptin for Patients With Type 2 Diabetes Who Do Not Have Adequate Glycemic Control With Metformin Plus Sulfonylurea: A 52-week randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Canagliflozin compared with sitagliptin for patients with type 2 diabetes who do not have adequate glycemic control with metformin plus sulfonylurea: a 52-week randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One year of liraglutide treatment offers sustained and more effective glycaemic control and weight reduction compared with sitagliptin, both in combination with metformin, in patients with type 2 diabetes: a randomised, parallel-group, open-label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Effect of Additional Oral Semaglutide vs Sitagliptin on Glycated Hemoglobin in Adults With Type 2 Diabetes Uncontrolled With Metformin Alone or With Sulfonylurea: The PIONEER 3 Randomized Clinical Trial | Semantic Scholar [semanticscholar.org]
- 12. Efficacy and safety of once‐weekly semaglutide versus once‐daily sitagliptin as add‐on to metformin in patients with type 2 diabetes in SUSTAIN China: A 30‐week, double‐blind, phase 3a, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Original Article [sciencehub.novonordisk.com]
- 14. novofrontier.ai [novofrontier.ai]
- 15. Effect of addition of either sitagliptin or pioglitazone in patients with uncontrolled type 2 diabetes mellitus on metformin: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Study on Adding Pioglitazone or Sitagliptin to Patients with Type 2 Diabetes Mellitus Insufficiently Controlled With Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. oamjms.eu [oamjms.eu]
Benchmarking Janumet's performance against metformin monotherapy in preclinical studies
In the landscape of type 2 diabetes therapeutics, the combination of sitagliptin (B1680988) and metformin (B114582), marketed as Janumet, has demonstrated robust clinical efficacy. This guide provides a comparative analysis of this compound's performance against metformin monotherapy in preclinical settings, offering insights for researchers, scientists, and drug development professionals. The following sections detail the experimental protocols and quantitative data from key preclinical studies, elucidating the synergistic effects of this combination therapy on glycemic control and pancreatic beta-cell health.
Efficacy in Glycemic Control and Beta-Cell Function
Preclinical evidence strongly suggests that the combination of sitagliptin and metformin offers superior glycemic control and beta-cell protection compared to metformin alone. A pivotal study in Zucker diabetic fatty (ZDF) rats, a well-established model of type 2 diabetes, demonstrated that the combination therapy significantly reduced both fasting and postprandial plasma glucose levels to a greater extent than metformin monotherapy.[1] Furthermore, the combination treatment led to a notable increase in active glucagon-like peptide-1 (GLP-1) levels, a key incretin (B1656795) hormone that promotes insulin (B600854) secretion.[1]
Another study utilizing a high-fat diet (HFD) and low-dose streptozotocin (B1681764) (STZ)-induced diabetic rat model also showed a more pronounced reduction in fasting blood glucose with the sitagliptin/metformin combination compared to metformin alone. This enhanced glycemic control was accompanied by a significant improvement in serum insulin levels, suggesting a beneficial effect on beta-cell function.
Quantitative Comparison of Key Parameters
The following tables summarize the key quantitative findings from two representative preclinical studies, providing a direct comparison between the sitagliptin/metformin combination and metformin monotherapy.
Table 1: Glycemic Control and Beta-Cell Function in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Metformin Monotherapy | Sitagliptin/Metformin Combination |
| Fasting Plasma Glucose | Reduced | More significantly reduced[1] |
| Postprandial Plasma Glucose | Reduced | More significantly reduced[1] |
| Active GLP-1 Levels | Increased | More significantly increased[1] |
| Insulin Secretion | Increased | More significantly increased[1] |
| Proportion of Small Islets | Increased | More significantly increased[1] |
| Insulin Staining Intensity | Increased | More significantly increased[1] |
Table 2: Glycemic Control and Pancreatic Islet Morphology in High-Fat Diet/Streptozotocin (HFD/STZ) Rats
| Parameter | Metformin Monotherapy | Sitagliptin/Metformin Combination |
| Fasting Blood Glucose | Significant reduction | Greater and more significant reduction |
| Serum Insulin Levels | Moderate improvement | Significant improvement |
| Pancreatic Islet Size | Partial preservation | Significant preservation |
| Number of Pancreatic Islets | Partial preservation | Significant preservation |
Underlying Mechanisms: Gene Expression and Signaling Pathways
The superior efficacy of the combination therapy is rooted in its synergistic mechanism of action, which impacts gene expression related to beta-cell survival and apoptosis. In the ZDF rat study, the sitagliptin/metformin combination led to the upregulation of genes involved in cell survival and growth, while simultaneously downregulating apoptosis-associated genes.[1] This favorable genetic reprogramming contributes to the preservation of beta-cell mass and function observed with the combination treatment.
The complementary actions of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin, a biguanide, are central to their synergistic effect. Sitagliptin increases the levels of active GLP-1, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon (B607659) release. Metformin primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues. Together, they address multiple pathophysiological defects of type 2 diabetes.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings, detailed experimental methodologies are provided below.
Study in Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: Nine-week-old male Zucker diabetic fatty (ZDF) rats were used.[1]
-
Treatment Groups: The rats were randomly assigned to one of four groups: (1) no treatment (control), (2) sitagliptin monotherapy, (3) metformin monotherapy, and (4) sitagliptin plus metformin combination therapy.
-
Drug Administration: Treatments were administered for a duration of 5 weeks.[1]
-
Key Assessments:
-
Oral Glucose Tolerance Test (OGTT): Performed after the 5-week treatment period to assess glucose tolerance.
-
Plasma GLP-1 Measurement: Active GLP-1 levels were assessed to determine the effect on incretin hormones.[1]
-
Islet Morphology: Pancreatic tissue was analyzed to evaluate changes in islet integrity and insulin staining.[1]
-
Gene Expression Analysis: cDNA microarrays were used to investigate the expression of genes related to cell survival and apoptosis in the islets.[1]
-
Study in High-Fat Diet/Streptozotocin (HFD/STZ) Rats
-
Animal Model: Male rats were fed a high-fat diet to induce insulin resistance, followed by a low dose of streptozotocin (STZ) to induce partial beta-cell damage, thereby modeling type 2 diabetes.
-
Treatment Groups: The diabetic rats were divided into a metformin monotherapy group and a sitagliptin/metformin combination therapy group.
-
Drug Administration: Specific dosages and duration of treatment were administered to each group.
-
Key Assessments:
-
Fasting Blood Glucose: Measured regularly to monitor glycemic control.
-
Serum Insulin Levels: Assessed at the end of the study to evaluate beta-cell function.
-
Pancreatic Histology: Pancreatic tissue was collected for histological examination to assess islet size and number.
-
Conclusion
The preclinical data presented in this guide strongly support the superior efficacy of this compound (sitagliptin/metformin combination) over metformin monotherapy. The combination therapy not only provides enhanced glycemic control but also demonstrates a protective effect on pancreatic beta-cells, preserving their function and integrity. These findings are attributed to the complementary and synergistic mechanisms of action of sitagliptin and metformin, which target multiple pathological aspects of type 2 diabetes. For researchers and professionals in drug development, these preclinical insights underscore the value of combination therapies in achieving comprehensive disease management.
References
Safety Operating Guide
Proper Disposal of Janumet (Sitagliptin/Metformin) in a Professional Setting
Essential guidelines for the safe and compliant disposal of Janumet and its components in research, development, and clinical laboratories.
The proper disposal of unused, expired, or contaminated this compound (sitagliptin/metformin) is a critical component of laboratory safety and environmental responsibility. As professionals in scientific fields, adherence to established protocols ensures the safety of personnel and prevents the release of active pharmaceutical ingredients into the environment. This guide provides detailed, step-by-step procedures for the disposal of this compound in a laboratory setting, in alignment with regulatory standards.
Regulatory Framework
The disposal of pharmaceutical waste in a professional setting is governed by multiple agencies, primarily the Environmental Protection Agency (EPA) and its regulations under the Resource Conservation and Recovery Act (RCRA).[1][2][3] In 2019, the EPA enacted specific rules, often referred to as Subpart P, which provide healthcare-specific requirements for managing hazardous waste pharmaceuticals.[3][4] A key mandate of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down drains.[3]
While this compound (sitagliptin/metformin) is not typically classified as a "P-listed" or "U-listed" acutely hazardous waste under RCRA, its active pharmaceutical ingredients (APIs) necessitate that it be managed as a non-hazardous or hazardous chemical waste, depending on state and local regulations.[5][6] The Safety Data Sheet (SDS) for sitagliptin/metformin formulations advises to "Dispose of contents and container to an approved waste disposal plant" and to "Avoid release to the environment."[7]
Disposal Procedures for Laboratory Settings
Unlike household disposal recommendations, which may include take-back programs or specific trash disposal methods, disposal from a laboratory or research facility requires a more stringent approach.[8][9][10]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is essential to wear appropriate PPE, including protective gloves, eye protection (safety glasses or goggles), and a lab coat.[1]
-
Waste Segregation: Unused or expired this compound tablets, as well as any materials significantly contaminated with this compound (e.g., weighing papers, contaminated gloves), should be segregated from other laboratory waste streams.[1]
-
Container Labeling: The waste container must be labeled as "Pharmaceutical Waste" and may require additional hazard communication depending on institutional protocols and local regulations.
-
Waste Collection and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Do not accumulate excessive amounts of pharmaceutical waste. Adhere to the accumulation time limits for your facility's hazardous waste generator status.
-
-
Arranging for Disposal:
-
Documentation: Maintain accurate records of the disposed pharmaceutical waste, including the name of the drug, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
Crucially, do not dispose of this compound by flushing it down the toilet or drain, as this can introduce the active pharmaceutical ingredients into waterways.[3][5] Also, do not dispose of it in the regular trash or biohazardous waste containers within a laboratory setting. [11]
Summary of Disposal Methods
| Disposal Method | Applicability in a Professional Setting | Regulatory Body/Guideline |
| Licensed Waste Contractor | Recommended and Compliant Method | EPA (RCRA), State & Local Regulations |
| Drug Take-Back Program | Generally for household disposal, not for laboratory-generated waste.[8][12] | DEA, FDA |
| Household Trash | Not appropriate for laboratory settings.[8][10] | FDA |
| Flushing/Sewer Disposal | Prohibited for hazardous waste pharmaceuticals in healthcare settings.[3][5] | EPA (Subpart P) |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory or professional research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. merck.com [merck.com]
- 3. msd.com [msd.com]
- 4. merck.com [merck.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. dep.wv.gov [dep.wv.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bitesizebio.com [bitesizebio.com]
Essential Safety and Handling Guide for Janumet in a Laboratory Setting
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Janumet, a combination product of sitagliptin (B1680988) and metformin. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this pharmaceutical compound in a laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound or its active pharmaceutical ingredients (APIs), sitagliptin and metformin, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is based on the known hazards of the individual components, which include potential for skin and eye irritation, allergic skin reactions, and respiratory irritation from dust.[1][2][3][4][5]
Summary of Recommended Personal Protective Equipment:
| PPE Type | Specification | Rationale |
| Hand Protection | Powder-free nitrile or neoprene gloves.[6][7] Double gloving is recommended when handling the pure APIs or during compounding procedures.[7] | To prevent skin contact, which can cause irritation or allergic reactions.[1][2][3] |
| Eye and Face Protection | Safety glasses with side shields, goggles, or a face shield.[1][5][8] | To protect against splashes and airborne dust particles that can cause serious eye irritation.[1][2][3][4][5] |
| Respiratory Protection | For activities that may generate dust, an N95 or P1 dust mask is recommended.[6][7] In case of a large spill, a chemical cartridge-type respirator may be necessary.[7] | To prevent inhalation of dust, which may cause respiratory tract irritation.[2][5][6] Surgical masks offer little to no protection from drug exposure.[7] |
| Body Protection | A disposable gown or a clean lab coat should be worn.[6][9] Polyethylene-coated polypropylene (B1209903) or other laminate materials are preferred for gowns.[9] | To protect the skin and clothing from contamination.[6][10] |
Hazard and Safety Data
The following table summarizes the key hazard information for the active ingredients of this compound.
| Active Ingredient | Key Hazards | First Aid Measures |
| Sitagliptin | Causes serious eye irritation.[1][3] May cause an allergic skin reaction.[1] May form combustible dust concentrations in air.[1][11] | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical attention.[1] Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[1] |
| Metformin Hydrochloride | Harmful if swallowed.[2][4] Causes skin irritation.[2][4] Causes serious eye irritation.[2][4] May cause respiratory irritation.[2] | Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[10][12] Skin: Immediately wash skin with soap and plenty of water for at least 15 minutes.[10] Ingestion: Do NOT induce vomiting. Rinse mouth. Get medical attention if you feel unwell.[4][6][10] |
Experimental Protocols: Handling and Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][13]
Handling and Preparation:
-
Preparation Area: Conduct all handling and preparation activities that may generate dust in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure to minimize dust generation and exposure.[6][10][11]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: When weighing or transferring the solid material, use techniques that minimize dust creation, such as gentle scooping. Avoid actions that could cause the powder to become airborne.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water.[10][11][13] Decontaminate all work surfaces.
Spill Management:
-
Small Spills: For small powder spills, carefully sweep up or vacuum the spillage and collect it in a suitable, labeled container for disposal.[1] Avoid creating dust clouds.[1]
-
Liquid Spills: For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.[14]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.[14]
Disposal Plan:
-
Unused/Expired Material: Dispose of unused or expired this compound as chemical waste.[14] It should be segregated and stored in a clearly labeled, sealed, and compatible container.[14]
-
Contaminated Labware: Glassware, plasticware, and other disposable items that have come into direct contact with this compound should be collected in a designated, labeled hazardous waste container.[14]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective gear should be placed in a designated, sealed waste bag or container for hazardous materials.[14]
-
Aqueous Solutions: Do not dispose of solutions containing this compound down the drain.[6][11][14] Collect in a labeled, sealed, and appropriate waste container.[14]
-
All waste disposal must be in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. merck.com [merck.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. stemcell.com [stemcell.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 101.200.202.226 [101.200.202.226]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. vionausa.com [vionausa.com]
- 11. chemos.de [chemos.de]
- 12. ajantapharmausa.com [ajantapharmausa.com]
- 13. pharmacopoeia.com [pharmacopoeia.com]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
